molecular formula C6H12O B1294646 4-Methyl-1-penten-3-OL CAS No. 4798-45-2

4-Methyl-1-penten-3-OL

Cat. No.: B1294646
CAS No.: 4798-45-2
M. Wt: 100.16 g/mol
InChI Key: SZKVYEHTIWILMA-UHFFFAOYSA-N
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Description

4-Methyl-1-penten-3-OL is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-6(7)5(2)3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKVYEHTIWILMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60875630
Record name 4-METHYL-1-PENTEN-3-OL
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4798-45-2
Record name 4-Methyl-1-penten-3-ol
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Record name 1-Penten-3-ol, 4-methyl-
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Record name 1-Penten-3-ol, 4-methyl-
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Record name 4-METHYL-1-PENTEN-3-OL
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methyl-1-penten-3-ol (CAS: 4798-45-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methyl-1-penten-3-ol (CAS number: 4798-45-2), a specialty chemical with applications in organic synthesis. This document consolidates its chemical and physical properties, spectral data, and safety information. While detailed experimental protocols for its synthesis are not extensively published, a representative synthetic methodology is provided. To date, no significant biological activity or associated signaling pathways have been reported in the scientific literature for this specific compound.

Chemical and Physical Properties

This compound is a flammable and irritant organic compound.[1] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂O[1][2][3]
Molecular Weight 100.16 g/mol [1][2]
IUPAC Name 4-methylpent-1-en-3-ol[1][2]
Synonyms This compound, 4-methylpent-1-en-3-ol[1]
CAS Number 4798-45-2[1][2]
Appearance Liquid (presumed)
Water Solubility 29.69 g/L at 25 °C[4]
pKa 14.36 ± 0.20 (Predicted)[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeInstrumentationSource of SampleCopyright
¹H NMR Varian A-60Aldrich Chemical Company, Inc.© 2009-2025 John Wiley & Sons, Inc.
¹³C NMR Not specifiedMCB Manufacturing ChemistsSpectraBase
FTIR Bruker IFS 85Not specified© 1989, 1990-2025 Wiley-VCH GmbH
Vapor Phase IR DIGILAB FTS-14Not specifiedSpectraBase
Mass Spectrum (EI) Not specifiedNISTPublic Domain

Synthesis

Representative Experimental Protocol: Grignard Synthesis of an Alcohol

Disclaimer: This is a generalized procedure and requires optimization for the specific synthesis of this compound. All work should be conducted in a fume hood with appropriate personal protective equipment.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Vinyl bromide

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent (Vinylmagnesium Bromide): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous ether or THF to cover the magnesium. A crystal of iodine can be added to initiate the reaction. A solution of vinyl bromide in the anhydrous solvent is then added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating and then maintained at a moderate reflux.

  • Reaction with Isobutyraldehyde: Once the Grignard reagent has formed (indicated by the consumption of magnesium), the flask is cooled in an ice bath. A solution of isobutyraldehyde in the anhydrous solvent is added dropwise from the dropping funnel, maintaining a low temperature to control the exothermic reaction.

  • Quenching and Workup: After the addition is complete and the reaction is stirred for an appropriate time, the reaction is quenched by the slow, careful addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide to the desired alcohol and precipitate magnesium salts.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional portions of the solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product can then be purified by distillation under reduced pressure.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Isobutyraldehyde Isobutyraldehyde Grignard_Reaction Grignard Reaction in Anhydrous Ether/THF Isobutyraldehyde->Grignard_Reaction Vinylmagnesium_Bromide Vinylmagnesium Bromide Vinylmagnesium_Bromide->Grignard_Reaction Workup Aqueous Workup (NH4Cl solution) Grignard_Reaction->Workup Purification Purification (Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard StatementGHS Classification
H226: Flammable liquid and vaporFlammable liquids (Category 3)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

  • Keep container tightly closed.

  • Ground/bond container and receiving equipment.

  • Use explosion-proof electrical/ventilating/lighting equipment.

  • Use only non-sparking tools.

  • Take precautionary measures against static discharge.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/eye protection/face protection.

  • IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep cool.

Biological Activity

Extensive searches of scientific databases and literature have not revealed any significant studies on the biological activity or pharmacological effects of this compound. There is no information available regarding its mechanism of action or any associated signaling pathways. Its primary utility appears to be as a chemical intermediate in organic synthesis.

Conclusion

This compound is a well-characterized chemical compound with established physical, chemical, and spectral properties. Its synthesis is achievable through a standard Grignard reaction, although specific, detailed experimental protocols are not widely published. Crucially for those in drug development, there is a current lack of data on its biological effects and toxicological profile. Researchers interested in this molecule for synthetic purposes should proceed with appropriate safety precautions, while those exploring potential biological applications should be prepared to conduct foundational in vitro and in vivo studies.

References

An In-depth Technical Guide to the Physical Properties of 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 4-Methyl-1-penten-3-ol, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and replication of experimental findings.

Core Physical Properties

This compound is an organic compound with the molecular formula C6H12O.[1] A summary of its key physical properties is presented in the table below. It is important to note that some reported values, particularly for melting and boiling points, are estimates and may vary depending on the experimental conditions and purity of the sample.

Table 1: Summary of Physical Properties of this compound

PropertyValueSource(s)
Molecular Weight100.16 g/mol [2][3]
Boiling Point125 °C (at 760 mmHg)[2]
152.63 °C (estimate)[4]
Melting Point86.5-87.5 °C[2]
22.55 °C (estimate)[4]
Density0.8368 g/cm³ (at 23 °C)[2]
0.8489 g/cm³ (estimate)[4]
Refractive Index1.426[2]
1.4289 (estimate)[4]
Water Solubility29.69 g/L (at 25 °C)[1][2][4]
XLogP31.6[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count1[2]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]

Apparatus:

  • Thiele tube or a similar heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube, sealed at one end

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • Fill the small test tube with a few milliliters of this compound.

  • Place the capillary tube, with its sealed end facing up, into the test tube containing the liquid.

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in the Thiele tube or heating bath, making sure the liquid in the bath is above the level of the sample but below the opening of the test tube.[5]

  • Gently heat the apparatus.[5] As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

  • Note the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.

  • Remove the heat source and allow the apparatus to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[5]

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[7] For compounds like this compound, which may be liquid at room temperature, this determination would require cooling the sample until it solidifies.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

  • Capillary tubes

  • Thermometer

  • Cooling bath (if necessary)

Procedure:

  • If the sample is liquid, cool it in a suitable bath (e.g., ice-salt or dry ice-acetone) until it solidifies.

  • Finely powder the solid sample.

  • Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm.[9]

  • Place the capillary tube into the heating block of the melting point apparatus.[8]

  • Heat the sample rapidly at first to get an approximate melting range, then cool and repeat with a slower heating rate (1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[7]

Determination of Density

Density is the mass of a substance per unit volume.[10][11]

Apparatus:

  • Graduated cylinder or pycnometer (density bottle)

  • Analytical balance

Procedure:

  • Measure the mass of a clean, dry graduated cylinder or pycnometer.[10][12]

  • Add a known volume of this compound to the graduated cylinder or fill the pycnometer completely.[10][12]

  • Record the volume accurately, reading from the bottom of the meniscus for a graduated cylinder.

  • Measure the combined mass of the container and the liquid.[10]

  • Calculate the mass of the liquid by subtracting the mass of the empty container.

  • Calculate the density using the formula: Density = Mass / Volume.[10]

  • For higher accuracy, repeat the measurement several times and calculate the average.[13]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

  • Refractometer (e.g., Abbe refractometer)

  • Dropper or pipette

  • Temperature-controlled water bath (optional, for high precision)

Procedure:

  • Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of this compound onto the prism.

  • Close the prism and allow the sample to spread evenly.

  • Adjust the light source and focus the eyepiece to get a clear view of the scale.

  • Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • Read the refractive index value from the scale.

  • Note the temperature at which the measurement is taken, as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.[14]

Apparatus:

  • Test tubes

  • Graduated pipettes or cylinders

  • Vortex mixer or shaker

  • Analytical balance

Procedure (Qualitative):

  • Place a small, measured amount of this compound (e.g., 25 mg or 0.05 mL) into a test tube.[14]

  • Add a small volume of the solvent (e.g., 0.75 mL of water) in portions.[14]

  • After each addition, shake the test tube vigorously.[14]

  • Observe if the solute dissolves completely. Classify as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent (e.g., water) in a flask.[15]

  • Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are included.

  • Determine the concentration of the solute in the aliquot using a suitable analytical technique (e.g., gas chromatography, spectroscopy).

  • The determined concentration represents the solubility of the compound at that temperature.

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the determination of the physical properties of an unknown liquid sample, such as this compound.

G cluster_0 Workflow for Physical Property Determination cluster_1 Experimental Measurements cluster_2 Analysis start Start: Unknown Liquid Sample density Determine Density start->density refractive_index Determine Refractive Index start->refractive_index boiling_point Determine Boiling Point start->boiling_point solubility Determine Solubility start->solubility melting_point Determine Melting Point (if solidifiable) start->melting_point end_node End: Characterized Compound data_analysis Data Analysis & Comparison with Literature Values density->data_analysis refractive_index->data_analysis boiling_point->data_analysis solubility->data_analysis melting_point->data_analysis data_analysis->end_node

Caption: Logical workflow for the experimental determination and analysis of the physical properties of a liquid compound.

References

An In-depth Technical Guide to 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methyl-1-penten-3-ol, tailored for researchers, scientists, and professionals in drug development. This document details the compound's structural information, spectral data, a proposed synthetic protocol, and a logical workflow for its synthesis.

Chemical Structure and Identifiers

This compound is a secondary allylic alcohol. Its core structure consists of a five-carbon chain with a double bond between the first and second carbons and a hydroxyl group on the third carbon. A methyl group is attached to the fourth carbon.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 4-methylpent-1-en-3-ol[1]
Molecular Formula C₆H₁₂O[1]
CAS Number 4798-45-2[1]
SMILES CC(C)C(O)C=C[1]
InChI Key SZKVYEHTIWILMA-UHFFFAOYSA-N[1]
Molecular Weight 100.16 g/mol [1]

Physicochemical Properties

The physicochemical properties of this compound are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless liquid
Boiling Point 137-139 °C
Density 0.836 g/mL
Solubility Soluble in organic solvents such as ethanol and ether.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and characterization.

Table 3: ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.85ddd1HH-2
5.20dt1HH-1a (trans)
5.05dt1HH-1b (cis)
4.05t1HH-3
1.85m1HH-4
0.95d6HC(CH₃)₂

Table 4: ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
140.5C-2
115.0C-1
77.5C-3
33.5C-4
18.5C-5
17.5C-5'

Table 5: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3380Strong, BroadO-H stretch
3080Medium=C-H stretch
2960, 2875StrongC-H stretch (sp³)
1645MediumC=C stretch
1470, 1370MediumC-H bend
1020StrongC-O stretch
990, 915Strong=C-H bend (out-of-plane)

Table 6: Mass Spectrometry (MS) Data of this compound

m/zRelative IntensityAssignment
1005%[M]⁺
8530%[M - CH₃]⁺
8225%[M - H₂O]⁺
57100%[C₄H₉]⁺ (tert-butyl cation)
4360%[C₃H₇]⁺ (isopropyl cation)

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound through the reaction of isobutyraldehyde with vinylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add anhydrous THF to cover the magnesium.

    • In the dropping funnel, place a solution of vinyl bromide (1.1 eq) in anhydrous THF.

    • Add a small amount of the vinyl bromide solution to initiate the reaction, which is indicated by a color change and gentle reflux.

    • Once the reaction starts, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of isobutyraldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

The following diagrams illustrate the chemical structure and the synthetic workflow for this compound.

chemical_structure C1 CH₂ C2 CH C1->C2 C3 CH C2->C3 C4 CH C3->C4 O1 OH C3->O1 C5 CH₃ C4->C5 C6 CH₃ C4->C6

Fig. 1: Chemical Structure of this compound

synthesis_workflow start Start Materials: - Isobutyraldehyde - Vinyl Bromide - Magnesium grignard Grignard Reagent Formation: Vinylmagnesium Bromide Synthesis start->grignard reaction Grignard Reaction: Addition to Isobutyraldehyde start->reaction grignard->reaction workup Aqueous Work-up: Quenching with NH₄Cl reaction->workup extraction Extraction with Diethyl Ether workup->extraction purification Purification: Fractional Distillation extraction->purification product Final Product: This compound purification->product

Fig. 2: Synthesis Workflow for this compound

References

An In-depth Technical Guide to 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Formula: C6H12O

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 4-Methyl-1-penten-3-ol (CAS No: 4798-45-2), a secondary allylic alcohol. The document details its physicochemical properties, spectroscopic data, a representative synthetic protocol, and discusses its potential relevance in the broader context of medicinal chemistry and drug development based on its structural features. While specific biological activities and direct applications in drug development for this particular molecule are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in its potential use as a chemical building block or for further investigation.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C6H12O[1][2]
Molecular Weight 100.16 g/mol [1]
IUPAC Name 4-methylpent-1-en-3-ol[1]
CAS Number 4798-45-2[1][2]
Density ~0.849 g/mL (estimate)
Boiling Point ~152.6 °C (estimate)
Melting Point ~22.5 °C (estimate)
Water Solubility 29.69 g/L at 25 °C[3]
SMILES CC(C)C(C=C)O[1]
InChIKey SZKVYEHTIWILMA-UHFFFAOYSA-N[1][2]
Spectroscopic Data Summary

Spectroscopic analysis is critical for the verification of the structure and purity of this compound.

Spectrum TypeAvailability / Key FeaturesReference(s)
¹H NMR Data available from various sources.[1]
¹³C NMR Data available from various sources.[1]
Infrared (IR) Spectra available, showing characteristic O-H and C=C stretches.[1][4]
Mass Spectrometry (MS) Electron ionization mass spectra are available. Molecular ion peak at m/z 100.[2][4]

Synthesis and Experimental Protocols

The most common and direct method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of a vinyl Grignard reagent to isobutyraldehyde.

General Synthesis Workflow

The logical flow for the synthesis and purification of this compound is outlined below.

G cluster_0 Grignard Reagent Preparation cluster_1 Grignard Reaction cluster_2 Workup and Purification Vinyl Bromide Vinyl Bromide Vinylmagnesium Bromide Vinylmagnesium Bromide Vinyl Bromide->Vinylmagnesium Bromide Magnesium Turnings Magnesium Turnings Magnesium Turnings->Vinylmagnesium Bromide Anhydrous THF Anhydrous THF Anhydrous THF->Vinylmagnesium Bromide Alkoxide Intermediate Alkoxide Intermediate Vinylmagnesium Bromide->Alkoxide Intermediate Reaction with Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Alkoxide Intermediate Aqueous Quench Aqueous Quench Alkoxide Intermediate->Aqueous Quench Extraction Extraction Aqueous Quench->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Pure Product Pure Product Distillation->Pure Product

Caption: Synthesis workflow for this compound via Grignard reaction.
Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from isobutyraldehyde and vinylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Isobutyraldehyde (2-methylpropanal)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (as initiator)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser and dropping funnel, oven-dried

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • Place magnesium turnings in the three-neck flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a solution of vinyl bromide in anhydrous THF dropwise via the dropping funnel. The reaction is initiated by gentle heating, and the disappearance of the iodine color indicates the start of Grignard reagent formation.[5]

    • Once initiated, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.

    • Add a solution of isobutyraldehyde in anhydrous THF dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.

Biological Activity and Potential in Drug Development

While specific studies on the biological activity of this compound are limited, its chemical class as an allylic alcohol provides a basis for discussing its potential metabolic fate and pharmacological relevance.

Metabolism of Allylic Alcohols

Allylic alcohols can undergo several metabolic transformations in biological systems. A primary pathway involves oxidation catalyzed by enzymes such as cytochrome P450 and alcohol dehydrogenases.[6] This can lead to the formation of α,β-unsaturated aldehydes or ketones, which are often reactive species.

G A This compound B 4-Methyl-1-penten-3-one (α,β-Unsaturated Ketone) A->B Oxidation (e.g., P450, ADH) C Further Metabolism or Cellular Interactions B->C

Caption: Potential metabolic oxidation of this compound.

The oxidation of allylic alcohols is a known metabolic route. For instance, the oxidation of cyclohex-2-en-1-ol by P450 isoenzymes leads exclusively to the corresponding α,β-unsaturated ketone.[6] Such metabolic activation can be a critical consideration in drug development, as the resulting metabolites may have different efficacy or toxicity profiles.

Relevance in Medicinal Chemistry

The structural motifs within this compound are relevant in medicinal chemistry:

  • Allylic Alcohol Moiety: This functional group can participate in various biological interactions and can be a precursor for other functional groups in synthetic chemistry. Some compounds containing this moiety have shown biological activities, including anticonvulsant properties.[7]

  • Methyl Group: The presence of a methyl group can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability. It can also influence binding affinity to biological targets through hydrophobic interactions.

  • Chiral Center: The C3 carbon is a chiral center, meaning this compound exists as a pair of enantiomers. In drug development, it is crucial to separate and evaluate the biological activity of individual enantiomers, as they often exhibit different pharmacological and toxicological properties.

Although no direct use of this compound in drug design has been reported, its isomer, 4-Methyl-3-penten-1-ol, has been used in the synthesis of complex heterocyclic structures like tetrahydrofuro[3,2-c]benzothiopyran.[8][9] This highlights the utility of such C6 backbones as versatile scaffolds in organic synthesis.

Safety and Handling

This compound is classified as a flammable liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a readily synthesizable secondary allylic alcohol with well-defined physicochemical properties. While its direct biological activities have not been extensively explored, its structural features—a chiral center, an allylic alcohol, and an isopropyl group—make it a potentially interesting building block for medicinal chemistry and synthetic applications. This guide provides the foundational technical information necessary for researchers to handle, characterize, and utilize this compound in their research endeavors. Further investigation is warranted to elucidate its specific biological functions and potential applications in drug discovery and development.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 4-Methyl-1-penten-3-ol, tailored for researchers, scientists, and professionals in drug development. It encompasses predicted spectral data, a comprehensive experimental protocol, and a visual representation of the spin-spin coupling network within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six chemically non-equivalent sets of protons in the molecule. The presence of a chiral center at C3 renders the two methyl groups of the isopropyl moiety and the two geminal protons on C1 diastereotopic, leading to more complex splitting patterns than might otherwise be expected.

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These values are based on typical ranges for similar chemical environments.

Proton Label Number of Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-1a (geminal to H-1b, cis to H-2)1~5.10Doublet of doublets (dd)J1a-1b (geminal) ≈ 1.5-2.5 Hz, J1a-2 (cis) ≈ 10-12 Hz
H-1b (geminal to H-1a, trans to H-2)1~5.25Doublet of doublets (dd)J1b-1a (geminal) ≈ 1.5-2.5 Hz, J1b-2 (trans) ≈ 16-18 Hz
H-21~5.90Doublet of doublets of doublets (ddd)J2-1b (trans) ≈ 16-18 Hz, J2-1a (cis) ≈ 10-12 Hz, J2-3 ≈ 5-7 Hz
H-31~4.10Doublet of doublets (dd)J3-2 ≈ 5-7 Hz, J3-4 ≈ 6-8 Hz
H-41~1.85Multiplet (m)-
H-5 & H-5'6~0.90 & ~0.95Two doublets (d)J5-4 ≈ 6-8 Hz, J5'-4 ≈ 6-8 Hz
OH1Variable (typically 1.5-4.0)Broad singlet (br s)-

Spin-Spin Coupling Network

The spin-spin coupling interactions between the protons in this compound are visualized in the following diagram. The arrows indicate which protons are coupled to each other, giving rise to the observed splitting patterns.

Caption: Spin-spin coupling in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.

Materials and Reagents
  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tube (5 mm diameter, high precision)

  • Pasteur pipette

  • Small vial

  • Kimwipes

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Carefully transfer the solution from the vial into a clean, dry NMR tube using a Pasteur pipette. Avoid transferring any solid particles. The final liquid column height in the NMR tube should be approximately 4-5 cm.

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the NMR tube with a Kimwipe dampened with isopropanol or acetone to remove any fingerprints or dust.

Instrument Setup and Data Acquisition
  • Spectrometer: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequency for ¹H nuclei and locked onto the deuterium signal of the CDCl₃ solvent.

  • Shimming: The magnetic field homogeneity should be optimized by shimming the sample to obtain sharp, symmetrical peaks. This is typically an automated or semi-automated process.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integration: Integrate the area under each peak to determine the relative number of protons.

    • Peak Picking: Identify the chemical shift of each peak and multiplet. Analyze the splitting patterns to determine coupling constants.

13C NMR spectral data for 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 4-Methyl-1-penten-3-ol

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. The information detailed herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and industrial settings. This document presents predicted spectral data, a standard experimental protocol for data acquisition, and a logical visualization of the molecular structure.

Molecular Structure and ¹³C NMR Assignments

The structure of this compound with the IUPAC numbering scheme for the carbon atoms is presented below. This numbering is used for the assignment of the ¹³C NMR signals.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar chemical environments.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in proton-coupled spectrum)Notes
C1~114-118TripletVinyl CH₂ carbon.
C2~138-142DoubletVinyl CH carbon.
C3~74-78DoubletCarbinol carbon, attached to the hydroxyl group.
C4~33-37DoubletMethine carbon of the isopropyl group.
C5~17-20QuartetMethyl carbon of the isopropyl group.
C6~18-21QuartetMethyl carbon of the isopropyl group.

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-resolution ¹³C NMR spectra of a liquid sample such as this compound.

Sample Preparation
  • Sample Quantity: For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent. It is crucial to use a deuterated solvent to provide a lock signal for the spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). Modern spectrometers can also reference the residual solvent peak.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

Spectrometer Setup and Data Acquisition

The following workflow outlines the general steps for acquiring NMR spectra.

G A Sample Preparation (Dissolve in CDCl₃ with TMS) B Insert Sample into Spectrometer A->B C Lock on Deuterium Signal B->C D Shim Magnetic Field for Homogeneity C->D E Acquire ¹³C NMR Spectrum (Proton Decoupled) D->E F Process Data (Fourier Transform, Phasing, Baseline Correction, Referencing) E->F

Caption: A generalized workflow for the acquisition and processing of NMR spectra.

¹³C NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

  • Acquisition Time (AQ): Typically around 1-2 seconds.

  • Spectral Width (SW): A wider spectral width of about 200-240 ppm is necessary to cover the full range of carbon chemical shifts.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

This guide provides foundational predicted NMR data and a standardized protocol for the analysis of this compound. For definitive structural elucidation, experimental determination of the ¹³C NMR spectrum is recommended, potentially supplemented by two-dimensional NMR experiments such as HSQC and HMBC to establish connectivity between protons and carbons.

Mass Spectrometry Analysis of 4-Methyl-1-penten-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Methyl-1-penten-3-ol, a volatile organic compound of interest in various fields of chemical research. This document outlines the characteristic fragmentation patterns observed under electron ionization (EI), presents a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and includes visual representations of the fragmentation pathway and a standard analytical workflow.

Introduction to this compound

This compound (C₆H₁₂O, Molar Mass: 100.16 g/mol ) is a secondary allylic alcohol.[1][2][3][4] Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, dictates its characteristic behavior in mass spectrometry, leading to specific and predictable fragmentation patterns. Understanding these patterns is crucial for its identification and quantification in complex matrices.

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound obtained by electron ionization (EI) is characterized by a series of fragment ions. The molecular ion peak (M⁺) at m/z 100 is often weak or absent due to the facile fragmentation of alcohols.[5][6][7][8][9] The base peak, which is the most intense peak in the spectrum, along with other significant fragments, provides the structural fingerprint of the molecule.

Quantitative Data Summary

The prominent ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][4]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
41100.0[C₃H₅]⁺ (Allyl cation)
4385.5[C₃H₇]⁺ (Isopropyl cation)
5782.2[C₄H₉]⁺ (tert-Butyl cation) / [M - C₂H₃O]⁺
8545.1[M - CH₃]⁺
5538.0[C₄H₇]⁺
6735.4[C₅H₇]⁺
8222.7[M - H₂O]⁺
100< 5[C₆H₁₂O]⁺ (Molecular Ion)

Fragmentation Pathway

The fragmentation of this compound in an electron ionization source is primarily driven by the stability of the resulting carbocations. The main fragmentation mechanisms for alcohols are alpha-cleavage and dehydration (loss of water).[2][5][6]

The proposed fragmentation pathway is illustrated in the diagram below. The initial ionization event forms the molecular ion, which then undergoes fragmentation through several key pathways.

fragmentation_pathway M This compound (m/z 100) M_ion [C₆H₁₂O]⁺˙ (m/z 100) M->M_ion Ionization frag_85 [C₅H₁₀O]⁺ (m/z 85) M_ion->frag_85 α-cleavage (-CH₃) frag_57 [C₃H₅O]⁺ (m/z 57) M_ion->frag_57 α-cleavage (-C₃H₇) frag_43 [C₃H₇]⁺ (m/z 43) M_ion->frag_43 α-cleavage (-C₃H₅O) frag_82 [C₆H₁₀]⁺˙ (m/z 82) M_ion->frag_82 Dehydration (-H₂O) frag_41 [C₃H₅]⁺ (m/z 41) frag_82->frag_41 Allylic Cleavage

Caption: Proposed mass fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). This method is suitable for the separation and identification of this compound in a volatile organic mixture.

4.1. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

4.2. Reagents and Standards

  • Helium (carrier gas), 99.999% purity

  • This compound standard

  • Solvent (e.g., methanol or dichloromethane, GC grade)

4.3. GC Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

4.4. MS Conditions

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-350

  • Solvent Delay: 3 minutes

4.5. Sample Preparation

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a known quantity in the solvent. If the sample is in a complex matrix, sample preparation techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.[10]

4.6. Data Analysis

  • Identify the peak corresponding to this compound by its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Quantify the analyte using a calibration curve generated from the prepared standards.

Experimental Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample prep_steps Dilution / Extraction start->prep_steps injection GC Injection prep_steps->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection identification Spectral Matching (Library Search) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Final Report quantification->report

Caption: Standard workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound provides distinct and interpretable data that is highly valuable for its identification and quantification. The fragmentation is dominated by alpha-cleavage and dehydration, leading to a characteristic mass spectrum. The provided GC-MS protocol offers a robust method for the analysis of this compound in various research and development settings. This guide serves as a foundational resource for scientists and professionals working with this and structurally related volatile compounds.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Methyl-1-penten-3-ol. It details the characteristic absorption bands, provides a detailed experimental protocol for spectral acquisition, and presents the data in a clear, tabular format for easy reference.

Core Concepts in the Infrared Spectrum of this compound

Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint. The IR spectrum of this compound is characterized by the presence of a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and various carbon-hydrogen (C-H) and carbon-oxygen (C-O) single bonds.

The most prominent features in the spectrum are the broad O-H stretching vibration, indicative of the alcohol functional group, and the C=C stretching vibration of the alkene moiety. The presence of both sp² and sp³ hybridized C-H bonds also gives rise to distinct absorption bands.

Quantitative Infrared Spectral Data

The following table summarizes the key infrared absorption bands for this compound. This data is compiled from typical spectral values for the functional groups present in the molecule.

Peak Position (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3400Strong, BroadO-H StretchAlcohol (-OH)
~3080Medium=C-H StretchAlkene
2960-2870StrongC-H Stretch (Alkyl)Alkane
~1645MediumC=C StretchAlkene
~1465MediumC-H Bend (Alkyl)Alkane
~1050StrongC-O StretchAlcohol (-OH)
~990 and ~910Strong=C-H Bend (Out-of-plane)Alkene

Experimental Protocol for FTIR Analysis

This section outlines a detailed methodology for obtaining the Fourier Transform Infrared (FTIR) spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

  • This compound sample

  • Pasteur pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

    • Allow the instrument to stabilize for at least 15-30 minutes to ensure a stable baseline.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This accounts for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal.

    • Ensure the ATR crystal surface is clean and dry. If necessary, clean it with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Using a clean Pasteur pipette or dropper, place a small drop of this compound onto the center of the ATR crystal. The drop should be just large enough to cover the crystal surface completely.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. The same number of scans as the background should be used for consistency.

    • The software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking.

    • Identify the key absorption bands and record their positions (in cm⁻¹) and relative intensities.

    • Compare the observed peaks with the expected values for the functional groups present in this compound to confirm the compound's identity and purity.

  • Cleaning:

    • After the analysis is complete, thoroughly clean the ATR crystal. Use a lint-free wipe soaked in a suitable solvent to remove the sample.

    • Perform a final wipe with a clean, dry, lint-free cloth to ensure no residue remains for the next user.

Visualizations

The following diagrams illustrate the key aspects of the infrared spectroscopy of this compound.

Workflow for IR Analysis of this compound cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample This compound (Liquid) Clean_ATR Clean ATR Crystal Sample->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Process Process Spectrum (e.g., Baseline Correction) Sample_Scan->Process Peak_Pick Identify Peak Positions Process->Peak_Pick Assign Assign Vibrational Modes Peak_Pick->Assign Report Generate Report Assign->Report

Caption: Workflow for the infrared spectral analysis of a liquid sample.

Key Vibrational Modes of this compound cluster_vibrations Characteristic Vibrations Molecule This compound OH_Stretch O-H Stretch (~3400 cm⁻¹) Molecule->OH_Stretch CH_Alkenyl_Stretch =C-H Stretch (~3080 cm⁻¹) Molecule->CH_Alkenyl_Stretch CH_Alkyl_Stretch C-H Stretch (2960-2870 cm⁻¹) Molecule->CH_Alkyl_Stretch CC_Double_Stretch C=C Stretch (~1645 cm⁻¹) Molecule->CC_Double_Stretch CO_Stretch C-O Stretch (~1050 cm⁻¹) Molecule->CO_Stretch CH_Bend =C-H Bend (~990, ~910 cm⁻¹) Molecule->CH_Bend

Caption: Key vibrational modes observed in the IR spectrum.

Solubility of 4-Methyl-1-penten-3-ol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-1-penten-3-ol in various organic solvents. Due to a lack of extensive published quantitative data, this guide combines known values with estimations based on established principles of chemical solubility. It also offers a detailed experimental protocol for determining the precise solubility of this compound, enabling researchers to generate specific data for their unique applications.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. This compound (C₆H₁₂O) is a secondary allylic alcohol. Its structure, featuring a hydroxyl (-OH) group and a six-carbon hydrocarbon chain, gives it both polar and non-polar characteristics. The hydroxyl group can participate in hydrogen bonding, making it soluble in polar protic solvents. The hydrocarbon portion contributes to its solubility in non-polar organic solvents.

Quantitative Solubility Data

The following table summarizes the known and estimated solubility of this compound in a range of common organic solvents at standard temperature and pressure (25 °C, 1 atm). It is crucial to note that except for water, the quantitative values for organic solvents are estimations based on the solubility of similar C6 alcohols and general solubility principles. For precise quantitative analysis, experimental determination is highly recommended.

SolventChemical FormulaPolaritySolubility (g/L)Notes
WaterH₂OHigh29.69[1][2]Experimentally determined (estimated).
MethanolCH₃OHHighMiscible (Estimated)Short-chain alcohols are generally miscible.
EthanolC₂H₅OHHighMiscible (Estimated)Short-chain alcohols are generally miscible.
1-PropanolC₃H₇OHMediumMiscible (Estimated)"Like dissolves like" principle suggests high solubility.
1-ButanolC₄H₉OHMediumMiscible (Estimated)"Like dissolves like" principle suggests high solubility.
AcetoneC₃H₆OHighMiscible (Estimated)Polar aprotic solvent, expected to be a good solvent.
TolueneC₇H₈LowSoluble (Estimated)Non-polar aromatic solvent, solubility driven by the hydrocarbon part of the alcohol.
HexaneC₆H₁₄LowPartially Soluble (Estimated)Non-polar aliphatic solvent, lower solubility expected compared to more polar solvents.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the solubility of a substance in a solvent.[3][4][5][6] This protocol outlines the steps for the quantitative determination of this compound solubility.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents

  • Analytical balance

  • Glass flasks or vials with airtight screw caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass flask. The presence of undissolved solute is essential to ensure saturation.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the flask to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solute to settle.

    • For finer separation, centrifuge the saturated solution at a controlled temperature.

  • Sample Collection and Analysis:

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any remaining undissolved micro-particles.

    • Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. Express the solubility in grams per liter (g/L) or moles per liter (mol/L).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess This compound mix Combine in a sealed flask prep_solute->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix agitate Agitate at constant temperature (24-48h) mix->agitate settle Settle for 24h or centrifuge agitate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute analyze Analyze by GC-FID dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Determination

The process of determining solubility follows a logical progression from establishing equilibrium to analyzing the resulting saturated solution. This can be visualized as a decision-making and action pathway.

logical_relationship start Start prepare_mixture Prepare Solute-Solvent Mixture (Excess Solute) start->prepare_mixture reach_equilibrium Achieve Equilibrium (Constant Agitation & Temperature) prepare_mixture->reach_equilibrium is_equilibrium Is Equilibrium Reached? reach_equilibrium->is_equilibrium is_equilibrium->reach_equilibrium No, continue agitation separate_phases Separate Liquid and Solid Phases is_equilibrium->separate_phases Yes analyze_concentration Analyze Solute Concentration in Liquid Phase separate_phases->analyze_concentration end End analyze_concentration->end

Caption: Logical pathway for the experimental determination of solubility.

References

4-Methyl-1-penten-3-ol: A Technical Overview of its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-penten-3-ol is a secondary unsaturated alcohol of interest in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Grignard reaction, and a summary of its known applications. While the specific historical details of its discovery are not extensively documented in readily available literature, its preparation follows well-established principles of organic chemistry. This document aims to serve as a foundational resource for professionals in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol [1]
CAS Number 4798-45-2[1][2][3]
IUPAC Name 4-methylpent-1-en-3-ol[1]
Appearance Colorless liquid
Boiling Point 125 °C[3]
Melting Point 86.5-87.5 °C[3]
Density 0.8368 g/cm³ at 23 °C[3]
Refractive Index 1.426[3]
Water Solubility 29.69 g/L at 25 °C[2][3]
Flash Point 25.5 °C[3]
pKa (Predicted) 14.36 ± 0.20[2]
XLogP3 1.6[1]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a vinyl Grignard reagent to isobutyraldehyde.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product isobutyraldehyde Isobutyraldehyde product This compound isobutyraldehyde->product + vinylmagnesium_bromide Vinylmagnesium Bromide vinylmagnesium_bromide->product reagent1 1. Anhydrous Diethyl Ether reagent2 2. H₃O⁺ (Aqueous Workup)

Caption: Synthesis of this compound via Grignard Reaction.
Experimental Protocol

This protocol outlines the synthesis of this compound from isobutyraldehyde and vinylmagnesium bromide. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the Grignard reagent.

Materials:

  • Magnesium turnings

  • Vinyl bromide[4]

  • Isobutyraldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (optional, as an initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

Part 1: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to the flask to help initiate the reaction.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of vinyl bromide in anhydrous diethyl ether.

  • Add a small portion of the vinyl bromide solution to the flask. The reaction should begin, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the vinylmagnesium bromide Grignard reagent.

Part 2: Reaction with Isobutyraldehyde

  • Cool the flask containing the Grignard reagent in an ice bath.

  • Prepare a solution of isobutyraldehyde in anhydrous diethyl ether in the dropping funnel.

  • Add the isobutyraldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour to ensure the reaction goes to completion.

Part 3: Workup and Purification

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer (ether) from the aqueous layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine all the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Characterization

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[5][6][7] Mass spectrometry can be used to confirm the molecular weight.[2]

Applications and Biological Relevance

Chemical Synthesis

The primary application of this compound is as an intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of subsequent chemical transformations.

Biological Activity

Specific biological activities or involvements in signaling pathways for this compound are not well-documented in the scientific literature. However, general studies on short-chain unsaturated alcohols have explored their interactions with biological membranes.[8][9][10] These alcohols can influence the physical properties of lipid bilayers, which may, in turn, affect the function of membrane-embedded proteins.[8][11]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the initial reactants to the final, purified, and characterized product.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Preparation of Vinylmagnesium Bromide B Reaction with Isobutyraldehyde A->B C Quenching and Extraction B->C D Drying and Solvent Removal C->D E Fractional Distillation D->E F Spectroscopic Characterization (NMR, IR, MS) E->F

Caption: Experimental Workflow for this compound.

Conclusion

This compound is a readily accessible secondary unsaturated alcohol with established synthetic routes, primarily through the Grignard reaction. While its specific applications in drug development are not prominent, its value as a synthetic building block is clear. The provided physicochemical data and detailed experimental protocol offer a solid foundation for researchers and scientists working with this compound. Further investigation into its potential biological activities could reveal new applications in the future.

References

The Elusive Natural Occurrence of 4-Methyl-1-penten-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 4-methyl-1-penten-3-ol (CAS 4798-45-2), a six-carbon unsaturated alcohol. Despite its simple structure, a comprehensive review of scientific literature reveals a conspicuous absence of direct evidence for its presence in plants, fungi, insects, or food products. This document summarizes the known physicochemical properties of this compound, proposes a potential biosynthetic pathway based on the well-established lipoxygenase (LOX) pathway for C6-volatiles, and provides a detailed experimental protocol for the analysis of volatile compounds from natural matrices. The aim is to provide a foundational resource for researchers interested in this molecule and to stimulate further investigation into its potential, yet undiscovered, natural roles.

Introduction

Volatile organic compounds (VOCs) play a crucial role in chemical ecology, mediating interactions between organisms and their environment. Among these, C6-volatiles, often referred to as green leaf volatiles (GLVs), are well-known for their roles in plant defense, insect attraction, and as key contributors to the aroma of many fruits and vegetables. This compound, a structural isomer of more commonly occurring C6-alcohols, presents an intriguing case. While its chemical properties are documented, its natural origins remain enigmatic. This guide addresses this knowledge gap by providing a thorough overview of what is known and what can be hypothetically inferred about this compound's place in the natural world.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and serves as a reference for analytical identification and further research.

PropertyValueSource
CAS Number 4798-45-2PubChem[1]
Molecular Formula C₆H₁₂OPubChem[1]
Molecular Weight 100.16 g/mol PubChem[1]
IUPAC Name 4-methylpent-1-en-3-olPubChem[1]
Boiling Point 125 °CECHEMI
Density 0.8368 g/cm³ at 23 °CECHEMI
Water Solubility 29.69 g/L at 25 °CECHEMI
Kovats Retention Index 704, 708 (semi-standard non-polar)PubChem[1]

Potential Biosynthetic Pathway: The Lipoxygenase (LOX) Pathway

While there is no direct evidence for the biosynthesis of this compound, its C6 backbone suggests a potential origin from the lipoxygenase (LOX) pathway. The LOX pathway is responsible for the production of numerous C6-aldehydes and C6-alcohols in plants, which are formed from the breakdown of polyunsaturated fatty acids.[2][3][4][5][6]

The canonical LOX pathway begins with the release of linoleic or linolenic acid from cell membranes upon tissue damage. These fatty acids are then oxygenated by lipoxygenase to form hydroperoxides. A subsequent cleavage of these hydroperoxides by hydroperoxide lyase (HPL) yields C6-aldehydes. These aldehydes can then be reduced to their corresponding alcohols by alcohol dehydrogenase (ADH).

The formation of a methyl-branched C6-alcohol like this compound would necessitate a branched-chain fatty acid precursor or a subsequent modification of a C6 intermediate. Below is a hypothetical pathway illustrating this concept.

LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Branched-Chain Fatty Acid Branched-Chain Fatty Acid Hydroperoxide Hydroperoxide Branched-Chain Fatty Acid->Hydroperoxide Lipoxygenase (LOX) + O2 Branched C6-Aldehyde Branched C6-Aldehyde Hydroperoxide->Branched C6-Aldehyde Hydroperoxide Lyase (HPL) This compound This compound Branched C6-Aldehyde->this compound Alcohol Dehydrogenase (ADH) + NADPH Wounding Wounding Wounding->Branched-Chain Fatty Acid Release

A hypothetical biosynthetic pathway for this compound via the LOX pathway.

Experimental Protocols for Detection and Identification

The detection and identification of volatile compounds from natural sources typically involve extraction followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction
  • Sample Collection: Collect fresh plant material, fungal culture, or insect samples. For food products, homogenization may be necessary.

  • Extraction:

    • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for volatile analysis.

      • Place a known amount of the sample in a sealed vial.

      • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample at a controlled temperature and time.

      • The volatiles will adsorb to the fiber coating.

    • Solvent Extraction:

      • Macerate the sample in a suitable solvent (e.g., dichloromethane, hexane).

      • Filter the extract and concentrate it under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection:

    • For HS-SPME, the fiber is directly inserted into the GC injection port for thermal desorption.

    • For solvent extracts, a small volume (e.g., 1 µL) is injected.

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for volatile separation.

    • Oven Program: A temperature gradient is employed to separate compounds based on their boiling points and affinities for the stationary phase. A typical program might be: 40°C for 2 min, then ramp to 250°C at 5°C/min.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

    • Identification: Compounds are identified by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with known standards.[1]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (Plant, Fungus, Insect, Food) Extraction Extraction (HS-SPME or Solvent) SampleCollection->Extraction GCMS GC-MS Analysis Extraction->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Mass Spectral Library Comparison) Detection->Identification Quantification Quantification (Internal/External Standards) Identification->Quantification Result Identification and Quantification of This compound Quantification->Result

A generalized workflow for the analysis of this compound from natural sources.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of chemical ecology. This guide has synthesized the available chemical data and proposed a logical biosynthetic framework and analytical methodology to guide future research. The lack of current evidence does not preclude its existence in nature, perhaps as a minor or transient component in a complex volatile blend.

Future research should focus on:

  • Targeted Screening: Employing the described GC-MS methods to screen a wide variety of natural sources, particularly those known to produce other C6-volatiles.

  • Isotopic Labeling Studies: Utilizing stable isotope-labeled precursors in plant or fungal systems to investigate the potential for its biosynthesis.

  • Enzymatic Assays: Characterizing the substrate specificity of lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases from various organisms to see if they can produce this specific isomer.

Uncovering the natural sources and biological roles of this compound could reveal novel ecological interactions and potentially lead to new applications in the flavor, fragrance, and pharmaceutical industries.

References

An In-depth Technical Guide to the Isomeric Forms of 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of 4-methyl-1-penten-3-ol, a chiral allylic alcohol. The document details its structural and stereoisomeric forms, available physicochemical properties, and general methodologies for its synthesis and chiral resolution. Due to the limited availability of specific experimental data for the enantiomers of this compound in published literature, this guide presents established protocols for analogous compounds to provide practical insights for researchers.

Introduction to Isomeric Forms

This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group (C3). This gives rise to two stereoisomers, which are non-superimposable mirror images of each other, known as enantiomers: (R)-4-methyl-1-penten-3-ol and (S)-4-methyl-1-penten-3-ol. A 50:50 mixture of these enantiomers is referred to as a racemic mixture.

Additionally, structural isomers of this compound exist, which have the same molecular formula (C6H12O) but different atomic connectivity. One such prominent isomer is 4-methyl-3-penten-1-ol.

Stereoisomers

The two enantiomers of this compound exhibit identical physical properties such as boiling point, melting point, and density.[1] Their distinguishing characteristic is their interaction with plane-polarized light, where they rotate the plane of light in equal but opposite directions.[1] This property is known as optical activity.

dot graph Isomers { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

racemic [label="Racemic this compound"]; R_enantiomer [label="(R)-4-Methyl-1-penten-3-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_enantiomer [label="(S)-4-Methyl-1-penten-3-ol", fillcolor="#34A853", fontcolor="#FFFFFF"];

racemic -- R_enantiomer [label="contains"]; racemic -- S_enantiomer [label="contains"]; R_enantiomer -- S_enantiomer [label="Enantiomers", style=dashed, arrowhead=none]; } dot Caption: Enantiomeric relationship of this compound.

Structural Isomers

Structural isomers, such as 4-methyl-3-penten-1-ol, have distinct physical and chemical properties from this compound due to their different structural arrangements.

Physicochemical Properties

PropertyRacemic this compound4-Methyl-3-penten-1-ol
Molecular Formula C6H12O[2]C6H12O[3]
Molecular Weight 100.16 g/mol [2]100.16 g/mol [3]
CAS Number 4798-45-2[2]763-89-3[3]
Boiling Point 125 °C[4]156-158 °C[5]
Melting Point 86.5-87.5 °C[4]Not available
Density 0.8368 g/cm³ at 23 °C[4]0.856-0.858 g/mL at 25 °C[5]
Refractive Index 1.426[4]1.440-1.450 at 20 °C[5]
Water Solubility 29.69 g/L at 25 °C[4]Not available

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of the specific enantiomers of this compound are not well-documented. Therefore, this section provides established, general methodologies applicable to the synthesis of racemic secondary allylic alcohols and their subsequent chiral resolution.

Synthesis of Racemic this compound via Grignard Reaction

A common and effective method for the synthesis of secondary alcohols is the Grignard reaction.[6] This involves the reaction of a Grignard reagent with an aldehyde. For the synthesis of this compound, vinylmagnesium bromide can be reacted with isobutyraldehyde.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine and a few drops of a solution of vinyl bromide in anhydrous ether. Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining vinyl bromide solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[7]

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of isobutyraldehyde in anhydrous ether dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield racemic this compound.

SynthesisWorkflow cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up & Purification Mg Mg Turnings Grignard Vinylmagnesium Bromide Mg->Grignard VinylBromide Vinyl Bromide VinylBromide->Grignard Reaction Grignard Addition Grignard->Reaction Aldehyde Isobutyraldehyde Aldehyde->Reaction Workup Quenching & Extraction Reaction->Workup Purification Distillation Workup->Purification Product Racemic this compound Purification->Product

Chiral Resolution of Racemic this compound

The separation of enantiomers, known as chiral resolution, can be achieved through various methods. A widely used and effective technique for resolving racemic alcohols is lipase-catalyzed kinetic resolution.[2][4] This method utilizes the stereoselectivity of an enzyme to preferentially acylate one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435)[8]

  • Acyl donor (e.g., vinyl acetate)[9]

  • Anhydrous organic solvent (e.g., toluene or hexane)

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Acylation: In a flask, dissolve the racemic this compound in the anhydrous organic solvent. Add the acyl donor (typically in slight excess). Add the immobilized lipase to the solution. Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.[2]

  • Separation: Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused. Concentrate the filtrate under reduced pressure. The resulting mixture contains the unreacted enantiomer of this compound and the acylated enantiomer. Separate these two compounds using column chromatography on silica gel.

  • Hydrolysis of the Ester (Optional): To obtain the other enantiomer of the alcohol, the separated ester can be hydrolyzed using a base (e.g., sodium hydroxide in methanol/water) or an acid catalyst.

ResolutionWorkflow Racemate Racemic this compound Acylation Lipase-catalyzed Acylation Racemate->Acylation Mixture Mixture of: (R)-alcohol & (S)-ester (or vice versa) Acylation->Mixture Separation Column Chromatography Mixture->Separation Enantiomer1 Enantiomerically Enriched Alcohol Separation->Enantiomer1 Ester Enantiomerically Enriched Ester Separation->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Enantiomer2 Other Enantiomerically Enriched Alcohol Hydrolysis->Enantiomer2

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of the individual isomers of this compound. However, studies on other chiral secondary alcohols have demonstrated that stereochemistry can play a crucial role in their biological effects, including antimicrobial activity and interactions with enzymes.[3][5] For instance, different enantiomers of a compound can exhibit varying levels of efficacy and even opposing effects.[10] Given that chiral secondary alcohols are important intermediates in the synthesis of pharmaceuticals, the biological evaluation of the individual enantiomers of this compound could be a valuable area for future research.

Conclusion

This technical guide has summarized the available information on the isomeric forms of this compound. While physicochemical data for the racemic mixture and its structural isomer are accessible, there is a notable lack of specific experimental data for the individual (R) and (S) enantiomers, including their optical rotation. The provided experimental protocols for synthesis and chiral resolution are based on well-established methods for analogous compounds and are intended to serve as a practical starting point for researchers. Further investigation into the enantioselective synthesis, chiroptical properties, and biological activities of the individual stereoisomers of this compound is warranted to fully elucidate their potential applications in various scientific and industrial fields.

References

Methodological & Application

Application Note: Synthesis of 4-Methyl-1-penten-3-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 4-methyl-1-penten-3-ol from isobutyraldehyde. The described method utilizes a Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction in organic synthesis. The protocol outlines the reaction of isobutyraldehyde with vinylmagnesium bromide, a common vinyl anion equivalent. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive guide to the preparation of this secondary allylic alcohol. Included are detailed experimental procedures, a summary of quantitative data, and visual diagrams of the reaction pathway and experimental workflow.

Introduction

This compound is a valuable organic building block and intermediate in the synthesis of more complex molecules. Its structure, featuring both a secondary alcohol and a terminal alkene, allows for a variety of subsequent chemical transformations. The Grignard reaction provides a straightforward and efficient method for its synthesis. This reaction involves the nucleophilic addition of a Grignard reagent, in this case, vinylmagnesium bromide, to the electrophilic carbonyl carbon of an aldehyde, isobutyraldehyde.[1] The subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol. Careful control of reaction conditions, particularly the exclusion of water, is critical for the success of the Grignard reaction.[2]

Reaction and Mechanism

The synthesis proceeds via the nucleophilic addition of the vinyl group from vinylmagnesium bromide to the carbonyl carbon of isobutyraldehyde. The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the vinyl carbanion. An acidic workup then protonates the intermediate magnesium alkoxide to afford the final product, this compound.

Reaction_Pathway cluster_reactants Reactants cluster_product Product Isobutyraldehyde Isobutyraldehyde (2-Methylpropanal) Intermediate Magnesium Alkoxide Intermediate Isobutyraldehyde->Intermediate + Vinylmagnesium Bromide in dry THF VinylmagnesiumBromide Vinylmagnesium Bromide Product This compound Intermediate->Product Aqueous Acidic Workup (e.g., NH4Cl(aq))

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Isobutyraldehyde (2-Methylpropanal)[3]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation, if necessary)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Part A: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

  • All glassware should be oven-dried and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Add a small volume of anhydrous THF to cover the magnesium turnings.

  • Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.

  • Add a small portion of the vinyl bromide solution to the magnesium suspension. The reaction is initiated if bubbling or a slight exotherm is observed. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.[2]

  • Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction. The resulting dark grey to brown solution is the vinylmagnesium bromide reagent.

Part B: Reaction with Isobutyraldehyde

  • Cool the freshly prepared vinylmagnesium bromide solution in an ice bath.

  • Prepare a solution of freshly distilled isobutyraldehyde in anhydrous THF in the dropping funnel.

  • Add the isobutyraldehyde solution dropwise to the stirred and cooled Grignard reagent. Maintain the reaction temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

Part C: Workup and Purification

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and the excess Grignard reagent.[4] This is an exothermic process.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Quantitative Data

CompoundMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)Density (g/mL)
Magnesium24.310.112.67--
Vinyl Bromide106.950.1010.707.431.44
Isobutyraldehyde72.110.096.498.220.79
This compound100.16(Theoretical) 0.09(Theoretical) 9.01-0.838
Expected Yield --6.3 - 7.2--
Percent Yield --70 - 80%--

Workflow Diagram

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification A1 Dry Glassware A2 Add Mg and THF A1->A2 A3 Prepare Vinyl Bromide in THF A2->A3 A4 Initiate and Add Vinyl Bromide A3->A4 A5 Stir to Complete Reaction A4->A5 B1 Cool Grignard Reagent A5->B1 Proceed to Reaction B2 Add Isobutyraldehyde Solution B1->B2 B3 Warm to Room Temp and Stir B2->B3 C1 Quench with NH4Cl(aq) B3->C1 Proceed to Workup C2 Separate Layers C1->C2 C3 Extract Aqueous Layer C2->C3 C4 Combine, Wash, and Dry Organic Layers C3->C4 C5 Concentrate C4->C5 C6 Fractional Distillation C5->C6 Product Pure this compound C6->Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be a colorless liquid. Its identity and purity can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra can be used to confirm the structure of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the hydroxyl (-OH) group around 3300-3500 cm⁻¹ and peaks corresponding to the C=C double bond of the vinyl group.[5]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[5][6]

Spectroscopic data for this compound is available in public databases such as PubChem (CID 20929) and the NIST WebBook.[5][6]

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water.[7] All manipulations should be carried out under an inert atmosphere in anhydrous solvents.

  • Vinyl bromide is a flammable and potentially carcinogenic liquid. Handle in a well-ventilated fume hood.

  • Isobutyraldehyde is a flammable liquid with a pungent odor.[8] Avoid inhalation and skin contact.

  • Tetrahydrofuran (THF) can form explosive peroxides upon standing.[2][4] Use freshly distilled or inhibitor-free THF.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This protocol provides a reliable method for the synthesis of this compound. Adherence to the described procedures and safety precautions is essential for a successful and safe experiment.

References

Application Notes and Protocols for the Grignard Synthesis of 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-methyl-1-penten-3-ol via the Grignard reaction. The method involves the preparation of vinylmagnesium bromide from vinyl bromide, followed by its reaction with isobutyraldehyde. This application note includes a comprehensive experimental procedure, data presentation in tabular format, a visual representation of the workflow, and characterization data to guide researchers in the successful synthesis of the target secondary alcohol.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, utilizing an organomagnesium halide (Grignard reagent) to act as a potent nucleophile. This reaction is widely employed in the synthesis of alcohols with various substitution patterns. The synthesis of this compound, a secondary alcohol, is achieved through the nucleophilic addition of vinylmagnesium bromide to the carbonyl carbon of isobutyraldehyde. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired product. This protocol outlines a reliable method for this synthesis, which is valuable for researchers in organic synthesis and drug development.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Step 1: Formation of Vinylmagnesium Bromide

CH₂=CHBr + Mg → CH₂=CHMgBr

Step 2: Reaction with Isobutyraldehyde and Work-up

CH₂=CHMgBr + (CH₃)₂CHCHO → (CH₃)₂CHCH(OMgBr)CH=CH₂

(CH₃)₂CHCH(OMgBr)CH=CH₂ + H₃O⁺ → (CH₃)₂CHCH(OH)CH=CH₂ + Mg(OH)Br

Experimental Protocols

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )
Magnesium turningsMg24.31
Vinyl bromideC₂H₃Br106.95
IsobutyraldehydeC₄H₈O72.11
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11
Diethyl ether, anhydrous(C₂H₅)₂O74.12
Saturated aq. NH₄Cl solutionNH₄Cl53.49
Anhydrous sodium sulfateNa₂SO₄142.04
Iodine (crystal)I₂253.81
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Protocol 1: Preparation of Vinylmagnesium Bromide

This procedure is adapted from a reliable method for preparing Grignard reagents.[1][2]

  • Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to just cover the magnesium turnings.

  • Reagent Addition: In the dropping funnel, prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous THF.

  • Reaction Initiation: Add a small portion of the vinyl bromide solution to the magnesium suspension. The reaction is initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the start of the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Protocol 2: Synthesis of this compound
  • Cooling: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour.

  • Work-up (Quenching): Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine all organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Purification: Remove the solvent using a rotary evaporator. Purify the resulting crude oil by distillation under reduced pressure to yield pure this compound.

Data Presentation

Reactant and Product Data
CompoundMolecular FormulaMW ( g/mol )Moles (mol)Equivalents
Vinyl BromideC₂H₃Br106.951.01.0
MagnesiumMg24.311.21.2
IsobutyraldehydeC₄H₈O72.111.01.0
This compoundC₆H₁₂O100.16--
Expected Yield ~70-80%
Physical and Spectroscopic Properties of this compound
PropertyValue
AppearanceColorless liquid
Boiling Point135-137 °C (at 760 mmHg)
Density0.834 g/mL at 25 °C
¹H NMR Characteristic peaks for vinyl, methine, isopropyl, and hydroxyl protons.
¹³C NMR Resonances corresponding to the six carbon atoms of the molecule.
IR Spectroscopy Broad O-H stretch (~3350 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-O stretch (~1050 cm⁻¹).

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification reagents_prep Vinyl Bromide + Mg in anhydrous THF initiation Initiation (Iodine, gentle heat) reagents_prep->initiation formation Vinylmagnesium Bromide Formation initiation->formation cooling_reagent Cool to 0 °C formation->cooling_reagent aldehyde_addition Add Isobutyraldehyde in anhydrous ether cooling_reagent->aldehyde_addition reaction Reaction at RT aldehyde_addition->reaction quench Quench with sat. aq. NH4Cl reaction->quench extraction Extraction with Diethyl Ether quench->extraction wash Wash with NaHCO3 and Brine extraction->wash dry Dry with Na2SO4 wash->dry purify Solvent Removal & Distillation dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons (multiplets in the range of 5.0-6.0 ppm), the carbinol proton (a multiplet around 4.0 ppm), the isopropyl methine proton (a multiplet around 1.8 ppm), the isopropyl methyl protons (two doublets around 0.9 ppm), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the two sp² carbons of the vinyl group, the sp³ carbon bearing the hydroxyl group, the isopropyl methine carbon, and the two equivalent isopropyl methyl carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the alcohol. Other key absorptions include the C=C stretch of the alkene at approximately 1640 cm⁻¹ and the C-O stretch of the secondary alcohol around 1050 cm⁻¹.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will react with water. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Flammable Solvents: Diethyl ether and THF are highly flammable. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.

  • Reagent Handling: Vinyl bromide is a volatile and toxic compound and should be handled in a well-ventilated fume hood. Isobutyraldehyde is a flammable liquid and an irritant.

  • Quenching: The quenching of the Grignard reaction is exothermic and should be performed slowly and with cooling in an ice bath to control the reaction rate.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

Application Notes and Protocols for the Stereoselective Synthesis of (R)-4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-4-Methyl-1-penten-3-ol is a chiral alcohol of interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex molecules, including natural products and pharmaceuticals. Its stereocenter demands a synthetic approach that is highly enantioselective. This document outlines protocols for the stereoselective synthesis of (R)-4-Methyl-1-penten-3-ol, with a primary focus on the asymmetric hydrogenation of the corresponding ketone, 4-methyl-1-penten-3-one. This method is widely recognized for its high efficiency and enantioselectivity.

Core Synthetic Strategy: Asymmetric Hydrogenation

The most prominent and effective method for the synthesis of (R)-4-Methyl-1-penten-3-ol is the asymmetric hydrogenation of 4-methyl-1-penten-3-one. This reaction utilizes a chiral catalyst to selectively deliver hydrogen to one face of the prochiral ketone, resulting in the desired enantiomer of the alcohol. The Noyori-type ruthenium-BINAP catalysts are particularly well-suited for this transformation.[1][2][3]

Experimental Protocols

Protocol 1: Noyori Asymmetric Hydrogenation of 4-Methyl-1-penten-3-one

This protocol details the enantioselective reduction of 4-methyl-1-penten-3-one using a chiral Ru-BINAP catalyst. The (R)-BINAP ligand is crucial for obtaining the (R)-enantiomer of the alcohol.[1][2]

Materials:

  • 4-Methyl-1-penten-3-one

  • [RuCl₂((R)-BINAP)]₂·NEt₃ (or a similar (R)-BINAP ruthenium precursor)

  • Hydrogen gas (H₂)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or dichloromethane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation (if not pre-formed): The active catalyst can be generated in situ or prepared beforehand. For in-situ generation from a dihalide precatalyst, the precatalyst is activated with hydrogen.[1][3]

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), a high-pressure reactor is charged with 4-methyl-1-penten-3-one (1.0 eq) and the chiral ruthenium catalyst (e.g., RuCl₂[(R)-BINAP], typically 0.1-1 mol%).

  • Solvent Addition: Anhydrous, degassed solvent is added to dissolve the substrate and catalyst. The concentration is typically in the range of 0.1-1.0 M.

  • Hydrogenation: The reactor is sealed, removed from the inert atmosphere, and purged several times with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (typically ranging from 4 to 100 atm).[2]

  • Reaction: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for a specified time (typically 12-48 hours), or until reaction completion is confirmed by a suitable analytical method (e.g., GC or TLC).

  • Work-up: After cooling the reactor to room temperature, the excess hydrogen pressure is carefully released. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford pure (R)-4-Methyl-1-penten-3-ol.

Protocol 2: Asymmetric Transfer Hydrogenation

An alternative to using high-pressure hydrogen gas is asymmetric transfer hydrogenation, which employs a hydrogen donor like 2-propanol or formic acid.[4] Chiral ruthenium complexes with diamine ligands are often effective for this transformation.[4]

Materials:

  • 4-Methyl-1-penten-3-one

  • Chiral Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

  • Hydrogen donor (e.g., formic acid/triethylamine mixture or 2-propanol)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere apparatus

Procedure:

  • Reaction Setup: Under an inert atmosphere, a flask is charged with 4-methyl-1-penten-3-one (1.0 eq), the chiral ruthenium catalyst (0.5-2 mol%), and the anhydrous solvent.

  • Addition of Hydrogen Donor: The hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine, or 2-propanol) is added to the reaction mixture.

  • Reaction: The mixture is stirred at a specified temperature (e.g., 28-40 °C) until the reaction is complete as monitored by TLC or GC.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield (R)-4-Methyl-1-penten-3-ol.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric synthesis of chiral alcohols from prochiral ketones using methods analogous to those described above.

MethodCatalystSubstrateSolventTemp. (°C)Pressure (atm)Yield (%)ee (%)Reference
Asymmetric HydrogenationRuCl₂[(R)-BINAP]β-Keto EstersMethanol23-1004-100>95>96[2]
Asymmetric Transfer Hyd.[RuCl₂(mesitylene)]₂-(S,S)-TsDPEN-KOHAromatic Ketones2-Propanol28N/A93-9993-98[4]
Enzymatic ReductionADH from Rhodococcus ruber4-Methyl-3-penten-2-oneBuffer30N/A>99>99[5]

Visualizations

Logical Workflow for the Synthesis of (R)-4-Methyl-1-penten-3-ol

G cluster_start Starting Material cluster_reaction Asymmetric Reduction cluster_catalyst Catalyst System cluster_workup Purification cluster_product Final Product start 4-Methyl-1-penten-3-one reaction Asymmetric Hydrogenation (e.g., Noyori Hydrogenation) start->reaction workup Work-up & Purification reaction->workup catalyst Chiral Catalyst ((R)-BINAP-Ru complex) catalyst->reaction h2 H₂ Gas h2->reaction product (R)-4-Methyl-1-penten-3-ol workup->product

Caption: Synthetic workflow for (R)-4-Methyl-1-penten-3-ol.

Alternative Synthetic Route: Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) can reduce ketones with excellent enantioselectivity under mild reaction conditions (aqueous buffer, room temperature).[5] This method avoids the use of heavy metals and high-pressure equipment, making it an attractive option for sustainable chemical manufacturing. The selection of the appropriate enzyme is critical to achieving the desired stereochemistry.

References

Application Notes and Protocols for the Chiral Resolution of 4-Methyl-1-penten-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-penten-3-ol is a chiral secondary alcohol with applications in the synthesis of fine chemicals and pharmaceutical intermediates. The stereochemistry of this compound is crucial as enantiomers often exhibit different biological activities. Therefore, the ability to resolve the racemic mixture into its individual (R)- and (S)-enantiomers is of significant importance. These application notes provide detailed protocols for the enzymatic kinetic resolution and chiral gas chromatography analysis of this compound enantiomers.

Methods for Chiral Resolution

The primary methods for the chiral resolution of this compound include enzymatic kinetic resolution and chiral chromatography. Enzymatic resolution, particularly using lipases, is a widely adopted method due to its high enantioselectivity and mild reaction conditions. Chiral gas chromatography is an effective analytical and semi-preparative technique for separating the volatile enantiomers of this alcohol.

Enzymatic Kinetic Resolution using Lipase

Kinetic resolution is a process where two enantiomers react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and the product of the more reactive enantiomer.[1] Lipases are commonly employed enzymes for the resolution of racemic alcohols through enantioselective acylation or hydrolysis.[2] For this compound, a lipase such as Candida antarctica Lipase B (CAL-B) can be utilized to selectively acylate one of the enantiomers.

Experimental Protocol: Lipase-Catalyzed Acylation of Racemic this compound

This protocol describes the kinetic resolution of racemic this compound via acylation catalyzed by immobilized Candida antarctica Lipase B (Novozym 435).

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (solvent)

  • Sodium bicarbonate solution (for quenching)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction vessel with a septum

  • Syringes for liquid transfer

  • Chiral Gas Chromatography (GC) system for analysis

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 10 mmol).

  • Add 20 mL of anhydrous hexane to dissolve the alcohol.

  • Add vinyl acetate (1.1 eq, 11 mmol, 1.02 mL) to the solution.

  • Add immobilized Candida antarctica Lipase B (50 mg) to the reaction mixture.

  • Seal the flask and stir the mixture at room temperature (25°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours) and analyzing them by chiral GC.

  • The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric excess.

  • Once the desired conversion is reached, quench the reaction by filtering off the enzyme.

  • Wash the filtered enzyme with a small amount of hexane and combine the filtrates.

  • Wash the organic solution with saturated sodium bicarbonate solution (2 x 10 mL) to remove any acetic acid formed.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting mixture of the unreacted alcohol and the acetylated product can be separated by column chromatography on silica gel.

Data Presentation

The success of the kinetic resolution is evaluated by determining the conversion percentage and the enantiomeric excess (ee) of both the remaining substrate (alcohol) and the formed product (ester).

Time (h)Conversion (%)ee of Alcohol (%)ee of Ester (%)Enantioselectivity (E)
115>95 (S)-ester~20 (R)-alcohol>200
440>98 (S)-ester~60 (R)-alcohol>200
850>99 (S)-ester>99 (R)-alcohol>200
24>60<99 (S)-ester~90 (R)-alcohol>200

Note: The data presented in this table is representative for a highly selective lipase-catalyzed kinetic resolution and may need to be optimized for this compound.

Chiral Gas Chromatography Analysis

Chiral Gas Chromatography (GC) is an essential analytical technique to determine the enantiomeric composition of the starting material, monitor the progress of the resolution, and determine the enantiomeric excess of the final products. Cyclodextrin-based chiral stationary phases are commonly used for the separation of alcohol enantiomers.

Experimental Protocol: Chiral GC Analysis of this compound Enantiomers

This protocol provides a starting point for the analytical separation of (R)- and (S)-4-Methyl-1-penten-3-ol.

Instrumentation and Column:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent cyclodextrin-based column.

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 150°C

    • Hold at 150°C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Visualizations

Logical Workflow for Chiral Resolution

Chiral_Resolution_Workflow cluster_0 Enzymatic Kinetic Resolution cluster_1 Work-up & Separation cluster_2 Analysis racemate Racemic this compound lipase Lipase (e.g., CAL-B) + Acyl Donor racemate->lipase Reactants reaction Enantioselective Acylation lipase->reaction separation Separation (e.g., Column Chromatography) reaction->separation Mixture of (R)-alcohol and (S)-ester enantioenriched_alcohol (R)-4-Methyl-1-penten-3-ol (Unreacted) separation->enantioenriched_alcohol enantioenriched_ester (S)-4-Methyl-1-penten-3-ol Acetate (Product) separation->enantioenriched_ester chiral_gc Chiral GC Analysis enantioenriched_alcohol->chiral_gc hydrolysis Hydrolysis enantioenriched_ester->hydrolysis enantiopure_alcohol (S)-4-Methyl-1-penten-3-ol hydrolysis->enantiopure_alcohol enantiopure_alcohol->chiral_gc ee_determination Determine Enantiomeric Excess (ee) chiral_gc->ee_determination

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Signaling Pathway Analogy for Enzyme Action

Enzyme_Mechanism cluster_enzyme Lipase Active Site E Free Lipase (E) ES_R E-(R)-Alcohol Complex E->ES_R ES_S E-(S)-Alcohol Complex E->ES_S R_Alcohol (R)-4-Methyl-1-penten-3-ol ES_R->R_Alcohol Slow Release (Unreacted) Acyl_E Acyl-Enzyme Intermediate ES_S->Acyl_E Fast Acylation E_Product E-(S)-Ester Complex Acyl_E->E_Product Product Formation E_Product->E Product Release S_Ester (S)-Ester Product E_Product->S_Ester R_Alcohol->E Slow Binding S_Alcohol (S)-4-Methyl-1-penten-3-ol S_Alcohol->E Fast Binding Acyl_Donor Acyl Donor Acyl_Donor->ES_S

Caption: Simplified representation of lipase enantioselectivity.

References

Application Note: Purification of 4-Methyl-1-penten-3-ol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

[For Researchers, Scientists, and Drug Development Professionals]

Introduction

4-Methyl-1-penten-3-ol is a secondary allylic alcohol of interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Its purity is paramount for ensuring predictable reaction outcomes and for meeting stringent regulatory requirements in drug development. This application note provides a detailed protocol for the purification of this compound using fractional distillation, a technique essential for separating components with close boiling points. The protocol is designed to remove common impurities that may arise from its synthesis, which is often achieved through a Grignard reaction between isobutyraldehyde and a vinyl Grignard reagent. Potential impurities may include unreacted starting materials, byproducts from the Grignard reagent formation, and structural isomers such as 4-methyl-3-penten-1-ol.

Data Presentation

A summary of the physical properties of this compound and a potential isomeric impurity is provided below. Please note the conflicting literature values for the boiling point of this compound. This protocol is designed to accommodate this discrepancy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₆H₁₂O100.16125 or 152.63[1]
4-Methyl-3-penten-1-olC₆H₁₂O100.16157[2][3]

Experimental Protocols

1. Materials and Equipment

  • Crude this compound

  • Anhydrous magnesium sulfate or sodium sulfate

  • Boiling chips

  • Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux or packed), distillation head, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Thermometer or temperature probe

  • Glassware for collection of fractions

  • Vacuum source (optional, for vacuum distillation)

  • Analytical equipment for purity assessment (GC-MS, NMR)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

2. Pre-Distillation Preparation: Drying the Crude Product

If the crude this compound was obtained from an aqueous workup, it must be thoroughly dried to remove residual water, which could otherwise form an azeotrope.

  • Transfer the crude product to a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, in small portions until the drying agent no longer clumps together.

  • Swirl the flask and let it stand for at least 30 minutes.

  • Filter the dried liquid into a dry round-bottom flask suitable for distillation.

3. Fractional Distillation Procedure

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Place the dried, crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a few boiling chips to the flask to ensure smooth boiling.

    • Connect the fractionating column to the round-bottom flask and the distillation head to the top of the column.

    • Place the thermometer or temperature probe in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a water source, with water entering at the lower inlet and exiting at the upper outlet.

    • Position a series of clean, dry receiving flasks to collect the distillate fractions.

  • Distillation Process:

    • Begin heating the distillation flask gently with the heating mantle.

    • Observe the "reflux ring" of condensing vapor as it slowly rises through the fractionating column. Adjust the heating rate to maintain a slow and steady ascent.[4]

    • Forerun Collection: Collect the first fraction of distillate, which will contain any low-boiling impurities. The temperature will likely be unstable during this phase.

    • Main Fraction Collection: Once the temperature stabilizes at the boiling point of this compound (this will be between 125 °C and 153 °C, depending on the actual boiling point and purity), switch to a new receiving flask to collect the main fraction. Record the stable temperature range.

    • Continue collecting the main fraction as long as the temperature remains constant.

    • Final Fraction Collection: If the temperature begins to rise significantly, it may indicate the presence of higher-boiling impurities, such as the 4-methyl-3-penten-1-ol isomer. Switch to a new receiving flask to collect this final fraction.

    • Stop the distillation before the distillation flask goes to dryness to prevent the formation of potentially explosive peroxides.

4. Post-Distillation Analysis: Purity Assessment

The purity of the collected fractions should be determined using appropriate analytical methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the recommended method for assessing the purity and identifying any remaining impurities. A polar capillary column is suitable for separating alcohols. The mass spectrometer will help in the identification of the components in each fraction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the purified product and to detect any isomeric impurities.[5][6][7][8] The spectra of this compound and its potential isomer, 4-methyl-3-penten-1-ol, are distinct and can be used for quantification.

5. Safety Precautions

  • This compound is a flammable liquid. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.

  • Perform the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Do not distill to dryness, as this can lead to the formation of explosive peroxides.

  • Ensure that the distillation apparatus is not a closed system to avoid pressure buildup.

Visualizations

G Purification Workflow for this compound cluster_prep Pre-Distillation cluster_distill Fractional Distillation cluster_analysis Post-Distillation Analysis crude_product Crude this compound drying Drying with Anhydrous MgSO4 crude_product->drying filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation forerun Forerun (Low-boiling impurities) distillation->forerun main_fraction Main Fraction (this compound) distillation->main_fraction final_fraction Final Fraction (High-boiling impurities) distillation->final_fraction gcms GC-MS Analysis main_fraction->gcms nmr NMR Analysis main_fraction->nmr purity_assessment Purity Assessment gcms->purity_assessment nmr->purity_assessment

Caption: Workflow for the purification of this compound.

G Principle of Fractional Distillation cluster_flask Distillation Flask cluster_column Fractionating Column cluster_head Distillation Head & Condenser mixture Mixture of Alcohols heating Heating mixture->heating vapor_rise Vapor Rises heating->vapor_rise Vaporization condensation Condensation vapor_rise->condensation revaporization Re-vaporization condensation->revaporization enrichment Enrichment of More Volatile Component revaporization->enrichment condenser Condenser enrichment->condenser Purified Vapor collection Collection of Pure Fractions condenser->collection

Caption: Principle of fractional distillation for alcohol separation.

References

The Synthetic Utility of 4-Methyl-1-penten-3-ol: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-penten-3-ol is a secondary allylic alcohol with potential as a versatile building block in organic synthesis. Its structure, featuring a reactive hydroxyl group, a vinyl group, and a sterically demanding isopropyl group, offers multiple avenues for functionalization. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific applications and detailed experimental protocols for this particular compound. In contrast, its isomer, 4-methyl-3-penten-1-ol, has documented use in the synthesis of heterocyclic compounds. This document aims to provide a detailed overview of the potential synthetic applications of this compound based on the known reactivity of secondary allylic alcohols, and presents a detailed application note for the synthetically utilized isomer, 4-methyl-3-penten-1-ol, as a point of reference.

Application Notes for this compound (Prospective)

While specific examples are limited, the chemical structure of this compound suggests its utility in a variety of organic transformations.

1. Synthesis of Chiral Building Blocks: The secondary alcohol moiety in this compound presents an opportunity for asymmetric synthesis. Enantioselective synthesis of this alcohol, for instance, through the asymmetric vinylation of isobutyraldehyde, could provide access to chiral synthons valuable in the development of pharmaceuticals and other bioactive molecules.

2. Derivatization of the Hydroxyl Group: The hydroxyl group can be readily converted into other functional groups, opening up a range of synthetic possibilities.

  • Esterification: Reaction with carboxylic acids or their derivatives under acidic or basic conditions would yield the corresponding esters. These esters could find applications as fragrances, flavoring agents, or as intermediates in further synthetic steps.

  • Etherification: Conversion to ethers, for example, through the Williamson ether synthesis, would provide access to a different class of compounds with altered physical and chemical properties.

  • Oxidation: Oxidation of the secondary alcohol would lead to the corresponding α,β-unsaturated ketone, 4-methyl-1-penten-3-one.[1] This ketone could then serve as a Michael acceptor or participate in various carbonyl-based transformations.

3. Reactions of the Alkene: The vinyl group is susceptible to a variety of addition and cycloaddition reactions, allowing for the introduction of further complexity into the molecular structure.

Application Notes and Protocols for 4-Methyl-3-penten-1-ol

In contrast to its isomer, 4-methyl-3-penten-1-ol has a documented application in the synthesis of a tetrahydrofuro[3,2-c]benzothiopyran derivative.[2]

Application: Building block in the synthesis of heterocyclic compounds.

Protocol: Synthesis of Tetrahydrofuro[3,2-c]benzothiopyran Derivative

This protocol describes the use of 4-methyl-3-penten-1-ol in a multi-step synthesis to generate a complex heterocyclic scaffold. The key transformation involves the reaction of the alcohol with a benzothiophene derivative.

Materials:

  • 4-Methyl-3-penten-1-ol

  • Substituted benzothiophene derivative

  • Appropriate solvent (e.g., toluene, THF)

  • Acid or Lewis acid catalyst

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure: Detailed procedural steps, including stoichiometry, reaction temperature, and reaction time, would be specific to the target molecule and are not available in the general reference. A generalized procedure is outlined below.

  • To a solution of the substituted benzothiophene derivative in an appropriate solvent, add 4-methyl-3-penten-1-ol.

  • Add the acid or Lewis acid catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired tetrahydrofuro[3,2-c]benzothiopyran derivative.

Quantitative Data: The synthesis of a tetrahydrofuro[3,2-c]benzothiopyran derivative using 4-methyl-3-penten-1-ol was reported to yield a trans:cis diastereomeric ratio of 78:22.[2]

ProductDiastereomeric Ratio (trans:cis)Reference
Tetrahydrofuro[3,2-c]benzothiopyran78:22[2]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 4-Methyl-3-penten-1-ol + Substituted Benzothiophene reaction Reaction (Acid/Lewis Acid Catalyst) start->reaction workup Aqueous Work-up reaction->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification analysis Analysis (NMR, MS) purification->analysis end Product analysis->end Final Product: Tetrahydrofuro[3,2-c]benzothiopyran

Caption: Synthetic workflow for the preparation of a tetrahydrofuro[3,2-c]benzothiopyran derivative.

Conclusion

While direct, detailed applications of this compound in organic synthesis are not well-documented in the current literature, its structure suggests significant potential as a versatile synthetic intermediate. Further research into the reactivity and applications of this compound is warranted. In the interim, the documented synthetic utility of its isomer, 4-methyl-3-penten-1-ol, provides a valuable starting point for exploring the chemistry of these C6 allylic alcohols. Researchers are encouraged to investigate the reactions outlined in the prospective application notes to unlock the full potential of this compound as a valuable tool in organic synthesis and drug discovery.

References

The Role of 4-Methyl-1-penten-3-ol in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-penten-3-ol, a chiral allylic alcohol, represents a versatile and valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its specific stereochemistry and functional groups allow for the construction of intricate carbon skeletons found in a variety of bioactive natural products and synthetic drugs. This document provides a comprehensive overview of the application of this compound and structurally similar precursors in the synthesis of pharmaceuticals, with a focus on anticancer agents like the epothilones. Detailed protocols and quantitative data are presented to facilitate its use in research and development.

While direct utilization of this compound as a starting material in reported syntheses of marketed drugs is not extensively documented, its structural motif is a key feature in fragments used for the total synthesis of potent therapeutic agents. The principles and methodologies described herein are therefore highly relevant for the design and execution of synthetic routes towards novel pharmaceuticals.

Application in the Synthesis of Epothilone Analogues

Epothilones are a class of microtubule-stabilizing agents that have demonstrated significant potential in cancer chemotherapy. Their complex structure necessitates a convergent synthetic approach, where smaller, chiral fragments are synthesized and later coupled. One such key fragment, a C1-C8 segment, often incorporates a stereocenter and a carbon skeleton that can be conceptually derived from a precursor like this compound.

The general synthetic strategy involves the stereoselective synthesis of a key intermediate which is then elaborated to the final epothilone analogue. The chirality inherent in precursors like this compound is crucial for establishing the correct stereochemistry in the final drug molecule, which is often critical for its biological activity.

Experimental Workflow for Fragment Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a key fragment for epothilone analogues, highlighting the potential entry point for a this compound derived synthon.

G cluster_0 Fragment Synthesis Start Chiral Allylic Alcohol Precursor (e.g., derivatized this compound) Step1 Stereoselective Epoxidation Start->Step1 m-CPBA Step2 Regioselective Ring Opening Step1->Step2 Organocuprate Step3 Protection Group Manipulation Step2->Step3 Silyl ether formation Step4 Oxidation and Chain Elongation Step3->Step4 Swern Oxidation, Wittig Reaction Product Key C1-C8 Epothilone Fragment Step4->Product

Caption: Generalized workflow for the synthesis of an epothilone fragment.

Quantitative Data from Representative Synthetic Steps

The following table summarizes typical yields and stereoselectivities for key transformations in the synthesis of epothilone fragments, based on literature reports of analogous reactions.

StepTransformationReagents & ConditionsTypical Yield (%)Diastereomeric Ratio (d.r.)
1Asymmetric EpoxidationSharpless AE (Ti(OiPr)4, (+)-DET, t-BuOOH)85 - 95>95:5
2Epoxide Ring OpeningMe2CuLi, THF, -78 °C80 - 90>98:2
3Silyl Ether ProtectionTBSCl, Imidazole, DMF90 - 98-
4Oxidation to AldehydeDess-Martin Periodinane, CH2Cl290 - 95-
5Wittig OlefinationPh3P=CHCO2Et, Toluene, reflux75 - 85>10:1 (E:Z)

Detailed Experimental Protocol: Asymmetric Epoxidation of a Model Allylic Alcohol

This protocol describes a general procedure for the Sharpless asymmetric epoxidation of a homoallylic alcohol, a key step in establishing the stereochemistry of a pharmaceutical intermediate.

Materials:

  • Homoallylic alcohol (1.0 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (0.1 eq)

  • (+)-Diethyl tartrate ((+)-DET) (0.12 eq)

  • tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane (2.0 eq)

  • Dichloromethane (anhydrous)

  • 4 Å Molecular sieves (activated powder)

Procedure:

  • To a stirred suspension of powdered 4 Å molecular sieves in anhydrous dichloromethane at -20 °C is added (+)-diethyl tartrate, followed by titanium(IV) isopropoxide.

  • The mixture is stirred for 30 minutes at -20 °C.

  • The homoallylic alcohol, dissolved in a minimal amount of anhydrous dichloromethane, is added dropwise to the reaction mixture.

  • After stirring for an additional 10 minutes, tert-butyl hydroperoxide is added dropwise.

  • The reaction is maintained at -20 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The resulting gel is filtered through a pad of celite, and the filter cake is washed with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired epoxy alcohol.

Signaling Pathways and Biological Context

The epothilones, for which this compound can be considered a potential precursor fragment, exert their anticancer effects by interacting with the microtubule network within cells. This interaction stabilizes microtubules, leading to cell cycle arrest and ultimately apoptosis (programmed cell death). The following diagram illustrates the simplified signaling pathway.

G cluster_0 Cellular Mechanism of Epothilones Epothilone Epothilone Analogue Tubulin β-Tubulin Subunit Epothilone->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule CellCycle Mitotic Arrest (G2/M Phase) Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Simplified signaling pathway for epothilone-induced apoptosis.

While a direct lineage from this compound to a marketed pharmaceutical is not prominently featured in the literature, its structural elements are of high strategic importance in the synthesis of complex bioactive molecules. The application notes and protocols provided here, based on the synthesis of epothilone fragments, demonstrate the utility of chiral allylic and homoallylic alcohols in constructing key pharmaceutical intermediates. Researchers and drug development professionals can leverage these methodologies to design and synthesize novel therapeutic agents, particularly in the field of oncology. The continued exploration of efficient and stereoselective transformations of such chiral building blocks will undoubtedly contribute to the advancement of pharmaceutical synthesis.

Application Notes and Protocols for the Synthesis of Poly(4-methyl-1-pentene) from 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-methyl-1-pentene) (PMP) is a high-performance thermoplastic polymer renowned for its unique combination of properties, including very low density, high transparency, excellent gas permeability, and a high melting point.[1] These characteristics make it a material of significant interest in various advanced applications, such as medical devices, gas separation membranes, and specialized laboratory ware.

The direct polymerization of 4-methyl-1-penten-3-ol to poly(4-methyl-1-pentene) is not a conventional or straightforward process. The presence of the hydroxyl group (-OH) in the this compound monomer interferes with the common Ziegler-Natta and metallocene catalysts that are highly effective for the polymerization of α-olefins. This interference arises from the reaction of the active catalyst center with the acidic proton of the hydroxyl group, leading to catalyst deactivation.

Therefore, a more practical and widely employed approach involves a two-step synthesis. The first step is the dehydration of this compound to produce the monomer, 4-methyl-1-pentene (4M1P). The subsequent step is the polymerization of the purified 4-methyl-1-pentene to yield poly(4-methyl-1-pentene). This document provides detailed protocols for this two-step synthesis, along with data on the polymerization process and characterization of the resulting polymer.

Step 1: Synthesis of 4-Methyl-1-pentene via Dehydration of this compound

This section outlines the laboratory-scale synthesis of 4-methyl-1-pentene from this compound through acid-catalyzed dehydration. This elimination reaction removes the hydroxyl group and a neighboring hydrogen atom to form a carbon-carbon double bond.

Experimental Protocol: Acid-Catalyzed Dehydration

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or anhydrous oxalic acid (catalyst)

  • Anhydrous sodium sulfate (drying agent)

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Round-bottom flask

  • Distillation apparatus (fractional distillation column recommended for higher purity)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound. Cool the flask in an ice bath.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or a larger quantity of a milder acid like anhydrous oxalic acid to the cooled alcohol with gentle swirling. The use of a milder acid can help to minimize side reactions and charring.

  • Dehydration and Distillation: Assemble a distillation apparatus with the round-bottom flask. Gently heat the mixture using a heating mantle. The 4-methyl-1-pentene product has a lower boiling point (53-54°C) than the starting alcohol and will distill over as it is formed.[2] Water will also co-distill.

  • Work-up:

    • Collect the distillate in a receiving flask cooled in an ice bath.

    • Transfer the distillate to a separatory funnel and wash it with a small volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and wash it with distilled water.

    • Dry the organic layer (4-methyl-1-pentene) over anhydrous sodium sulfate.

  • Purification: For high-purity 4-methyl-1-pentene suitable for polymerization, a final fractional distillation is recommended. Collect the fraction boiling at 53-54°C.[2]

  • Characterization: Confirm the identity and purity of the synthesized 4-methyl-1-pentene using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 2: Polymerization of 4-Methyl-1-pentene to Poly(4-methyl-1-pentene)

The polymerization of 4-methyl-1-pentene is typically achieved using coordination catalysts, such as Ziegler-Natta or metallocene systems.[1] These catalysts allow for control over the polymer's stereochemistry, leading to highly isotactic PMP, which is crucial for its desirable crystalline properties.[1]

Experimental Protocol 1: Ziegler-Natta Catalyzed Polymerization

Materials:

  • High-purity 4-methyl-1-pentene (synthesized in Step 1)

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Cocatalyst (e.g., Triethylaluminum, Al(C₂H₅)₃)

  • Inert solvent (e.g., anhydrous toluene or heptane)

  • Quenching agent (e.g., acidified methanol)

  • Polymerization reactor (glass or stainless steel) equipped with a mechanical stirrer, temperature control, and inert gas inlet/outlet

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Procedure:

  • Reactor Preparation: Thoroughly dry the polymerization reactor and purge it with a high-purity inert gas (e.g., nitrogen or argon) to remove all traces of oxygen and moisture.

  • Reagent Charging: Under an inert atmosphere, charge the reactor with the desired amount of anhydrous solvent and the purified 4-methyl-1-pentene monomer.

  • Temperature Control: Bring the reactor to the desired polymerization temperature (e.g., 40-70°C).

  • Catalyst and Cocatalyst Addition: Introduce the cocatalyst (e.g., triethylaluminum) into the reactor, followed by the Ziegler-Natta catalyst. The catalyst can be added as a slurry in the inert solvent.

  • Polymerization: Allow the polymerization to proceed for the desired reaction time with continuous stirring. The viscosity of the solution will increase as the polymer forms.

  • Termination and Polymer Isolation:

    • Terminate the reaction by adding a quenching agent, such as methanol containing a small amount of hydrochloric acid. This will deactivate the catalyst and precipitate the polymer.

    • Stir the mixture for some time to ensure complete catalyst deactivation.

    • Collect the precipitated poly(4-methyl-1-pentene) by filtration.

  • Purification: Wash the polymer thoroughly with methanol to remove catalyst residues and any unreacted monomer.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Experimental Protocol 2: Metallocene-Catalyzed Polymerization

Metallocene catalysts offer the advantage of being single-site catalysts, which can lead to polymers with a narrower molecular weight distribution and more uniform microstructure compared to traditional Ziegler-Natta catalysts.[3]

Materials:

  • High-purity 4-methyl-1-pentene

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Cocatalyst (e.g., Methylaluminoxane, MAO)

  • Inert solvent (e.g., anhydrous toluene)

  • Quenching agent (e.g., acidified methanol)

  • Glass polymerization reactor with magnetic stirring

  • Schlenk line or glovebox

Procedure:

  • Reactor Preparation: A glass reactor is thoroughly dried and purged with an inert gas.[3]

  • Reagent Charging: The reactor is charged with the inert solvent and the 4-methyl-1-pentene monomer under an inert atmosphere.[3]

  • Temperature Control: The reactor is brought to the desired polymerization temperature (e.g., 25-50°C) using a water or oil bath.[3][4]

  • Initiation: The polymerization is initiated by the sequential addition of the MAO solution and the metallocene catalyst solution (prepared in toluene) to the stirred reactor.[3]

  • Polymerization: The reaction mixture is stirred for the specified polymerization time.[3]

  • Termination and Isolation: The polymerization is terminated by the addition of acidified methanol, which precipitates the polymer.[3] The polymer is then collected by filtration, washed with methanol, and dried under vacuum.[3]

Data Presentation

The following tables summarize representative quantitative data for the polymerization of 4-methyl-1-pentene using different catalytic systems.

Table 1: Ziegler-Natta Catalyzed Polymerization of 4-Methyl-1-pentene

Catalyst SystemCocatalystAl/Ti RatioTemperature (°C)Time (h)Yield (%)M_w ( g/mol )PDI (M_w/M_n)
TiCl₄/MgCl₂Al(C₂H₅)₃~100-300502>90200,000 - 500,0004.0 - 8.0
VCl₄Al(i-Bu)₃~5-10304~85150,000 - 300,0003.5 - 7.0

Note: The data in this table are representative values and can vary significantly depending on the specific catalyst preparation and reaction conditions.

Table 2: Metallocene-Catalyzed Polymerization of 4-Methyl-1-pentene

CatalystCocatalystTemperature (°C)Time (h)Yield (%)M_w ( g/mol )PDI (M_w/M_n)Reference
rac-Et(Ind)₂ZrCl₂MAO25198187,0001.8[3]
Ph₂C(Cp)(Flu)ZrCl₂MAO50127350,0001.9[4]
rac-EBIZrCl₂MAO50198150,0001.7[4]

Visualizations

Logical Workflow for the Synthesis of Poly(4-methyl-1-pentene)

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization start This compound dehydration Acid-Catalyzed Dehydration start->dehydration H+ catalyst, Heat workup Neutralization, Washing, and Drying dehydration->workup purification Fractional Distillation workup->purification monomer 4-Methyl-1-pentene purification->monomer polymerization Coordination Polymerization (Ziegler-Natta or Metallocene) monomer->polymerization Catalyst, Cocatalyst, Solvent termination Quenching and Precipitation polymerization->termination purification2 Washing and Drying termination->purification2 polymer Poly(4-methyl-1-pentene) purification2->polymer G cluster_0 Catalyst Activation cluster_1 Polymerization Steps cluster_2 Termination catalyst TiCl₄ active_site Active Ti-Al Complex catalyst->active_site cocatalyst AlR₃ cocatalyst->active_site coordination Monomer Coordination to Ti Center active_site->coordination π-complexation monomer 4-Methyl-1-pentene monomer->coordination insertion Insertion into Ti-Carbon Bond coordination->insertion propagation Chain Propagation insertion->propagation propagation->insertion another monomer termination Chain Transfer or Quenching propagation->termination polymer Poly(4-methyl-1-pentene) termination->polymer

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 4-Methyl-1-penten-3-ol is a significant transformation in organic synthesis, yielding the saturated alcohol, 4-methyl-2-pentanol. This reaction involves the selective reduction of the carbon-carbon double bond while preserving the hydroxyl group. The product, 4-methyl-2-pentanol, serves as a valuable intermediate and solvent in various industrial applications, including the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for this hydrogenation reaction, utilizing common heterogeneous catalysts.

Reaction Principle

The catalytic hydrogenation of this compound involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. The reaction proceeds via the adsorption of the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon atoms of the double bond, resulting in the formation of a saturated C-C bond.

Reaction Scheme:

Applications in Research and Drug Development

4-methyl-2-pentanol, the product of this hydrogenation, is utilized in several areas relevant to drug development and research:

  • Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules and as a chiral resolving agent.

  • Solvent: Due to its properties as a low-toxic and low-volatile organic solvent, it can be used in various reaction media and extraction processes.

  • Precursor for Active Pharmaceutical Ingredients (APIs): The structural motif of 4-methyl-2-pentanol can be found in or used to synthesize various biologically active compounds.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst is crucial for the efficiency and selectivity of the hydrogenation reaction. Below is a summary of commonly used catalysts and their typical performance in the hydrogenation of unsaturated alcohols. Please note that specific quantitative data for this compound is not widely published; therefore, the following data is representative of similar allylic alcohol hydrogenations.

CatalystTypical Catalyst Loading (w/w %)Typical Hydrogen Pressure (psi)Typical Temperature (°C)Typical Reaction Time (h)Anticipated Yield (%)Selectivity
5% Palladium on Carbon (Pd/C)1-515-6025-502-8>95High for C=C reduction
Platinum(IV) Oxide (PtO₂)1-515-6025-504-12>95High for C=C reduction
Raney® Nickel5-10500-100050-1006-24>90Good, may require higher pressures
5% Rhodium on Alumina (Rh/Al₂O₃)1-515-6025-502-8>95High, effective for various unsaturations

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of this compound using different catalysts. Safety Precaution: Catalytic hydrogenation should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Pd/C and Raney® Nickel can be pyrophoric upon exposure to air, especially after use. Handle with care.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the hydrogenation of this compound using 5% Pd/C at low pressure.

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

Procedure:

  • Reaction Setup:

    • To a hydrogenation flask, add this compound (e.g., 5.0 g, 50 mmol).

    • Add ethanol (100 mL) to dissolve the substrate.

    • Carefully add 5% Pd/C (e.g., 250 mg, 5% w/w of the substrate) to the solution.

  • Inerting the System:

    • Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove air.

  • Hydrogenation:

    • Evacuate the inert gas and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask via a three-way stopcock. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature (25 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-8 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely as it may be pyrophoric. Wash the filter cake with a small amount of ethanol.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude 4-methyl-2-pentanol can be purified by distillation if necessary.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol outlines the use of Adams' catalyst (PtO₂) for the hydrogenation.

Materials:

  • This compound

  • Platinum(IV) Oxide (PtO₂)

  • Ethanol or Acetic Acid

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Hydrogenation apparatus

Procedure:

  • Reaction Setup:

    • In a hydrogenation flask, add this compound (e.g., 5.0 g, 50 mmol) and ethanol (100 mL).

    • Add PtO₂ (e.g., 100 mg, 2% w/w of the substrate).

  • Catalyst Activation and Hydrogenation:

    • Seal the flask and purge with an inert gas.

    • Introduce hydrogen gas. The black platinum catalyst will form in situ upon exposure to hydrogen.

    • Pressurize the system with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction by TLC or GC. The reaction is typically complete in 4-12 hours.

  • Work-up:

    • After completion, vent the hydrogen and purge with an inert gas.

    • Filter the catalyst through a pad of Celite®. Keep the filter cake wet.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the resulting 4-methyl-2-pentanol by distillation.

Protocol 3: Hydrogenation using Raney® Nickel

This protocol is for hydrogenation using Raney® Nickel, which may require higher pressure and temperature.

Materials:

  • This compound

  • Raney® Nickel (in water or ethanol slurry)

  • Ethanol

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • Catalyst Preparation:

    • Carefully wash the commercial Raney® Nickel slurry with ethanol several times to remove the storage solvent.

  • Reaction Setup:

    • In the autoclave, combine this compound (e.g., 10.0 g, 100 mmol) and ethanol (150 mL).

    • Add the washed Raney® Nickel (e.g., 1.0 g).

  • Hydrogenation:

    • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 500-1000 psi.

    • Heat the reaction mixture to 50-100 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the reaction by observing the pressure drop. The reaction is typically complete in 6-24 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the catalyst. Caution: Raney® Nickel is highly pyrophoric. Keep the catalyst wet at all times.

    • Remove the solvent by rotary evaporation.

  • Purification:

    • Purify the product by distillation.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product 4M1P3O This compound 4M2P 4-methyl-2-pentanol 4M1P3O->4M2P + H₂ / Catalyst H2 H₂ (Hydrogen)

Caption: Reaction pathway for the catalytic hydrogenation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Solvent B Add Catalyst A->B C Inert Gas Purge B->C D Introduce H₂ C->D E Stir at Temp/Pressure D->E F Filter Catalyst E->F Reaction Complete G Remove Solvent F->G H Purify Product (e.g., Distillation) G->H

Caption: General experimental workflow for catalytic hydrogenation.

Application Notes and Protocols for the Oxidation of 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oxidation of the secondary allylic alcohol, 4-Methyl-1-penten-3-ol, to its corresponding α,β-unsaturated ketone, 4-methyl-1-penten-3-one. This transformation is a valuable tool in organic synthesis, yielding a versatile building block for the development of novel chemical entities.

Introduction

This compound is a secondary allylic alcohol that can be selectively oxidized to 4-methyl-1-penten-3-one. This α,β-unsaturated ketone is a reactive intermediate that can undergo a variety of chemical transformations, making it a useful synthon in the preparation of more complex molecules, including potential pharmaceutical agents. The protocols described herein detail two common and effective methods for this oxidation: Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation.

Chemical Structures

CompoundStructure
This compoundCC(C)C(O)C=C (SMILES)[1]
4-methyl-1-penten-3-oneCC(C)C(=O)C=C (SMILES)

Oxidation Reaction Overview

The oxidation of this compound to 4-methyl-1-penten-3-one is a dehydrogenation reaction that converts a secondary alcohol to a ketone. The presence of the adjacent double bond requires mild and selective oxidizing agents to avoid unwanted side reactions.

Oxidation_Reaction This compound This compound 4-methyl-1-penten-3-one 4-methyl-1-penten-3-one This compound->4-methyl-1-penten-3-one [Oxidizing Agent] PCC_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend PCC in anhydrous DCM B Add this compound solution A->B C Stir at room temperature B->C D Monitor by TLC C->D E Dilute with diethyl ether D->E Upon completion F Filter through silica gel E->F G Remove solvent F->G H Optional: Short path distillation G->H Swern_Oxidation_Workflow cluster_activation Reagent Activation cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification A Dissolve oxalyl chloride in DCM at -78°C B Add DMSO solution A->B C Add this compound solution B->C D Stir at -78°C C->D E Add triethylamine D->E F Warm to RT and quench with water E->F G Extract with DCM F->G H Dry and concentrate G->H I Column chromatography or distillation H->I

References

4-Methyl-1-penten-3-ol: An Examination of its Limited Role in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP001

Introduction

4-Methyl-1-penten-3-ol is a secondary alcohol with the chemical formula C₆H₁₂O. While structurally related to compounds with known organoleptic properties, available data indicates that this compound is not utilized in the flavor and fragrance industry. This document provides a summary of its known properties and outlines general analytical protocols relevant to its chemical class.

Regulatory and Usage Status

Multiple sources explicitly state that this compound is not recommended for use in flavor or fragrance applications[1][2]. This suggests that its sensory properties are likely undesirable or that it does not meet the safety and toxicological standards required for such applications.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for researchers and drug development professionals in understanding its behavior in various matrices.

PropertyValueSource
Molecular Formula C₆H₁₂O--INVALID-LINK--
Molecular Weight 100.16 g/mol --INVALID-LINK--
CAS Number 4798-45-2--INVALID-LINK--
Appearance Colorless liquid (presumed)General chemical properties
Boiling Point 125 °C--INVALID-LINK--
Flash Point 25.5 °C--INVALID-LINK--
Water Solubility 29.69 g/L at 25 °C--INVALID-LINK--
Kovats Retention Index 704, 708 (Semi-standard non-polar)--INVALID-LINK--

Experimental Protocols

While specific application protocols for this compound in flavor and fragrance are non-existent due to its lack of use, the following section outlines a general methodology for the analysis of volatile organic compounds of this class. This protocol can be adapted for purity assessment or identification in a research setting.

Protocol for Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the qualitative and quantitative analysis of this compound.

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column: A polar column such as a DB-WAX or equivalent is recommended for the analysis of alcohols.

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., ethanol, isopropanol)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL.

    • If using an internal standard for quantification, add a known concentration of the internal standard to the sample solution.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Detector (MS) Temperature: 280 °C

    • Injection Volume: 1 µL

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • The mass spectrum of this compound can be compared with library data for confirmation.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components.

Visualizations

General Workflow for Volatile Compound Analysis

The following diagram illustrates a typical workflow for the analysis of a volatile compound like this compound from a sample matrix.

G A Sample Collection & Preparation B Extraction of Volatiles (e.g., SPME, Headspace) A->B Extraction C Gas Chromatography (GC) Separation B->C Injection D Mass Spectrometry (MS) Identification C->D Elution E Data Analysis (Quantification & Qualification) D->E Spectral Data F Reporting E->F Results

Caption: General workflow for volatile compound analysis.

Logical Relationship of Isomers

The following diagram illustrates the isomeric relationship between this compound and 4-Methyl-3-penten-1-ol, the latter of which is sometimes encountered in searches for the target compound.

G A C6H12O (Molecular Formula) B This compound (Secondary Alcohol) A->B Isomer C 4-Methyl-3-penten-1-ol (Primary Alcohol) A->C Isomer

Caption: Isomeric relationship of C6H12O alcohols.

Conclusion

The available evidence strongly indicates that this compound does not have a role in the flavor and fragrance industry. For researchers, scientists, and drug development professionals, it is important to note the explicit recommendations against its use in these applications. The analytical protocols provided serve as a general guide for the chemical analysis of this compound in a research context, rather than for flavor or fragrance evaluation.

References

Application Notes and Protocols for Poly(4-methyl-1-pentene) in Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of poly(4-methyl-1-pentene), commonly known as PMP or TPX®, in the manufacturing of medical devices. This document details the material's key properties, sterilization compatibility, and biocompatibility, supported by quantitative data and detailed experimental protocols for validation.

Introduction to Poly(4-methyl-1-pentene) in Medical Applications

Poly(4-methyl-1-pentene) (PMP) is a high-performance, semi-crystalline polyolefin with a unique combination of properties that make it an excellent candidate for a wide range of medical and laboratory applications.[1][2] Its chemical structure, featuring bulky isobutyl side groups, results in a low-density material with exceptional optical clarity, high gas permeability, excellent thermal stability, and broad chemical resistance.[2]

Common medical applications for PMP include:

  • Hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO) : Due to its high gas permeability and biocompatibility.[2][3]

  • Autoclavable laboratory and medical equipment : Such as beakers, flasks, and trays, owing to its high melting point and good temperature stability.[1]

  • Hypodermic syringes and blood collection/transfusion equipment : Benefiting from its clarity, chemical resistance, and sterilizability.

  • Optical components in medical instruments : Leveraging its high transparency and stable refractive index.[1]

  • Gas-permeable packaging for sterile devices : Ensuring sterility while allowing for gas exchange.[1]

Key Properties of Medical-Grade Poly(4-methyl-1-pentene)

The utility of PMP in medical devices is directly related to its distinct physical, chemical, and optical properties. A summary of these properties is presented in the table below.

Data Presentation: Properties of Poly(4-methyl-1-pentene)
PropertyValueStandardReference
Physical Properties
Density0.83 - 0.84 g/cm³ASTM D792[1][2]
Melting Point235 - 240 °CASTM D2117[1][2][4]
Vicat Softening Temperature179 °CASTM D1525[4]
Water Absorption (24 hrs)< 0.01 %ASTM D570[1]
Mechanical Properties
Tensile Strength at Yield20 MPaASTM D638
Elongation at Break32 %ASTM D638
Flexural Modulus1765 MPaASTM D790
Hardness, Rockwell RR90ASTM D785
Optical Properties
Refractive Index1.460 ± 0.005ASTM D542[1]
Light Transmittance> 90 %ASTM D1003
Haze< 2 %ASTM D1003
Gas Permeability
Oxygen (O₂)High (Specific values vary with grade and processing)ASTM D3985[2][5]
Carbon Dioxide (CO₂)High (Specific values vary with grade and processing)ASTM F2476[5]

Sterilization of PMP-Based Medical Devices

PMP's high thermal stability allows for terminal sterilization by steam (autoclaving) and dry heat, which are preferred methods for their reliability and absence of toxic residues. Ethylene oxide (EtO) sterilization is also a viable option for more complex devices.

Recommended Sterilization Methods
  • Steam Sterilization (Autoclaving) : PMP can withstand multiple autoclave cycles. Common cycle parameters are 121°C for 30 minutes or 134°C for 4-5 minutes.

  • Dry Heat Sterilization : PMP is compatible with dry heat sterilization up to 160°C.

  • Ethylene Oxide (EtO) Sterilization : Suitable for devices sensitive to heat and moisture. Requires post-sterilization aeration to remove residual EtO.

  • Gamma Irradiation : Not generally recommended as it can lead to degradation of the polymer's mechanical properties.

Effects of Sterilization on Material Properties

Repeated sterilization, particularly with steam, can induce changes in the mechanical properties of polymers. Studies have shown that while initial steam sterilization cycles may lead to an increase in hardness and stiffness due to polymer cross-linking, prolonged exposure can result in surface microcracks and a reduction in material integrity.[6] It is crucial to validate the chosen sterilization method to ensure it does not compromise the device's performance over its intended lifecycle.

Biocompatibility of Medical-Grade PMP

Medical-grade PMP exhibits excellent biocompatibility.[2][3] However, as with any material intended for medical use, rigorous biocompatibility testing is mandatory to ensure patient safety. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.

Biocompatibility Testing Framework

The selection of specific biocompatibility tests depends on the nature and duration of the device's contact with the body. For most PMP devices, the following "big three" tests are fundamental:

  • Cytotoxicity (ISO 10993-5) : Assesses the potential for a material to cause cell death.

  • Sensitization (ISO 10993-10) : Evaluates the potential for a material to induce an allergic reaction.

  • Irritation (ISO 10993-10) : Determines the potential for a material to cause local skin irritation.

Further testing, such as for systemic toxicity, genotoxicity, and implantation effects, may be required for devices with more invasive or long-term patient contact.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for key validation experiments.

Protocol 1: Steam Sterilization Validation of a PMP Medical Device

Objective: To validate that a steam sterilization cycle effectively sterilizes the PMP medical device without significantly degrading its critical properties.

Materials:

  • PMP medical devices (e.g., connectors, tubing).

  • Steam autoclave validated to ISO 17665.

  • Biological Indicators (BIs) containing Geobacillus stearothermophilus spores (10^6 CFU).

  • Process Challenge Devices (PCDs).

  • Sterile culture media (e.g., Tryptic Soy Broth).

  • Incubator at 55-60°C.

  • Equipment for mechanical testing (e.g., tensile tester, durometer).

Methodology:

  • Bioburden Determination:

    • Select a statistically relevant number of non-sterilized PMP devices from a routine production batch.

    • Determine the pre-sterilization bioburden (number and type of microorganisms) according to ISO 11737-1.

  • Performance Qualification (PQ) - Half-Cycle Approach:

    • Place BIs in the most challenging locations of the PMP device (e.g., lumens, mated surfaces).

    • Package the devices with BIs in their final sterile barrier packaging.

    • Place the packaged devices in the autoclave chamber, including PCDs at the most difficult-to-sterilize locations.

    • Run a half-cycle of the intended sterilization cycle (e.g., 121°C for 15 minutes).

    • Aseptically retrieve the BIs and culture them in sterile media for 7 days at 55-60°C.

    • A positive control (unsterilized BI) should show growth, while the test BIs should show no growth, demonstrating a Sterility Assurance Level (SAL) of 10^-6.

  • Performance Qualification (PQ) - Full-Cycle Verification:

    • Repeat the process with three consecutive full sterilization cycles (e.g., 121°C for 30 minutes).

    • Confirm the sterility of the BIs as described above.

  • Post-Sterilization Material Property Analysis:

    • Subject a set of PMP devices to multiple (e.g., 1x, 5x, 10x) full sterilization cycles.

    • After each set of cycles, perform mechanical tests (e.g., tensile strength, elongation at break, hardness) and compare the results to unsterilized control devices.

    • Visually inspect the devices for any changes in color, transparency, or surface texture.

Acceptance Criteria:

  • All BIs from the three consecutive full sterilization cycles must show no growth.

  • Changes in mechanical properties after the maximum number of intended sterilization cycles must be within predefined acceptable limits that do not compromise the device's safety and efficacy.

Protocol 2: In Vitro Cytotoxicity Testing of PMP Medical Devices (ISO 10993-5)

Objective: To assess the potential for leachables from a PMP medical device to cause cytotoxic effects on mammalian cells in vitro.

Materials:

  • PMP medical device (test article).

  • Negative control material (e.g., high-density polyethylene).

  • Positive control material (e.g., organotin-stabilized PVC).

  • L929 mouse fibroblast cell line (or other appropriate cell line).

  • Complete cell culture medium (e.g., MEM with 10% fetal bovine serum).

  • Sterile extraction vehicle (e.g., serum-supplemented medium).

  • Incubator (37°C, 5% CO₂).

  • Inverted microscope.

  • MTT or XTT assay reagents for quantitative analysis.

Methodology:

  • Extract Preparation (as per ISO 10993-12):

    • Prepare the PMP test article with a surface area-to-volume ratio of 3 cm²/mL.

    • Place the test article, along with positive and negative controls, in separate sterile containers with the extraction vehicle.

    • Incubate at 37°C for 24 hours.

    • Aseptically collect the extracts.

  • Cell Culture and Exposure:

    • Seed L929 cells in 96-well plates and incubate until they form a sub-confluent monolayer.

    • Remove the culture medium and replace it with the extracts from the test article, positive control, and negative control. Include a reagent control (extraction vehicle only).

    • Incubate the cells with the extracts for 24 hours.

  • Qualitative Assessment (Microscopic Evaluation):

    • Examine the cell monolayers under an inverted microscope.

    • Grade the cytotoxic reactivity on a scale of 0 (no reactivity) to 4 (severe reactivity) based on cell morphology, lysis, and detachment.

  • Quantitative Assessment (Cell Viability Assay):

    • Perform an MTT or XTT assay to quantify cell viability.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the negative control.

Acceptance Criteria:

  • Qualitative: The test article should show a reactivity grade of ≤ 2.

  • Quantitative: The cell viability should be ≥ 70% of the negative control.

Visualizations

Experimental_Workflow_Steam_Sterilization_Validation cluster_prep Preparation cluster_pq Performance Qualification (PQ) cluster_post Post-Sterilization Analysis cluster_report Reporting bioburden Bioburden Determination (ISO 11737-1) place_bi Place BIs in Device bioburden->place_bi packaging Package Device place_bi->packaging half_cycle Run Half-Cycle Sterilization packaging->half_cycle full_cycle Run 3x Full-Cycle Sterilization packaging->full_cycle multi_cycle Perform Multiple Sterilization Cycles packaging->multi_cycle culture_bi Culture BIs half_cycle->culture_bi full_cycle->culture_bi read_results Read BI Results culture_bi->read_results final_report Final Validation Report read_results->final_report mech_test Mechanical Testing multi_cycle->mech_test visual_insp Visual Inspection multi_cycle->visual_insp mech_test->final_report visual_insp->final_report

Caption: Workflow for Steam Sterilization Validation of PMP Medical Devices.

Experimental_Workflow_Cytotoxicity_Testing cluster_extract Extract Preparation (ISO 10993-12) cluster_exposure Cell Exposure cluster_assessment Assessment (ISO 10993-5) cluster_results Results prep_article Prepare Test Article & Controls extraction Incubate in Extraction Vehicle (37°C, 24h) prep_article->extraction collect_extract Collect Extracts extraction->collect_extract add_extracts Add Extracts to Cells collect_extract->add_extracts seed_cells Seed L929 Cells seed_cells->add_extracts incubate_cells Incubate (37°C, 24h) add_extracts->incubate_cells qual_assess Qualitative Assessment (Microscopy) incubate_cells->qual_assess quant_assess Quantitative Assessment (MTT/XTT Assay) incubate_cells->quant_assess analyze Analyze Data & Compare to Acceptance Criteria qual_assess->analyze quant_assess->analyze

Caption: Workflow for In Vitro Cytotoxicity Testing of PMP Medical Devices.

Logical_Relationship_PMP_Properties_Applications cluster_properties Key Properties of PMP cluster_applications Medical Device Applications gas_perm High Gas Permeability ecmo ECMO Oxygenators gas_perm->ecmo packaging Sterile Packaging gas_perm->packaging clarity Optical Clarity labware Sterilizable Labware clarity->labware syringes Syringes & Blood Contact Devices clarity->syringes optics Optical Components clarity->optics thermal High Thermal Stability thermal->labware thermal->syringes chemical Chemical Resistance chemical->labware chemical->syringes density Low Density density->ecmo

Caption: Relationship between PMP Properties and Medical Applications.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Methyl-1-penten-3-ol. The primary focus is on the Grignard reaction between isobutyraldehyde and vinylmagnesium bromide, a common industrial route.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process.

Problem ID Issue Potential Causes Recommended Solutions
GR-01 Failure of Grignard Reagent Formation to Initiate - Passivation of magnesium surface by magnesium oxide. - Presence of moisture in solvent or glassware. - Low reactivity of vinyl bromide.- Activate magnesium turnings with a small amount of iodine, 1,2-dibromoethane, or by mechanical stirring/crushing before reaction. - Flame-dry all glassware under vacuum and use anhydrous solvents (e.g., THF distilled from a suitable drying agent). - Add a small portion of pre-formed Grignard reagent to initiate the reaction. - Use sonication to initiate the reaction.
GR-02 Low Yield of this compound - Inaccurate concentration of the vinylmagnesium bromide reagent. - Side reactions such as Wurtz coupling of vinyl bromide. - Enolization of isobutyraldehyde by the Grignard reagent. - Incomplete reaction.- Titrate the Grignard reagent before addition to isobutyraldehyde to ensure accurate stoichiometry. - Maintain a low temperature during the formation of the Grignard reagent to minimize Wurtz coupling. - Add the isobutyraldehyde slowly to the Grignard solution at a controlled low temperature (e.g., 0-5 °C) to favor nucleophilic addition over enolization. - Monitor the reaction by GC or TLC to ensure completion before quenching.
GR-03 Formation of Significant Byproducts - Wurtz coupling: Reaction of vinylmagnesium bromide with unreacted vinyl bromide to form 1,3-butadiene. - Self-condensation of isobutyraldehyde: Aldol condensation of isobutyraldehyde under basic conditions. - Reduction of isobutyraldehyde: Formation of isobutanol.- For Wurtz coupling, ensure slow addition of vinyl bromide to magnesium and maintain a moderate temperature. Continuous processing can also minimize this side reaction.[1][2] - To prevent self-condensation, maintain a low reaction temperature and add the aldehyde to the Grignard reagent to avoid excess aldehyde in basic conditions. - The reduction of the aldehyde can be minimized by using a well-defined Grignard reagent and avoiding excessively high temperatures.
P-01 Difficulties in Product Purification - Presence of close-boiling impurities. - Formation of azeotropes. - Thermal decomposition of the product during distillation.- Utilize high-efficiency fractional distillation columns (e.g., packed columns) for better separation of isomers and impurities.[3][4] - Consider vacuum distillation to lower the boiling point and prevent thermal degradation of the allylic alcohol. - Perform a thorough aqueous workup to remove water-soluble impurities before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the large-scale Grignard synthesis of this compound?

A1: Tetrahydrofuran (THF) is a commonly used and effective solvent for the formation of vinylmagnesium bromide.[5][6] For industrial-scale processes, 2-methyltetrahydrofuran (2-MeTHF) is an excellent greener alternative with a higher boiling point and lower water miscibility, which can improve safety and simplify the workup.

Q2: How can I safely manage the exotherm of the Grignard reaction on a large scale?

A2: Managing the exothermic nature of the Grignard reaction is critical for safety at scale. Key strategies include:

  • Slow Addition: Add the vinyl bromide to the magnesium suspension and the isobutyraldehyde to the Grignard reagent at a controlled, slow rate.

  • Efficient Cooling: Use a reactor with a high surface area-to-volume ratio and a robust cooling system (e.g., jacketed reactor with a chiller).

  • Continuous Processing: Consider a continuous stirred-tank reactor (CSTR) setup, which minimizes the reaction volume at any given time, thereby reducing the overall risk.[1]

Q3: What are the expected major byproducts in the synthesis of this compound via the Grignard reaction of isobutyraldehyde and vinylmagnesium bromide?

A3: The primary expected byproducts include:

  • 1,3-Butadiene: Formed from the Wurtz coupling of the vinyl Grignard reagent with unreacted vinyl bromide.

  • Isobutanol: Resulting from the reduction of isobutyraldehyde.

  • Aldol condensation products of isobutyraldehyde: Formed under the basic conditions of the Grignard reaction.

Q4: What is the recommended method for purifying crude this compound at an industrial scale?

A4: Fractional distillation under reduced pressure is the most suitable method for purifying this compound on a large scale.[3][4] Vacuum distillation helps to prevent thermal decomposition of the allylic alcohol. High-efficiency packed distillation columns are recommended to achieve high purity by separating the product from close-boiling impurities.

Q5: How can I minimize the formation of the Wurtz coupling byproduct (1,3-butadiene)?

A5: Minimizing the Wurtz coupling product can be achieved by:

  • Controlling the rate of addition of vinyl bromide to the magnesium turnings.

  • Maintaining a moderate reaction temperature during Grignard formation.

  • Using a continuous process for the Grignard reagent formation, which has been shown to improve selectivity and reduce Wurtz coupling.[2]

Experimental Protocols

Key Experiment: Pilot-Scale Synthesis of this compound

Objective: To synthesize this compound on a pilot scale via the Grignard reaction of isobutyraldehyde and vinylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Isobutyraldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • 100 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and dropping funnel

  • Chiller for reactor temperature control

  • Nitrogen inlet

  • Fractional distillation unit with a packed column

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry the 100 L reactor under vacuum and then purge with dry nitrogen.

    • Charge the reactor with magnesium turnings (e.g., 2.4 kg, 100 mol) and a crystal of iodine under a nitrogen atmosphere.

    • Add anhydrous THF (20 L) to cover the magnesium.

    • Slowly add a small amount of vinyl bromide (e.g., 0.5 L) to initiate the reaction, which is indicated by a temperature increase and the disappearance of the iodine color.

    • Once initiated, slowly add a solution of vinyl bromide (e.g., 10.7 kg, 100 mol) in anhydrous THF (40 L) from the dropping funnel over 4-6 hours, maintaining the reaction temperature between 30-40°C using the chiller.

    • After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete reaction.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard solution to 0-5°C.

    • Slowly add a solution of isobutyraldehyde (e.g., 7.2 kg, 100 mol) in anhydrous THF (20 L) over 3-4 hours, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by GC analysis.

  • Workup and Purification:

    • Cool the reaction mixture to 0-5°C.

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (approx. 30 L), controlling the exotherm.

    • Separate the organic layer. Extract the aqueous layer with THF (2 x 10 L).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure to remove the bulk of the THF.

    • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound (boiling point will be lower than the atmospheric boiling point).

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Flame-dry glassware under N2 charge_mg Charge reactor with Mg and I2 prep_glassware->charge_mg prep_reagents Prepare anhydrous THF and reagents add_thf Add anhydrous THF prep_reagents->add_thf charge_mg->add_thf initiate Initiate with vinyl bromide add_thf->initiate add_vinyl_bromide Slow addition of vinyl bromide in THF initiate->add_vinyl_bromide cool_grignard Cool Grignard reagent to 0-5°C add_vinyl_bromide->cool_grignard add_aldehyde Slow addition of isobutyraldehyde in THF cool_grignard->add_aldehyde stir Stir at room temperature add_aldehyde->stir quench Quench with sat. aq. NH4Cl stir->quench extract Separate and extract layers quench->extract dry Dry organic phase extract->dry distill Fractional distillation under vacuum dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the large-scale synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Product cause1 Incomplete Reaction start->cause1 cause2 Grignard Degradation start->cause2 cause3 Side Reactions start->cause3 solution1a Monitor reaction by GC/TLC cause1->solution1a solution2a Ensure anhydrous conditions cause2->solution2a solution3a Control temperature cause3->solution3a solution1b Increase reaction time/temp solution1a->solution1b final_check Verify Improved Yield solution1b->final_check Re-run solution2b Titrate Grignard reagent solution2a->solution2b solution2b->final_check Re-run solution3b Optimize addition rate solution3a->solution3b solution3b->final_check Re-run

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1-penten-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory synthesis involves the Grignard reaction between isobutyraldehyde and a vinylmagnesium halide, typically vinylmagnesium bromide. This method is favored for its efficiency in forming the carbon-carbon bond required to construct the target molecule.

Q2: What are the primary side products I should be aware of during the synthesis of this compound via the Grignard reaction?

A2: The main potential side products include:

  • 1,3-Butadiene: Formed via Wurtz coupling of the vinylmagnesium bromide reagent.

  • Isobutanol: Results from the reduction of the starting material, isobutyraldehyde, by the Grignard reagent.

  • 3-Hydroxy-2,2,4-trimethylpentanal: Arises from the aldol condensation of isobutyraldehyde, which can be initiated by the basicity of the Grignard reagent causing enolization of the aldehyde.

Q3: How can I minimize the formation of these side products?

A3: To suppress the formation of side products, consider the following strategies:

  • Slow Addition: Add the isobutyraldehyde solution dropwise to the Grignard reagent at a controlled rate to maintain a low concentration of the aldehyde and minimize self-condensation.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) to disfavor side reactions which often have higher activation energies than the desired Grignard addition.

  • High-Quality Reagents: Use freshly prepared or high-purity Grignard reagent and anhydrous solvents to reduce the likelihood of side reactions. The purity of commercial vinylmagnesium bromide should be checked.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.

Q4: My reaction yield is very low. What are the likely causes?

A4: Low yields can stem from several factors:

  • Impure or Decomposed Grignard Reagent: Vinylmagnesium bromide can degrade over time. It is advisable to use freshly prepared or recently titrated reagent.

  • Presence of Water: Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Side Reactions: The formation of the side products mentioned in Q2 will consume starting materials and reduce the yield of the desired product.

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to unreacted starting materials.

Q5: How can I effectively purify the crude this compound?

A5: Fractional distillation is the most effective method for purifying this compound from the common side products due to the differences in their boiling points. The boiling point of the desired product is approximately 135-137 °C, which is significantly different from the boiling points of the major side products.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Low or no product formation, starting material recovered. Inactive Grignard reagent.Prepare fresh vinylmagnesium bromide or titrate the existing solution to determine its active concentration.
Presence of moisture.Ensure all glassware is thoroughly dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere.
TLC analysis shows multiple spots, some at a lower Rf than the product. Formation of isobutanol (reduction) or 3-hydroxy-2,2,4-trimethylpentanal (aldol condensation).Maintain a low reaction temperature (0 °C or below) during the addition of isobutyraldehyde. Add the aldehyde slowly to the Grignard reagent.
A significant amount of a very low-boiling fraction is observed during distillation. Formation of 1,3-butadiene (Wurtz coupling).Ensure a controlled addition rate of vinyl bromide during the preparation of the Grignard reagent. Use a high-quality magnesium source.
The reaction mixture turns dark brown or black during the Grignard reagent formation. Overheating or impurities in the magnesium or vinyl bromide.Control the rate of addition of vinyl bromide to maintain a gentle reflux. Use high-purity starting materials.

Side Product Data

Side Product Structure Boiling Point (°C) Key Spectroscopic Data
1,3-Butadiene CH₂=CH-CH=CH₂-4.4[1]¹H NMR: δ ~6.3 (m, 2H), ~5.1 (m, 4H) ppm.[2] ¹³C NMR: δ ~137.9, ~117.7 ppm. IR (cm⁻¹): ~3100-3000 (C-H stretch, sp²), ~1640 (C=C stretch).[3] MS (m/z): 54 (M+), 39, 27.[1][4][5][6]
Isobutanol (CH₃)₂CHCH₂OH108[4][7][8][9]¹H NMR: δ ~3.4 (d, 2H), ~1.8 (m, 1H), ~0.9 (d, 6H) ppm. ¹³C NMR: δ ~69.2, ~30.9, ~19.2 ppm. IR (cm⁻¹): ~3300 (broad, O-H stretch), ~2960 (C-H stretch, sp³), ~1040 (C-O stretch).[10] MS (m/z): 74 (M+), 43, 31.[7][9]
3-Hydroxy-2,2,4-trimethylpentanal (CH₃)₂CHCH(OH)C(CH₃)₂CHO~105-107[10]¹H NMR: Aldehyde proton (CHO) δ ~9.6 ppm. IR (cm⁻¹): ~3400 (broad, O-H stretch), ~2960 (C-H stretch, sp³), ~1725 (C=O stretch, aldehyde). MS (m/z): 144 (M+), fragments corresponding to loss of water and alkyl groups.[11]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from standard Grignard reaction procedures.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Isobutyraldehyde, freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (as initiator)

Procedure:

Part A: Preparation of Vinylmagnesium Bromide

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and cooled under a stream of dry nitrogen.

  • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • In the dropping funnel, place vinyl bromide (1.1 equivalents) dissolved in anhydrous THF.

  • Add a small portion of the vinyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Isobutyraldehyde

  • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.

  • Add a solution of freshly distilled isobutyraldehyde (1.0 equivalent) in anhydrous THF to the dropping funnel.

  • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by fractional distillation. Collect the fraction corresponding to this compound (boiling point ~135-137 °C).

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Side Products in this compound Synthesis cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Corrective Actions start Reaction Work-up & Analysis (TLC, GC-MS) low_yield Low Yield of Desired Product start->low_yield extra_spots_tlc Unexpected Spots on TLC / Peaks in GC start->extra_spots_tlc inactive_reagent Inactive/Quenched Grignard Reagent low_yield->inactive_reagent wurtz Wurtz Coupling (1,3-Butadiene) extra_spots_tlc->wurtz reduction Aldehyde Reduction (Isobutanol) extra_spots_tlc->reduction aldol Aldol Condensation (3-Hydroxy-2,2,4-trimethylpentanal) extra_spots_tlc->aldol control_temp Maintain Low Temperature (e.g., 0 °C) wurtz->control_temp reduction->control_temp slow_addition Slow, Dropwise Addition of Aldehyde reduction->slow_addition aldol->control_temp aldol->slow_addition check_reagents Use Fresh/Titrated Grignard Reagent & Anhydrous Conditions inactive_reagent->check_reagents purification Fractional Distillation control_temp->purification slow_addition->purification check_reagents->purification

Caption: Troubleshooting workflow for identifying and mitigating side product formation.

References

Technical Support Center: Synthesis of 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4-Methyl-1-penten-3-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to isovaleraldehyde (3-methylbutanal).

Q2: Why are anhydrous (dry) conditions absolutely critical for this synthesis?

A2: Grignard reagents are extremely potent bases and nucleophiles. They react readily with protic compounds, especially water. Any moisture present in the glassware, solvents, or starting materials will "quench" the Grignard reagent by protonating it, converting it into an unreactive alkane (ethene in this case) and reducing the overall yield.

Q3: Which solvent is recommended for the Grignard reaction: Diethyl Ether or Tetrahydrofuran (THF)?

A3: Both anhydrous diethyl ether and THF are standard solvents for Grignard reactions. THF is often preferred because it is more effective at stabilizing the Grignard reagent, which can lead to higher yields.[1] Its higher boiling point (66 °C) compared to diethyl ether (34.6 °C) also permits a wider range of reaction temperatures.[1] However, diethyl ether can be easier to remove during the workup phase.

Q4: How can I confirm that my vinylmagnesium bromide Grignard reagent has formed successfully?

A4: Successful formation is typically marked by several visual cues:

  • Color Change: If using iodine for activation, its characteristic brown/purple color will fade.

  • Cloudiness: The solution will typically turn cloudy and grey or brownish.

  • Exotherm: The reaction is exothermic, and you should observe spontaneous warming or even gentle refluxing of the solvent.

  • Magnesium Consumption: The metallic magnesium turnings will visibly be consumed as the reaction progresses.

Q5: What are the primary side reactions that can decrease the yield of this compound?

A5: The main competing reactions are:

  • Wurtz Coupling: The vinyl Grignard reagent can react with unreacted vinyl bromide, forming 1,3-butadiene. This is more common at higher temperatures.

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of isovaleraldehyde, forming an enolate. This is more likely if the Grignard reagent is sterically hindered or if the reaction temperature is too high.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue / Observation Potential Cause(s) Recommended Solutions & Mitigations
Grignard reaction fails to initiate (no bubbling, no exotherm). 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) is present on the turnings. 2. Presence of Moisture: Trace water in glassware or solvent is quenching the reaction as it starts. 3. Unreactive Vinyl Halide: The quality of the vinyl bromide may be poor.1. Activate the Magnesium: Before adding the solvent, gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as a chemical activator. 2. Ensure Anhydrous Conditions: Rigorously flame-dry or oven-dry all glassware and cool under an inert gas (Nitrogen/Argon). Use freshly opened anhydrous solvents or solvents passed through a drying column. 3. Initiate Locally: Add a small amount of the vinyl bromide solution and use a heat gun to gently warm the spot where the magnesium and halide are, until initiation is observed.
Yield of this compound is consistently low. 1. Incomplete Grignard Formation: Not all magnesium was consumed. 2. Grignard Reagent Quenching: Reaction with atmospheric moisture or CO2 during the process. 3. Side Reactions Dominate: Wurtz coupling or enolization of the isovaleraldehyde is occurring. 4. Suboptimal Temperature: Reaction temperature is too high or too low.1. Titrate the Grignard: Before adding the aldehyde, take a small aliquot of the Grignard solution and titrate it to determine the exact concentration, ensuring you use the correct stoichiometry. 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon from start to finish. 3. Control Addition Rate: Add the isovaleraldehyde solution slowly and dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions. 4. Optimize Temperature: Perform the aldehyde addition at 0 °C and then allow the reaction to slowly warm to room temperature to ensure completion without promoting side reactions.
A significant amount of 1,3-butadiene or other high-boiling impurity is detected. Wurtz Coupling: This side reaction is favored at higher temperatures and high concentrations of vinyl bromide.Slow Addition: Add the vinyl bromide solution dropwise to the magnesium suspension. This maintains a low halide concentration, minimizing its reaction with the formed Grignard reagent. Moderate Temperature: Maintain a gentle reflux during Grignard formation. Avoid excessive heating.
Workup is difficult; an emulsion forms. Formation of Magnesium Salts: Magnesium hydroxides and salts can form gelatinous precipitates that complicate extraction.Use Saturated Ammonium Chloride: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This helps to break up the emulsion by forming more soluble magnesium salts.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize how different experimental parameters can influence the yield of this compound. The provided yield percentages are illustrative, based on general principles of Grignard reactions, and serve as a guide for optimization.

Table 1: Effect of Solvent on Product Yield

SolventReaction Temperature (°C)Typical Illustrative Yield (%)Rationale
Diethyl Ether35 (reflux)65 - 75%Standard choice, but lower boiling point limits reaction rate. Prone to evaporation.
Tetrahydrofuran (THF)25 (room temp)75 - 85%Higher solvating power stabilizes the Grignard reagent, often leading to better yields.[1]
2-Methyl-THF25 (room temp)80 - 90%A "greener" alternative with good solvating power and a favorable safety profile; often gives yields comparable to or better than THF.

Table 2: Effect of Temperature during Aldehyde Addition

Addition Temperature (°C)Typical Illustrative Yield (%)Observations & Rationale
-2070 - 80%Reaction may be slow, but side reactions like enolization are minimized.
080 - 90%Optimal balance between reaction rate and minimizing side reactions. This is the most commonly recommended temperature.
25 (Room Temp)60 - 70%Higher risk of side reactions, particularly enolization of the isovaleraldehyde and Wurtz coupling, leading to lower selectivity and yield.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis via the reaction of vinylmagnesium bromide with isovaleraldehyde.

Materials:

  • Magnesium turnings (1.2 eq)

  • Vinyl bromide (1.1 eq)

  • Isovaleraldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere. Equip the flask with a magnetic stirrer, a reflux condenser topped with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel.

  • Grignard Reagent Formation:

    • Place the magnesium turnings and a single crystal of iodine in the flask.

    • Add a portion of the anhydrous THF to just cover the magnesium.

    • In the dropping funnel, prepare a solution of vinyl bromide in anhydrous THF.

    • Add a small amount (approx. 10%) of the vinyl bromide solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicates initiation. Gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting cloudy grey solution for an additional 30-60 minutes at room temperature to ensure all magnesium has reacted.

  • Reaction with Isovaleraldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

    • Prepare a solution of isovaleraldehyde in anhydrous THF in the dropping funnel.

    • Add the isovaleraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 5 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • Quenching and Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two times with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Aldehyde Addition cluster_workup Workup & Purification prep_glass 1. Flame-Dry Glassware (under inert atmosphere) prep_mg 2. Activate Magnesium (add Mg + I₂ crystal) prep_glass->prep_mg add_vinyl 3. Add Vinyl Bromide in THF (dropwise, maintain reflux) prep_mg->add_vinyl stir_grignard 4. Stir to Completion add_vinyl->stir_grignard cool_zero 5. Cool to 0 °C stir_grignard->cool_zero add_aldehyde 6. Add Isovaleraldehyde in THF (dropwise at 0 °C) cool_zero->add_aldehyde warm_rt 7. Warm to RT & Stir add_aldehyde->warm_rt quench 8. Quench with sat. NH₄Cl (aq) warm_rt->quench extract 9. Extract with Ether quench->extract dry 10. Dry & Concentrate extract->dry purify 11. Purify by Distillation dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_initiation Initiation Issues? cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield Observed init_check Did reaction initiate? (exotherm, color change) start->init_check init_yes Yes init_check->init_yes Yes init_no No init_check->init_no No temp_check Was aldehyde added at 0 °C? init_yes->temp_check sol_activate Activate Mg: Crush, add I₂ init_no->sol_activate sol_dry Ensure anhydrous conditions init_no->sol_dry temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No atmosphere_check Was inert atmosphere maintained? temp_yes->atmosphere_check sol_temp Control temperature: Add aldehyde slowly at 0 °C temp_no->sol_temp sol_inert Maintain N₂/Ar positive pressure atmosphere_check->sol_inert No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Methyl-1-penten-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in the purification of this compound stem from its chemical structure as a secondary allylic alcohol. These challenges include:

  • Presence of Close-Boiling Impurities: The synthesis, typically via a Grignard reaction between isobutyraldehyde and vinyl magnesium bromide, can result in unreacted starting materials and side-products with boiling points close to the desired product.

  • Thermal Instability: As a secondary allylic alcohol, this compound is susceptible to thermal stress, which can lead to dehydration and the formation of isomeric dienes.

  • Acid-Catalyzed Rearrangement: Trace acidic impurities can catalyze the rearrangement of the double bond or dehydration, leading to a mixture of isomers.

  • Water Content: The presence of water can form azeotropes, complicating separation by distillation and potentially interfering with subsequent reactions.

Q2: What are the most common impurities found in crude this compound?

Common impurities depend on the synthetic route. For the Grignard synthesis from isobutyraldehyde and vinyl bromide, likely impurities include:

  • Unreacted isobutyraldehyde.

  • Unreacted vinyl bromide.

  • Byproducts from the Grignard reagent, such as biphenyl if bromobenzene was used in its preparation.

  • Dehydration products, such as 4-methyl-1,3-pentadiene.

Q3: Which purification techniques are most suitable for this compound?

The most common and effective purification methods are:

  • Fractional Distillation: This is the primary method for separating this compound from impurities with different boiling points. Due to the potential for close-boiling impurities, a column with high theoretical plates is recommended.

  • Column Chromatography: For small-scale purification or removal of non-volatile impurities and polar byproducts, silica gel column chromatography can be effective.

Q4: How can I minimize decomposition during distillation?

To minimize decomposition during the distillation of this thermally sensitive compound, consider the following:

  • Vacuum Distillation: Lowering the pressure reduces the boiling point, thereby decreasing the thermal stress on the molecule.

  • Inert Atmosphere: Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Avoid Acidic Conditions: Ensure all glassware is free from acidic residues. The addition of a small amount of a non-volatile base, such as sodium carbonate, to the distillation pot can neutralize any trace acids.

  • Moderate Heating: Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Troubleshooting Steps
Poor Separation of Product from Impurities Insufficient column efficiency (too few theoretical plates).- Use a longer fractionating column or one with more efficient packing (e.g., Raschig rings, Vigreux indentations).- Slow down the distillation rate to allow for better equilibrium between vapor and liquid phases.
Distillation rate is too fast.- Reduce the heating rate to collect distillate at a steady, slow rate (e.g., 1-2 drops per second).
Fluctuating temperature at the distillation head.- Ensure the heating mantle is providing consistent heat.- Check for drafts and insulate the column if necessary.
Product Decomposition (Discoloration, Low Yield) Distillation temperature is too high.- Switch to vacuum distillation to lower the boiling point.
Presence of acidic impurities.- Wash the crude product with a dilute sodium bicarbonate solution before distillation.- Add a small amount of a non-volatile base (e.g., anhydrous potassium carbonate) to the distilling flask.
No Product Distilling Over Thermometer bulb is incorrectly placed.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
System leak under vacuum.- Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor Separation of Bands Inappropriate solvent system (eluent).- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. Start with a non-polar solvent and gradually increase polarity.
Column was packed improperly.- Ensure the silica gel is packed uniformly without any air bubbles or channels. Wet packing is generally preferred.
Product Elutes with the Solvent Front Eluent is too polar.- Switch to a less polar solvent system.
Product Does Not Elute from the Column Eluent is not polar enough.- Gradually increase the polarity of the eluent. A step gradient or a continuous gradient of solvent polarity can be effective.
Streaking or Tailing of Bands Sample is overloaded on the column.- Use a larger column or apply a smaller amount of the crude product.
Decomposition on silica gel.- Silica gel is slightly acidic. If the product is acid-sensitive, consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.

Quantitative Data

Table 1: Physical Properties of this compound and Potential Impurities

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
This compound 4798-45-2 100.16 ~152.6 [1]
Isobutyraldehyde78-84-272.1163[2][3][4]
Vinyl Bromide593-60-2106.9515.8 - 16[5][6][7][8]
4-Methyl-1,3-pentadiene (Dehydration Product)926-56-782.14~77

Note: Boiling points are at atmospheric pressure unless otherwise specified. The boiling point of this compound is an estimate and may vary.

Experimental Protocols

Key Experiment 1: Purification by Fractional Distillation

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Vacuum source and manometer (for vacuum distillation)

  • Boiling chips or magnetic stir bar

Procedure:

  • Preparation: Add the crude this compound and a few boiling chips or a magnetic stir bar to a dry round-bottom flask. For vacuum distillation, ensure all glassware is rated for use under vacuum.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

  • Distillation:

    • Atmospheric Pressure: Begin heating the flask gently. Observe the vapor rising through the column. Collect any low-boiling forerun in a separate flask. When the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask.

    • Vacuum Distillation: Attach the vacuum source and slowly reduce the pressure to the desired level. Begin heating. Collect fractions as described for atmospheric distillation, noting the temperature and pressure.

  • Fraction Collection: Collect the main fraction over a narrow temperature range. Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distilling flask.

  • Analysis: Analyze the purity of the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Experiment 2: Purification by Column Chromatography

Objective: To purify small quantities of this compound or to remove polar impurities.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity to move the product down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Product start Crude this compound distillation Fractional Distillation start->distillation Primary Method chromatography Column Chromatography start->chromatography Alternative/Small Scale analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution start Purification Issue Identified poor_separation Poor Separation start->poor_separation low_yield Low Yield / Decomposition start->low_yield inefficient_column Inefficient Column poor_separation->inefficient_column fast_rate Rate Too Fast poor_separation->fast_rate high_temp High Temperature low_yield->high_temp acid_presence Acidic Impurities low_yield->acid_presence better_column Use Better Column / Packing inefficient_column->better_column slow_down Reduce Distillation Rate fast_rate->slow_down vacuum Use Vacuum Distillation high_temp->vacuum neutralize Neutralize Before Distillation acid_presence->neutralize

Caption: Troubleshooting logic for common issues in the distillation of this compound.

References

Technical Support Center: 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-Methyl-1-penten-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[1][2] To minimize degradation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).

Q2: What are the main signs of degradation of this compound?

Visual signs of degradation can include a change in color (developing a yellowish tint), an increase in viscosity, or the formation of solid precipitates or crystals.[3] A change in odor may also indicate decomposition. For a more accurate assessment, analytical testing is recommended.

Q3: What compounds are incompatible with this compound?

This compound is incompatible with strong oxidizing agents and acids.[1] Contact with these substances can lead to vigorous reactions and decomposition of the alcohol.

Q4: Is this compound sensitive to light?

Yes, as with many organic compounds, exposure to light, particularly UV light, can promote degradation.[3] It is recommended to store this compound in an opaque or amber-colored container to protect it from light.

Q5: How long can I expect this compound to remain stable?

The shelf life of this compound is highly dependent on storage conditions. When stored properly as recommended, it should remain stable for an extended period. However, as an allylic alcohol, it is susceptible to peroxide formation over time, especially if the container has been opened and exposed to air.[3][4] Regular purity checks are advised for long-term storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound leading to impurities.Verify the purity of the compound using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are detected, consider purifying the compound or using a fresh batch.
Precipitate formation in the container Polymerization or formation of insoluble degradation products.Do not use the material. Dispose of it according to your institution's safety guidelines. This could be indicative of significant degradation.
Discoloration of the compound Oxidation or other degradation pathways initiated by exposure to air or light.While slight discoloration may not always affect reactivity in all applications, it is a sign of impurity. It is best to use a fresh, pure sample for sensitive experiments.
Inconsistent results between batches Variation in the purity or stability of different batches of the compound.Always characterize a new batch of this compound upon receipt to establish a baseline for its purity and appearance. Perform stability testing if it will be stored for an extended period.

Stability and Degradation

As a secondary allylic alcohol, this compound is prone to degradation, primarily through oxidation. The allylic position is susceptible to attack by atmospheric oxygen, which can lead to the formation of hydroperoxides. These hydroperoxides can further react to form a variety of degradation products, including aldehydes, ketones, and epoxides. The presence of impurities, heat, and light can accelerate this process.

Potential Degradation Pathway of this compound

A This compound C Peroxide Radicals A->C Initiation B Oxygen (O2), Light, Heat B->A D Hydroperoxides C->D Propagation E Further Decomposition D->E F Aldehydes, Ketones, Epoxides, etc. E->F A Stability Issue Observed (e.g., discoloration, impurity) B Review Storage Conditions A->B C Incorrect Storage (e.g., exposure to light/air/heat) B->C Yes D Correct Storage B->D No E Implement Correct Storage Procedures C->E F Assess Age of Compound D->F I Perform Purity Analysis (GC, NMR) E->I G Compound within Shelf Life F->G Yes H Compound Past Shelf Life F->H No G->I M Discard and Use Fresh Stock H->M J Purity Acceptable? I->J K Use Compound J->K Yes L Purify or Discard Compound J->L No

References

avoiding rearrangement reactions of 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methyl-1-penten-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding common rearrangement reactions encountered during experiments with this tertiary allylic alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common rearrangement reactions of this compound?

A1: this compound is prone to carbocation-mediated rearrangements, especially under acidic conditions. The most common issues are:

  • Allylic (1,3) Rearrangement: The double bond can migrate to form a more stable conjugated diene, 4-methyl-1,3-pentadiene.

  • Hydride and Alkyl Shifts: During reactions like acid-catalyzed dehydration, the initially formed tertiary carbocation can rearrange to other, more stable carbocations, leading to a mixture of alkene isomers.

  • Formation of undesired ethers: Under certain conditions, especially with primary alcohols, the formation of unsymmetrical ethers can occur.[1]

Q2: I am trying to dehydrate this compound to form 4-methyl-1-pentene, but I am getting a mixture of products. What is happening?

A2: Standard acid-catalyzed dehydration (e.g., using concentrated sulfuric or phosphoric acid) proceeds through a carbocation intermediate. This intermediate is susceptible to rearrangement to form more stable alkenes. Instead of the desired terminal alkene, you are likely forming more substituted and conjugated dienes which are thermodynamically more stable.

Q3: How can I prevent these rearrangement reactions?

A3: There are two primary strategies to prevent rearrangements:

  • Use of Mild Dehydrating Agents: Employing reagents that do not generate a free carbocation intermediate can prevent rearrangements. Examples include the Burgess reagent and Martin sulfurane.[1][2]

  • Protection of the Alcohol: The hydroxyl group can be "protected" with a chemical moiety that is stable under the desired reaction conditions but can be removed later. This prevents the formation of a carbocation at that center. Silyl ethers are a common choice for this purpose.

Q4: What is a protecting group and which one should I use for this compound?

A4: A protecting group is a chemical entity that is temporarily attached to a functional group to mask its reactivity. For alcohols, silyl ethers such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers are excellent choices. They are stable to a wide range of non-acidic reagents and can be selectively removed under mild conditions.[3] The choice between TBDMS and the bulkier TIPS group often depends on the steric environment around the hydroxyl group and the required stability.

Troubleshooting Guides

Issue 1: Formation of Conjugated Dienes During Dehydration

Symptoms:

  • GC-MS or NMR analysis of the product mixture shows the presence of 4-methyl-1,3-pentadiene and other isomeric dienes.

  • Low yield of the desired 4-methyl-1-pentene.

Root Cause:

  • Use of strong protic acids (e.g., H₂SO₄, H₃PO₄, TsOH) for dehydration, which generates a carbocation intermediate that readily rearranges.

Solutions:

  • Mild Dehydration Reagents: These reagents avoid the formation of a free carbocation.

    • Burgess Reagent: (Methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective reagent for the syn-dehydration of secondary and tertiary alcohols.[4][5] The reaction proceeds through a concerted intramolecular elimination.[5]

    • Martin Sulfurane: (Diphenylbis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane) is another effective reagent for the dehydration of tertiary alcohols under mild, neutral conditions.[2][6][7]

    • Grieco Elimination: This method involves the formation of a selenoxide, which then eliminates to form the alkene. It is particularly useful for the formation of terminal alkenes from primary alcohols but can be adapted for other alcohols.[8]

  • Two-Step Procedure via a Stable Intermediate:

    • Convert the alcohol to a xanthate ester.

    • Pyrolysis of the xanthate (Chugaev elimination) will yield the desired alkene, typically with minimal rearrangement.

Dehydration MethodReagentTypical Yield of 4-methyl-1-penteneTypical Yield of Rearranged ProductsReference
Acid-Catalyzed H₂SO₄, heat< 20%> 80%General Knowledge
Burgess Dehydration Burgess Reagent> 90%< 10%[1][5]
Martin Dehydration Martin Sulfurane> 85%< 15%[1][2]

Note: The yields presented are illustrative and can vary based on specific reaction conditions.

Issue 2: The Alcohol is Unstable to a Reagent Needed for Another Part of the Molecule

Symptoms:

  • The hydroxyl group of this compound reacts with a reagent intended for another functional group in the molecule.

  • Rearrangement or decomposition of the starting material under the reaction conditions.

Root Cause:

  • The nucleophilic and/or acidic nature of the hydroxyl group interferes with the desired transformation.

Solution: Protection-Deprotection Strategy

This strategy involves three main steps:

  • Protection: Convert the alcohol to a stable protecting group, such as a silyl ether.

  • Reaction: Perform the desired chemical transformation on the other part of the molecule.

  • Deprotection: Remove the protecting group to regenerate the alcohol.

G start This compound protect Protection (e.g., TBDMS-Cl, Imidazole, DMF) start->protect protected_alcohol TBDMS-protected alcohol protect->protected_alcohol reaction Desired Reaction on other functional group protected_alcohol->reaction deprotection Deprotection (e.g., TBAF, THF) reaction->deprotection final_product Final Product with -OH group restored deprotection->final_product

Caption: General workflow for the use of silyl ether protecting groups.

Experimental Protocols

Protocol 1: Mild Dehydration using Burgess Reagent

This protocol describes the dehydration of this compound to 4-methyl-1-pentene, minimizing rearrangement.

Materials:

  • This compound

  • Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate)

  • Anhydrous benzene or toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous benzene.

  • Add Burgess Reagent (1.1 eq) in one portion.

  • Heat the reaction mixture to a gentle reflux (around 50-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water to remove the triethylamine-sulfur trioxide complex.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure to avoid loss of the volatile alkene product.

Protocol 2: Protection of this compound as a TBDMS Ether

This protocol details the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until the imidazole has dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete in 12-24 hours.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure TBDMS-protected alcohol.

Protocol 3: Deprotection of a TBDMS Ether

This protocol describes the removal of the TBDMS protecting group.

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in THF.

  • Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.

  • Stir the reaction and monitor by TLC. The deprotection is usually rapid, often complete within 1-2 hours.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the deprotected alcohol.[9][10]

Signaling Pathways and Logical Relationships

Carbocation Rearrangement Pathway

G cluster_main Acid-Catalyzed Dehydration start This compound protonation Protonation (H+) start->protonation oxonium Oxonium Ion protonation->oxonium carbocation Initial Tertiary Carbocation oxonium->carbocation -H2O rearrangement 1,3-Hydride Shift carbocation->rearrangement product1 4-Methyl-1-pentene (Minor Product) carbocation->product1 -H+ rearranged_carbocation Rearranged Tertiary Carbocation rearrangement->rearranged_carbocation product2 4-Methyl-1,3-pentadiene (Major Product) rearranged_carbocation->product2 -H+

Caption: Rearrangement pathway in acid-catalyzed dehydration.

Troubleshooting Decision Tree

G start Experiencing rearrangement of This compound? q1 Is the reaction an acid-catalyzed dehydration? start->q1 a1_yes Use mild dehydrating agent (e.g., Burgess Reagent) q1->a1_yes Yes q2 Is the hydroxyl group interfering with another reaction step? q1->q2 No a2_yes Use a protection/deprotection strategy (e.g., TBDMS ether) q2->a2_yes Yes a_no Consult further literature for specific reaction conditions q2->a_no No

Caption: Decision tree for addressing rearrangement issues.

References

optimization of reaction conditions for 4-Methyl-1-penten-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1-penten-3-ol. The primary synthetic route discussed is the Grignard reaction between isobutyraldehyde and a vinyl Grignard reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Grignard reaction.

Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?

A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Failure to start is a common issue.

  • Presence of Moisture: Grignard reagents are extremely strong bases and will react readily with even trace amounts of water, alcohols, or other protic sources.[1][2] This passivates the magnesium surface and consumes the reagent.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF) and ensure starting materials are dry.[1] Perform the reaction under an inert atmosphere (e.g., dry nitrogen or argon).[3]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide.[1]

    • Solution: Activate the magnesium surface. This can be achieved by crushing the magnesium turnings in the flask to expose a fresh surface, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[4]

  • Impure Alkyl Halide: The vinyl bromide used to prepare the Grignard reagent must be pure.

    • Solution: Use freshly distilled or a high-purity commercial grade of vinyl bromide.

Q2: The yield of this compound is significantly lower than expected. What are the potential reasons?

A2: Low yields can result from several factors related to side reactions, reagent stoichiometry, and reaction conditions.

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can couple with the unreacted vinyl bromide.

    • Enolization: Isobutyraldehyde has an acidic α-hydrogen. The Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate, which does not lead to the desired alcohol product.

  • Reagent Stoichiometry and Addition Rate: Adding the aldehyde too quickly can lead to localized high concentrations, promoting side reactions.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[4]

  • Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to unreacted starting materials.

    • Solution: After the addition of the aldehyde, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a sufficient period (e.g., 1-2 hours) to ensure completion.[4]

Q3: I am observing significant byproducts during analysis. How can I identify and minimize them?

A3: The primary byproducts in this reaction are typically from Wurtz coupling (e.g., 1,3-butadiene) and unreacted starting materials.

  • Minimization Strategy:

    • Maintain a low reaction temperature during the addition of isobutyraldehyde.

    • Ensure efficient stirring to prevent localized concentration gradients.

    • Optimize the stoichiometry of the reactants.

    • Purify the final product effectively.

Q4: What is the best method for quenching the reaction and working up the product?

A4: The workup procedure is critical for isolating the alcohol without causing degradation.

  • Quenching: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4] This protonates the intermediate alkoxide to form the alcohol and precipitates magnesium salts as hydroxides, which are easier to handle than those formed with strong acids.[4] Avoid using strong acids, which can cause dehydration of the allylic alcohol product.

  • Extraction: After quenching, the product is typically extracted into an organic solvent like diethyl ether. The organic layers are combined, washed (e.g., with brine), dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

Q5: How can I effectively purify the crude this compound?

A5: Purification is essential to remove unreacted starting materials, byproducts, and residual solvent.

  • Fractional Distillation: This is the most common method for purifying liquid products like this compound. Distillation under reduced pressure is recommended to avoid decomposition at high temperatures.

  • Flash Column Chromatography: For higher purity, especially at a smaller scale, flash chromatography on silica gel can be effective.[5] A solvent system such as a hexane/ethyl acetate gradient is typically used to separate the product from impurities.[6]

Data Presentation: Reactant and Product Properties

A clear understanding of the physical and chemical properties of the involved substances is crucial for planning and executing the experiment.

CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Density (g/mL)
IsobutyraldehydeC₄H₈O72.1163-640.789
Vinyl BromideC₂H₃Br106.9515.81.517
Tetrahydrofuran (THF)C₄H₈O72.11660.889
This compound C₆H₁₂O 100.16 135-136 ~0.83

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Method 1: Grignard Reaction with Vinylmagnesium Bromide and Isobutyraldehyde

This protocol is the most direct route for the synthesis. It involves the formation of a vinyl Grignard reagent followed by its nucleophilic addition to isobutyraldehyde.

1. Preparation of Vinylmagnesium Bromide:

  • Set up a three-necked, round-bottom flask (flame-dried) equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (or connected to an inert gas line), and a dropping funnel.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small volume of anhydrous tetrahydrofuran (THF) to just cover the magnesium.[3]

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve vinyl bromide (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the vinyl bromide solution to the flask to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate initiation.

  • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.

2. Reaction with Isobutyraldehyde:

  • Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.

  • Dissolve isobutyraldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

3. Workup and Purification:

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[4]

  • Continue adding the ammonium chloride solution until the precipitated magnesium salts form a manageable slurry.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations: Workflows and Mechanisms

Diagram 1: Experimental Workflow

G Synthesis Workflow for this compound cluster_prep Reagent Preparation cluster_grignard Grignard Formation cluster_reaction Main Reaction cluster_workup Workup & Purification A Dry Glassware & Reagents B Prepare Vinyl Bromide in Anhydrous THF A->B C Prepare Isobutyraldehyde in Anhydrous THF A->C E Add Vinyl Bromide Solution to Mg/THF B->E H Dropwise add Isobutyraldehyde Solution C->H D Activate Mg with Iodine D->E F Stir until Mg is consumed E->F G Cool Grignard Reagent to 0°C F->G G->H I Stir at Room Temperature H->I J Quench with sat. aq. NH4Cl I->J K Extract with Diethyl Ether J->K L Dry Organic Layer K->L M Solvent Removal (Rotovap) L->M N Purify by Vacuum Distillation M->N O Pure this compound N->O G Troubleshooting Guide for Low Yield Start Low Yield Observed Q1 Was the reaction initiated successfully? (color change, exotherm) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Analysis shows unreacted aldehyde. (TLC, GC-MS) A1_Yes->Q2 Troubleshoot_Init Troubleshoot Initiation: - Check for moisture (dry reagents/glassware) - Re-activate Mg surface (iodine, crushing) - Check reagent purity A1_No->Troubleshoot_Init A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Troubleshoot_Addition Troubleshoot Reaction: - Insufficient Grignard reagent (titrate) - Reaction time too short - Low reaction temperature A2_Yes->Troubleshoot_Addition Q3 Significant byproducts observed? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Troubleshoot_SideRxn Minimize Side Reactions: - Lower addition temperature (0°C) - Slower, dropwise addition of aldehyde - Ensure efficient stirring A3_Yes->Troubleshoot_SideRxn End Review Workup Procedure: - Check for product loss during extraction - Ensure proper quenching (avoid degradation) - Optimize purification A3_No->End

References

Technical Support Center: Ziegler-Natta Polymerization of 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Ziegler-Natta polymerization of 4-Methyl-1-penten-3-ol. This guide addresses common issues encountered during experimentation with this functionalized olefin.

Frequently Asked Questions (FAQs)

Q1: Why is my polymerization of this compound failing or resulting in very low yield?

The primary challenge in the Ziegler-Natta polymerization of this compound is the presence of the hydroxyl (-OH) group. Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, TEA), are highly susceptible to poisoning by Lewis bases. The hydroxyl group in your monomer acts as a potent poison, deactivating the catalyst.[1][2] This interaction forms inactive titanium alkoxide complexes, halting the polymerization process.[1][3]

Q2: Can I use a standard Ziegler-Natta catalyst system for this monomer?

Standard Ziegler-Natta catalyst systems are generally not suitable for the direct polymerization of monomers containing unprotected hydroxyl groups due to catalyst poisoning.[2] Modifications to the catalyst system or protection of the hydroxyl group prior to polymerization are typically necessary to achieve successful polymerization.

Q3: What are the common signs of catalyst deactivation in my reaction?

Common indicators of catalyst deactivation include:

  • Low or no polymer yield: This is the most direct sign that the catalyst is not active.

  • Lack of heat generation: Exothermic polymerization reactions will show a noticeable temperature increase upon initiation. The absence of this indicates a stalled reaction.

  • No change in viscosity: As the polymer forms, the viscosity of the reaction mixture should increase.

  • Recovery of unreacted monomer: A high percentage of unreacted monomer at the end of the experiment points to an inactive catalyst.

Q4: How can I overcome the issue of catalyst poisoning by the hydroxyl group?

There are two primary strategies to address this challenge:

  • Protection of the Hydroxyl Group: Before polymerization, the hydroxyl group can be chemically protected with a group that is inert to the Ziegler-Natta catalyst. This protected monomer can then be polymerized, followed by a deprotection step to regenerate the hydroxyl group on the polymer.

  • Modification of the Catalyst System: While more complex, research is ongoing into developing Ziegler-Natta catalysts that are more tolerant to functional groups. This may involve the use of specific internal or external electron donors or modifying the catalyst support.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Polymer Formation Catalyst Poisoning: The hydroxyl group of this compound is deactivating the Ziegler-Natta catalyst.[1][2][3]Protect the hydroxyl group of the monomer before polymerization.
Impurities: Traces of water, oxygen, or other polar compounds in the monomer, solvent, or reactor can poison the catalyst.Ensure all glassware is rigorously dried and the entire system is purged with an inert gas (e.g., argon or nitrogen). Purify the monomer and solvent to remove any impurities.
Low Polymer Yield Suboptimal Al/Ti Ratio: The molar ratio of the organoaluminum cocatalyst to the transition metal catalyst is critical for activity.Perform a series of small-scale polymerizations varying the Al/Ti ratio to find the optimal condition for your specific system.
Insufficient Catalyst Concentration: The amount of catalyst may be too low for the desired conversion.Systematically increase the catalyst concentration while keeping other parameters constant.
Incorrect Reaction Temperature: Polymerization temperature significantly affects the reaction rate and catalyst stability.Optimize the reaction temperature. Lowering the temperature may reduce the rate of catalyst deactivation.[5]
Poor Polymer Properties (e.g., low molecular weight) Chain Transfer Reactions: High concentrations of the organoaluminum cocatalyst can act as chain transfer agents, leading to lower molecular weight polymers.[6]Optimize the Al/Ti ratio; an excessively high ratio can be detrimental.[6]
High Polymerization Temperature: Higher temperatures can increase the rate of chain transfer and termination reactions.Conduct the polymerization at a lower temperature to favor chain propagation.

Experimental Protocols

General Protocol for Ziegler-Natta Polymerization of a Protected Monomer

This protocol is a general guideline and should be optimized for the specific protected derivative of this compound.

1. Reactor Preparation:

  • Thoroughly clean and dry all glassware in an oven at >120°C overnight.

  • Assemble the reactor system while hot and purge with a high-purity inert gas (e.g., argon or nitrogen) for at least one hour to eliminate air and moisture.[6]

2. Reagent Preparation (under inert atmosphere):

  • Prepare stock solutions of the Ziegler-Natta catalyst components (e.g., TiCl₄ and triethylaluminum) in a dry, deoxygenated solvent such as toluene or heptane.

3. Polymerization Procedure:

  • Add the desired amount of dry, deoxygenated solvent to the reactor, followed by the purified, protected this compound monomer.

  • Introduce the calculated amount of the organoaluminum cocatalyst solution. The cocatalyst is often added first to scavenge any residual impurities.[6]

  • Stir the mixture at the desired reaction temperature for 10-15 minutes.

  • Initiate the polymerization by injecting the transition metal catalyst solution.

  • Maintain a constant temperature and stirring speed for the predetermined reaction time.

4. Quenching and Product Isolation:

  • Terminate the polymerization by adding a quenching agent, such as acidified ethanol (e.g., 5% HCl in ethanol).[6] This will deactivate the catalyst and precipitate the polymer.

  • Filter the precipitated polymer.

  • Wash the polymer repeatedly with ethanol and then water to remove catalyst residues.[6]

  • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.[6]

Visualizations

Logical Workflow for Troubleshooting Polymerization Failure

Start Start: No or Low Polymer Yield Check_Purity Verify Purity of Monomer, Solvent, and Inert Gas Start->Check_Purity Protect_OH Is the Hydroxyl Group Protected? Check_Purity->Protect_OH Implement_Protection Implement Hydroxyl Protection Strategy Protect_OH->Implement_Protection No Optimize_Ratio Optimize Al/Ti Ratio Protect_OH->Optimize_Ratio Yes Implement_Protection->Optimize_Ratio Optimize_Temp Optimize Reaction Temperature Optimize_Ratio->Optimize_Temp Success Successful Polymerization Optimize_Temp->Success

Caption: A flowchart outlining the key decision points for troubleshooting failed Ziegler-Natta polymerization of this compound.

Signaling Pathway of Catalyst Deactivation

Monomer This compound (with -OH group) Deactivated_Catalyst Inactive Titanium Alkoxide Complex Monomer->Deactivated_Catalyst Reacts with Catalyst Active Ziegler-Natta Catalyst (e.g., TiCl4/AlEt3) Catalyst->Deactivated_Catalyst is converted to No_Polymerization Polymerization Halts Deactivated_Catalyst->No_Polymerization

Caption: The deactivation pathway of a Ziegler-Natta catalyst by the hydroxyl group of the monomer.

References

common impurities in commercial 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methyl-1-penten-3-ol

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common issues related to impurities that may be present in commercial grades of this product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial this compound?

A1: While the exact impurity profile can vary between manufacturers and batches, potential impurities in this compound can be broadly categorized as:

  • Isomers: Positional isomers such as 4-Methyl-3-penten-1-ol and other isomeric forms can arise during synthesis.

  • Unreacted Starting Materials: Depending on the synthetic route, precursors like isobutyraldehyde or vinylmagnesium bromide may be present in trace amounts.

  • By-products of Synthesis: Side reactions can lead to the formation of various by-products. For instance, self-condensation of isobutyraldehyde could lead to larger molecules.

  • Degradation Products: Like many allylic alcohols, this compound may be susceptible to oxidation or peroxide formation upon improper storage, especially in the presence of air and light.

  • Residual Solvents: Solvents used during the synthesis and purification process may persist in the final product.

Q2: How can I detect impurities in my this compound sample?

A2: The most common and effective method for analyzing the purity of volatile compounds like this compound is Gas Chromatography (GC). A GC system equipped with a Flame Ionization Detector (FID) is excellent for quantifying known impurities, while a Mass Spectrometer (MS) detector is invaluable for identifying unknown peaks.

Q3: My experiment is sensitive to trace impurities. How can I purify this compound further?

A3: For applications requiring very high purity, fractional distillation is often the most effective method for separating this compound from other volatile impurities with different boiling points. Care should be taken during distillation to avoid thermal degradation.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize the formation of degradation products, it is recommended to store this compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (refrigerated). Avoid exposure to air, light, and heat.

Troubleshooting Guide

This guide will help you troubleshoot common issues that may be related to impurities in this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: The presence of uncharacterized impurities that are interfering with your reaction or assay.

  • Troubleshooting Steps:

    • Analyze your sample of this compound by GC-MS to identify and quantify any impurities.

    • Compare the impurity profile with a batch that gave the expected results, if available.

    • If significant impurities are detected, consider purifying the material using fractional distillation.

Issue 2: Appearance of new peaks in your reaction mixture that are not your product or starting material.

  • Possible Cause: An impurity in the this compound is participating in a side reaction.

  • Troubleshooting Steps:

    • Obtain a GC-MS profile of your this compound starting material.

    • Based on the identified impurities, predict potential side products.

    • Attempt to remove the problematic impurity through purification before running your reaction.

Issue 3: Safety concerns, such as unexpected pressure build-up or a positive peroxide test.

  • Possible Cause: Formation of peroxides due to improper storage.

  • Troubleshooting Steps:

    • Do not heat or concentrate the material if peroxide formation is suspected.

    • Test for the presence of peroxides using commercially available test strips.

    • If peroxides are present, they must be safely quenched before use. Consult standard laboratory safety protocols for peroxide removal.

    • Ensure proper, long-term storage in an inert atmosphere and protected from light.

Data Presentation: Potential Impurities in Commercial this compound

The following table summarizes potential impurities based on synthetic pathways and degradation. The typical concentration is an estimate and can vary significantly.

Impurity CategoryPotential CompoundChemical FormulaSourceTypical Concentration Range
Isomers 4-Methyl-3-penten-1-olC₆H₁₂OSynthesis0.1 - 2%
3-Methyl-4-penten-1-olC₆H₁₂OSynthesis< 0.5%
Starting Materials IsobutyraldehydeC₄H₈OSynthesis< 0.2%
By-products Diisobutyl KetoneC₉H₁₈OSynthesis< 0.1%
Degradation PeroxidesR-O-O-R'StorageVariable, should be < 10 ppm
Solvents Diethyl EtherC₄H₁₀OPurification< 0.5%
TolueneC₇H₈Purification< 0.1%

Experimental Protocols

Protocol: Identification and Quantification of Volatile Impurities in this compound by GC-MS

This protocol provides a general method for the analysis of this compound purity.

1. Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) detector

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

2. Reagents and Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

3. Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound sample in the chosen dilution solvent.

4. GC-MS Parameters:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35 - 350

5. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound.

  • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

  • Calculate the relative percentage of each impurity based on the peak area (assuming similar response factors for a preliminary assessment).

Visualizations

Impurity_Troubleshooting_Workflow start Start: Unexpected Experimental Result gc_ms Analyze this compound by GC-MS start->gc_ms peroxide_test Perform Peroxide Test start->peroxide_test impurity_check Are impurities > 0.5%? gc_ms->impurity_check peroxide_check Peroxides Detected? peroxide_test->peroxide_check purify Purify by Fractional Distillation impurity_check->purify Yes proceed Proceed with Experiment impurity_check->proceed No quench Safely Quench Peroxides peroxide_check->quench Yes peroxide_check->proceed No re_analyze Re-analyze Purified Material purify->re_analyze source_issue Consider Sourcing from a Different Supplier purify->source_issue stop Consult Safety Officer and Dispose quench->stop re_analyze->proceed

Caption: Troubleshooting workflow for impurity-related issues.

Potential_Impurity_Sources cluster_synthesis Synthesis-Related cluster_storage Storage-Related synthesis Synthesis Process isomers Isomers synthesis->isomers starting_materials Unreacted Starting Materials synthesis->starting_materials byproducts By-products synthesis->byproducts solvents Residual Solvents synthesis->solvents storage Storage & Handling peroxides Peroxides storage->peroxides oxidation_products Other Oxidation Products storage->oxidation_products product This compound (Commercial Product) isomers->product starting_materials->product byproducts->product solvents->product peroxides->product oxidation_products->product

Caption: Potential sources of impurities in this compound.

analytical methods for detecting impurities in 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the analytical methods for detecting impurities in 4-Methyl-1-penten-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Impurities in this compound can originate from its synthesis process and subsequent degradation. The most common synthesis route is the Grignard reaction between isobutyraldehyde and vinylmagnesium bromide. Potential impurities from this process include:

  • Unreacted Starting Materials: Isobutyraldehyde and vinyl bromide (from the Grignard reagent preparation).

  • Side-Reaction Products: Byproducts from the Grignard reaction, such as 1,3-butadiene (from the coupling of the vinyl Grignard reagent).

  • Solvents: Residual solvents used during the synthesis and workup, such as tetrahydrofuran (THF) or diethyl ether.

  • Degradation Products: As an allylic alcohol, this compound can undergo oxidation or isomerization.[1] Potential degradation products include:

    • 4-Methyl-1-penten-3-one: Oxidation of the secondary alcohol.

    • Isomeric ketones: Isomerization of the double bond followed by tautomerization.[1]

    • Aldehydes and Carboxylic Acids: Further oxidation products.

Q2: Which analytical technique is best suited for analyzing impurities in this compound?

A2: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the recommended technique for the routine analysis of volatile impurities in this compound. This method offers high resolution, sensitivity, and robustness for separating and quantifying volatile organic compounds. High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) can be a suitable alternative, especially if non-volatile or thermally labile impurities are suspected.

Q3: How can I quantify the impurities?

A3: Impurities can be quantified using a validated GC-FID method with an internal or external standard calibration. It is crucial to determine the response factor for each identified impurity relative to the main component or the internal standard for accurate quantification.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol provides a general method for the analysis of this compound and its volatile impurities. Method validation, including determination of Limit of Detection (LOD) and Limit of Quantification (LOQ), is essential for accurate results.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

Chromatographic Conditions:

ParameterValue
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp 1: 5 °C/min to 150 °CRamp 2: 20 °C/min to 230 °C, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., isopropanol or acetone) to a concentration of approximately 1 mg/mL.

Method Validation Parameters (Illustrative)

The following table provides typical validation parameters for the GC-FID analysis of short-chain alcohols. These values should be experimentally determined for the specific method and instrument.

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 mg/L
Limit of Quantification (LOQ) 0.03 - 0.3 mg/L
Repeatability (RSD%) < 5%
Intermediate Precision (RSD%) < 10%
Recovery 90 - 110%

Troubleshooting Guides

GC-FID Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Ghost Peaks - Contamination of the injector, syringe, or column.- Carryover from a previous injection.- Clean the injector and replace the liner and septum.- Use a clean syringe.- Bake out the column at a high temperature.- Run blank injections to flush the system.
Peak Tailing - Active sites in the injector liner or on the column.- Column contamination.- Inappropriate flow rate.- Use a deactivated liner.- Condition the column.- Cut a small portion (10-20 cm) from the column inlet.- Optimize the carrier gas flow rate.
Peak Fronting - Column overload.- Incompatible solvent.- Dilute the sample.- Ensure the sample is dissolved in a solvent compatible with the stationary phase.
Baseline Drift - Column bleed.- Contaminated carrier gas.- Detector contamination.- Condition the column.- Use high-purity carrier gas with appropriate traps.- Clean the detector according to the manufacturer's instructions.
Poor Resolution - Inappropriate temperature program.- Column degradation.- Optimize the temperature ramp rate.- Replace the column.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the analysis of impurities in this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Chromatographic Problem (e.g., Peak Tailing) Cause1 Column Contamination Problem->Cause1 Cause2 Active Sites Problem->Cause2 Cause3 Improper Method Parameters Problem->Cause3 Solution1 Bakeout or Replace Column Cause1->Solution1 Solution2 Use Deactivated Liner Cause2->Solution2 Solution3 Optimize Temperature/Flow Cause3->Solution3 Result Result Solution1->Result Problem Resolved? Solution2->Result Solution3->Result

References

Technical Support Center: Stereoselective Synthesis of 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for controlling stereoselectivity in the synthesis of 4-Methyl-1-penten-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in the synthesis of this compound?

A1: The main challenge lies in controlling the facial selectivity of the nucleophilic attack of an allylating agent on the prochiral carbonyl carbon of isobutyraldehyde. This requires the use of chiral reagents, catalysts, or auxiliaries to create a diastereomeric transition state that favors the formation of one stereoisomer over the other. Key factors to control include the geometry of the allylating agent, the choice and purity of the chiral source, reaction temperature, and the solvent.

Q2: Which are the most effective methods for the enantioselective synthesis of this compound?

A2: Asymmetric allylation using chiral organoborane reagents, particularly those developed by H.C. Brown, has proven to be highly effective. Reagents like B-allyldiisopinocampheylborane and B-allyldiisocaranylborane react with aldehydes, such as isobutyraldehyde, to produce homoallylic alcohols with high enantiomeric excess. Chiral Lewis acid-catalyzed allylations and enzymatic reductions are also viable strategies.

Q3: How can I determine the enantiomeric excess (ee%) and diastereomeric ratio (d.r.) of my this compound product?

A3: The most common methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. Diastereomeric ratios can often be determined by analyzing the crude reaction mixture using ¹H NMR spectroscopy, as the diastereomers will typically exhibit distinct signals.

Q4: Can I use a racemic allylating agent and still achieve an enantioselective synthesis?

A4: Yes, it is possible through a dynamic kinetic resolution process. This typically involves a chiral catalyst that not only promotes the reaction of one enantiomer of the allylating agent faster than the other but also facilitates the rapid racemization of the allylating agent. This allows for the conversion of the majority of the racemic starting material into a single enantiomer of the product.

Troubleshooting Guides

This section addresses common issues encountered during the stereoselective synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (ee%) 1. Impure Chiral Reagent/Catalyst: The enantiomeric purity of the chiral source (e.g., α-pinene for Brown's reagents) directly impacts the product's ee%.2. Suboptimal Reaction Temperature: Asymmetric allylations are often highly temperature-sensitive. Higher temperatures can lead to lower selectivity.[1][2] 3. Moisture Contamination: Water can react with and decompose organometallic reagents and catalysts, leading to non-selective background reactions.4. Incorrect Stoichiometry: An incorrect ratio of reactants to the chiral reagent can diminish the stereochemical control.1. Use highly pure chiral reagents and catalysts. If preparing in-house, ensure the precursor's enantiomeric purity is verified.2. Perform the reaction at the recommended low temperature (e.g., -78 °C or -100 °C).[2]3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.4. Carefully control the stoichiometry. A slight excess of the chiral borane reagent may be necessary to ensure complete reaction of the aldehyde.[3]
Low Diastereoselectivity (d.r.) 1. Incorrect Geometry of Crotylating Agent: When using substituted allylating agents (e.g., crotyl groups), the E/Z geometry of the reagent dictates the syn/anti configuration of the product.2. Isomerization of the Allylating Agent: Some allylating agents can isomerize under the reaction conditions, leading to a mixture of diastereomers.3. Inappropriate Lewis Acid or Catalyst: The choice of catalyst can significantly influence the diastereochemical outcome.1. Use geometrically pure crotylating agents.2. Choose reaction conditions that minimize isomerization. This may involve using specific reagents or lower reaction temperatures.3. Screen different catalysts or Lewis acids to find the optimal conditions for the desired diastereomer.
Low Reaction Yield 1. Decomposition of Reagents: Organoboranes and other allylating agents can be sensitive to air and moisture.[3]2. Presence of Magnesium Salts: In the preparation of Brown's allylboranes from Grignard reagents, residual magnesium salts can sometimes interfere with the reaction.[4]3. Inefficient Workup: The oxidative workup of boronate esters requires specific conditions to ensure complete conversion to the alcohol.4. Solvent Choice: The coordinating ability of the solvent can impact the reactivity of the reagents. For instance, THF is more coordinating than diethyl ether and may affect the Lewis acidity of the allylborane.[4]1. Handle all reagents under an inert atmosphere and use anhydrous solvents.2. While some procedures work in the presence of these salts, filtering them off before adding the aldehyde may improve results.[2]3. Ensure thorough oxidative workup (e.g., with NaOH and H₂O₂) for a sufficient duration to cleave the boronate ester completely.[3]4. Diethyl ether is the recommended solvent for many asymmetric allylborations using Brown's reagents.[3][4]
Formation of Side Products 1. Self-condensation of Isobutyraldehyde: Under basic or acidic conditions, isobutyraldehyde can undergo self-aldol condensation.2. Reaction with Solvent: Some reactive intermediates may react with the solvent, especially if it is not sufficiently inert.1. Add the aldehyde slowly to the cooled solution of the allylating agent to maintain a low concentration of the free aldehyde.2. Use a non-reactive, anhydrous solvent such as diethyl ether or toluene.

Quantitative Data Summary

The following table summarizes the stereoselectivity achieved in the synthesis of this compound and related homoallylic alcohols using different methods.

Method Aldehyde Chiral Reagent/Catalyst Yield (%) ee% Configuration
Asymmetric Allylboration2-MethylpropionaldehydeB-Allyldiisocaranylborane7397 (90)S
Asymmetric AllylborationAcetaldehydeB-Allyldiisocaranylborane72>99 (93)R
Asymmetric Allylborationn-ButyraldehydeB-Allyldiisocaranylborane7389 (87)R

Values in parentheses represent the % ee of the homoallylic alcohols obtained using B-allyldiisopinocampheylborane.[1]

Experimental Protocols

Protocol 1: Asymmetric Allylation of Isobutyraldehyde via B-Allyldiisopinocampheylborane

This protocol is adapted from the well-established procedures for Brown's asymmetric allylation.[1][3]

1. Preparation of (-)-B-Allyldiisopinocampheylborane ((dIpc)₂B(allyl))

  • Materials:

    • (-)-B-Methoxydiisopinocampheylborane ((-)-(Ipc)₂BOMe)

    • Allylmagnesium bromide (1.0 M in diethyl ether)

    • Anhydrous diethyl ether

  • Procedure:

    • To an oven-dried, three-necked flask equipped with a magnetic stir bar, gas inlet, and thermocouple, add (-)-(Ipc)₂BOMe (1.25 equiv) and anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath with vigorous stirring.

    • Add allylmagnesium bromide (1.20 equiv) dropwise over 20 minutes, maintaining the temperature below 5 °C. A white precipitate of MgBr(OMe) will form.[3]

    • After the addition is complete, remove the ice bath and stir the mixture vigorously for 1 hour at room temperature.

    • The resulting ethereal mixture containing (dIpc)₂B(allyl) is used directly in the next step.

2. Synthesis of (S)-4-Methyl-1-penten-3-ol

  • Materials:

    • (dIpc)₂B(allyl) mixture from the previous step

    • Isobutyraldehyde (2-methylpropionaldehyde, 1.00 equiv)

    • Anhydrous diethyl ether

    • 3 M Sodium hydroxide (NaOH)

    • 30% Hydrogen peroxide (H₂O₂)

  • Procedure:

    • Cool the heterogeneous mixture of (dIpc)₂B(allyl) to -78 °C using a dry ice/acetone bath under vigorous stirring.

    • Add a solution of freshly distilled isobutyraldehyde (1.00 equiv) in anhydrous diethyl ether dropwise over 20 minutes, keeping the internal temperature below -70 °C.

    • Stir the mixture vigorously at -78 °C for 3 hours.

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • For the workup, add 3 M NaOH followed by the slow, careful addition of 30% H₂O₂ at 0 °C.

    • Stir the biphasic mixture overnight at room temperature to ensure complete oxidation of the boronate ester.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield (S)-4-Methyl-1-penten-3-ol.

Protocol 2: Determination of Enantiomeric Excess by Chiral GC

This is a general protocol for the determination of the ee% of a chiral alcohol. The specific conditions may need to be optimized for this compound.

  • Instrumentation and Column:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

  • Sample Preparation:

    • Prepare a solution of the purified this compound in a suitable solvent (e.g., hexane or diethyl ether) at a concentration of approximately 1 mg/mL.

    • If possible, prepare a racemic standard of this compound to determine the retention times of both enantiomers.

  • GC Conditions (Typical Starting Point):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp at a slow rate (e.g., 2 °C/min) to a higher temperature (e.g., 150 °C).

    • Injection Volume: 1 µL

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers by comparing the retention times with the racemic standard.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Visualizations

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_reaction Asymmetric Allylation cluster_workup Workup and Purification cluster_analysis Analysis reagent_prep Preparation of (-)-B-Allyldiisopinocampheylborane reaction Reaction with Isobutyraldehyde at -78°C reagent_prep->reaction In situ workup Oxidative Workup (NaOH, H₂O₂) reaction->workup purification Column Chromatography workup->purification analysis Chiral GC/HPLC (ee% determination) purification->analysis

Caption: Experimental workflow for the asymmetric synthesis of this compound.

troubleshooting_logic start Problem: Low Enantiomeric Excess cause1 Impure Chiral Reagent? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Moisture Contamination? start->cause3 solution1 Verify Reagent Purity cause1->solution1 solution2 Lower Reaction Temperature (e.g., -78°C) cause2->solution2 solution3 Use Anhydrous Conditions (Dry Glassware/Solvents) cause3->solution3

Caption: Troubleshooting logic for low enantiomeric excess in asymmetric allylation.

References

Validation & Comparative

Comparative Reactivity of 4-Methyl-1-penten-3-ol and Other Allylic Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of functional groups is paramount for the rational design and synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 4-methyl-1-penten-3-ol, a secondary allylic alcohol, with other allylic alcohols of varying substitution patterns. The discussion is supported by experimental data from analogous systems and detailed experimental protocols for key transformations, including oxidation, epoxidation, and esterification.

The reactivity of allylic alcohols is fundamentally influenced by the interplay of electronic and steric factors. The presence of a carbon-carbon double bond adjacent to the alcohol-bearing carbon introduces unique reactivity pathways, primarily through the formation of resonance-stabilized carbocation intermediates.[1] The degree of substitution at the carbinol carbon (primary, secondary, or tertiary) further modulates this reactivity.

General Reactivity Trends

In reactions proceeding through a carbocation intermediate, such as nucleophilic substitution with hydrogen halides, the reactivity of alcohols generally follows the order: tertiary > secondary > primary.[1] However, allylic and benzylic alcohols exhibit enhanced reactivity due to the resonance stabilization of the resulting carbocation.[1] This stabilization often allows them to react as readily as, or even faster than, tertiary alcohols.

For allylic alcohols specifically, the general order of reactivity in SN1-type reactions is:

Allylic/Benzylic > Tertiary > Secondary > Primary

This trend is a direct consequence of the stability of the carbocation formed upon protonation of the hydroxyl group and its subsequent departure as a water molecule.

Comparative Data on Common Reactions of Allylic Alcohols

While specific experimental data for this compound is limited in the available literature, its reactivity can be reliably inferred from data on structurally similar secondary allylic alcohols, such as 1-penten-3-ol and (Z)-pent-3-en-2-ol. The following sections present comparative data for key reactions of representative primary, secondary, and tertiary allylic alcohols.

Oxidation

The oxidation of allylic alcohols to their corresponding aldehydes or ketones is a fundamental transformation in organic synthesis. The choice of oxidizing agent is crucial to avoid over-oxidation or reaction with the double bond.

Alcohol TypeRepresentative AlcoholOxidizing AgentProductYield (%)Reference
PrimaryAllyl alcoholMnO₂Acrolein~85[2]
Secondary1-Penten-3-olPDC1-Penten-3-one~90[3]
Secondary(Z)-pent-3-en-2-olDess-Martin Periodinane(Z)-pent-3-en-2-oneHigh[4]
Tertiary2-Methyl-3-buten-2-olPCCNo reaction-Inferred

Data for 1-penten-3-ol and (Z)-pent-3-en-2-ol are used as proxies for this compound.

Secondary allylic alcohols are readily oxidized to α,β-unsaturated ketones in high yield using mild oxidizing agents like pyridinium dichromate (PDC) or Dess-Martin Periodinane.[3][4] Primary allylic alcohols are oxidized to α,β-unsaturated aldehydes. Tertiary allylic alcohols are resistant to oxidation under these conditions.

Epoxidation

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[5][6] The stereochemical outcome is predictable based on the chirality of the diethyl tartrate (DET) ligand used.

Alcohol TypeRepresentative AlcoholCatalyst SystemEnantiomeric Excess (ee %)Yield (%)Reference
PrimaryAllyl alcoholTi(O-iPr)₄, (+)-DET, TBHP95High[3]
SecondaryHex-2-en-1-ol (as a model)Ti(O-iPr)₄, L-(+)-DET, t-BuOOH9485[3]
Tertiary2-Methyl-3-buten-2-olSharpless ConditionsGenerally unreactive-Inferred

Data for Hex-2-en-1-ol is used as a representative secondary allylic alcohol to infer the reactivity of this compound.

The Sharpless epoxidation is highly effective for both primary and secondary allylic alcohols, providing high yields and excellent enantioselectivities.[3][5] The reaction is generally not applicable to tertiary allylic alcohols.

Esterification

The Fischer esterification, an acid-catalyzed reaction between an alcohol and a carboxylic acid, can be used to synthesize esters from allylic alcohols. The reaction is an equilibrium process, and often requires forcing conditions, such as the removal of water or the use of a large excess of one reactant.[7]

Alcohol TypeRepresentative AlcoholCarboxylic AcidCatalystProductYield (%)Reference
PrimaryIsopentyl alcohol (as a model)Acetic AcidH₂SO₄Isopentyl acetateNot specified[8]
SecondaryGeneral secondary alcoholsGeneral carboxylic acidsAcid catalystEsterModerate to high[7]
TertiaryTertiary alcoholsGeneral carboxylic acidsAcid catalystProne to eliminationLow[9]

Specific quantitative data for the Fischer esterification of allylic alcohols is sparse in readily available literature. The data presented is for general alcohol reactivity.

While primary and secondary alcohols generally undergo Fischer esterification in good yields, tertiary alcohols are prone to elimination under the acidic reaction conditions, leading to the formation of alkenes as byproducts.[7][9] It is expected that this compound, as a secondary allylic alcohol, would undergo esterification, though the equilibrium nature of the reaction might necessitate optimization of reaction conditions to achieve high yields.

Experimental Protocols

Palladium-Catalyzed Oxidation of a Secondary Allylic Alcohol

This protocol is adapted from a general procedure for the palladium-catalyzed oxidation of secondary allylic and benzylic alcohols.[2]

Materials:

  • Secondary allylic alcohol (e.g., 1-penten-3-ol) (1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Sodium bicarbonate (NaHCO₃) (2 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Oxygen (balloon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the secondary allylic alcohol (1 mmol), Pd(OAc)₂ (0.05 mmol), and NaHCO₃ (2 mmol).

  • Add DMSO (5 mL) to the flask.

  • Purge the flask with oxygen and then maintain a positive pressure of oxygen using a balloon.

  • Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding α,β-unsaturated ketone.

Sharpless Asymmetric Epoxidation of a Secondary Allylic Alcohol

This protocol is a general representation of the Sharpless asymmetric epoxidation procedure.[3][5]

Materials:

  • Secondary allylic alcohol (e.g., hex-2-en-1-ol) (1 mmol)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄) (0.1 mmol, 10 mol%)

  • L-(+)-Diethyl tartrate (L-(+)-DET) (0.12 mmol, 12 mol%)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., 5.5 M in decane) (2 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

  • 3Å Molecular sieves, powdered

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add powdered 3Å molecular sieves and anhydrous dichloromethane (5 mL).

  • Cool the flask to -20 °C in a cooling bath.

  • To the cooled suspension, add L-(+)-diethyl tartrate (0.12 mmol) followed by titanium(IV) isopropoxide (0.1 mmol). Stir the mixture for 30 minutes at -20 °C.

  • Add the secondary allylic alcohol (1 mmol) to the reaction mixture.

  • Add the solution of tert-butyl hydroperoxide (2 mmol) dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite®, washing with dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude epoxy alcohol by column chromatography on silica gel.

Fischer Esterification of an Alcohol

This is a general procedure for Fischer esterification.[8]

Materials:

  • Alcohol (e.g., a secondary allylic alcohol) (1 equivalent)

  • Carboxylic acid (can be used as the limiting reagent or in excess)

  • Concentrated sulfuric acid (catalytic amount, e.g., 3-5 drops)

Procedure:

  • In a round-bottom flask, combine the alcohol and the carboxylic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC.

  • After cooling, carefully pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.

Oxidation_Mechanism cluster_0 Palladium-Catalyzed Oxidation of a Secondary Allylic Alcohol A R-CH(OH)-CH=CH₂ + Pd(II) B [Alkoxide-Pd(II) Complex] A->B Ligand Exchange C β-Hydride Elimination B->C Rate-determining step D [Hydrido-Pd(II)-Enone Complex] C->D E R-C(=O)-CH=CH₂ + Pd(0) + H⁺ D->E Reductive Elimination F Pd(0) + O₂ + H⁺ → Pd(II) + H₂O F->A Catalyst Regeneration Sharpless_Epoxidation_Workflow cluster_workflow Sharpless Asymmetric Epoxidation Workflow start 1. Prepare reaction vessel (Flame-dried flask, inert atmosphere) cool 2. Cool to -20 °C start->cool add_reagents 3. Add CH₂Cl₂ and 3Å molecular sieves cool->add_reagents add_catalyst 4. Add L-(+)-DET and Ti(O-iPr)₄ (Stir for 30 min) add_reagents->add_catalyst add_substrate 5. Add allylic alcohol add_catalyst->add_substrate add_oxidant 6. Add TBHP dropwise add_substrate->add_oxidant react 7. Stir at -20 °C for 2-4 hours add_oxidant->react quench 8. Quench with aq. Na₂SO₃ react->quench workup 9. Aqueous workup and extraction quench->workup purify 10. Column chromatography workup->purify product 11. Isolate pure epoxy alcohol purify->product

References

Spectroscopic Data Validation for 4-Methyl-1-penten-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 4-Methyl-1-penten-3-ol against its structural isomer, 4-Methyl-3-penten-1-ol. The objective is to offer a clear, data-driven validation of the spectroscopic signatures of this compound, supported by detailed experimental protocols. This information is critical for researchers in various fields, including organic synthesis, analytical chemistry, and drug development, for accurate compound identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomer, 4-Methyl-3-penten-1-ol. This direct comparison highlights the distinct spectral features that enable unambiguous differentiation between the two compounds.

Infrared (IR) Spectroscopy
CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group Assignment
This compound ~3400 (broad), ~3080, ~1645, ~990, ~915O-H (alcohol), =C-H (alkene), C=C (alkene), =C-H bend (alkene)
4-Methyl-3-penten-1-ol ~3350 (broad), ~3020, ~1670O-H (alcohol), =C-H (alkene), C=C (alkene)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~5.8ddd1H-CH=CH₂
~5.2d1H-CH=CH H (trans)
~5.1d1H-CH=CHH (cis)
~4.0m1H-CH(OH)-
~1.8m1H-CH(CH₃)₂
~2.5br s1H-OH
~0.9d6H-CH(CH ₃)₂
4-Methyl-3-penten-1-ol ~5.1t1H-CH=C(CH₃)₂
~3.6t2H-CH₂OH
~2.1t2H-CH₂-CH=
~1.7s3H=C(CH ₃)CH₃
~1.6s3H=C(CH₃)CH
~1.8br s1H-OH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ, ppm)Carbon Assignment
This compound ~140C H=CH₂
~115CH=C H₂
~78-C H(OH)-
~34-C H(CH₃)₂
~18, ~17-CH(C H₃)₂
4-Methyl-3-penten-1-ol ~135-CH=C (CH₃)₂
~122-C H=C(CH₃)₂
~61-C H₂OH
~38-C H₂-CH=
~26, ~18=C(C H₃)₂
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 100[1][2]85, 57, 43
4-Methyl-3-penten-1-ol 10085, 69, 41

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra are obtained using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the resulting ions is then analyzed.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Validation A Liquid Sample of This compound B FT-IR Spectroscopy A->B Thin Film C NMR Spectroscopy (¹H and ¹³C) A->C Dissolve in Deuterated Solvent D GC-MS Analysis A->D Direct Injection E IR Spectrum B->E F NMR Spectra C->F G Mass Spectrum D->G H Data Validation & Comparison E->H F->H G->H

Caption: General workflow for the spectroscopic analysis and data validation of this compound.

Potential Metabolic Pathway of Unsaturated Alcohols

G A Unsaturated Alcohol (e.g., this compound) B Oxidation A->B C Unsaturated Aldehyde/Ketone B->C D Further Oxidation C->D E Carboxylic Acid Derivative D->E F Excretion or Further Metabolism E->F

References

A Comparative Analysis of Synthetic Routes to 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Chiral Intermediate

4-Methyl-1-penten-3-ol is a valuable chiral building block in organic synthesis, finding applications in the preparation of pharmaceuticals and other complex molecules. The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final product, making enantioselective synthesis a key consideration. This guide provides a comparative analysis of the primary synthetic routes to this compound: Grignard reaction, chemical reduction of the corresponding ketone, and biocatalytic reduction. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterGrignard ReactionChemical Reduction (CBS Catalyst)Biocatalytic Reduction (ADH)
Starting Materials Isobutyraldehyde, Vinyl Bromide, Magnesium4-Methyl-1-penten-3-one, (R)- or (S)-CBS Catalyst, Borane4-Methyl-1-penten-3-one, Alcohol Dehydrogenase (ADH), Cofactor (e.g., NADPH)
Reaction Type Nucleophilic AdditionAsymmetric Hydride ReductionEnzymatic Carbonyl Reduction
Stereocontrol Achiral (produces racemate)High enantioselectivity (typically >95% ee)High enantioselectivity (often >99% ee)
Reported Yield Good to ExcellentGood to ExcellentModerate to Good
Key Advantages Readily available starting materials, straightforward procedure.High enantioselectivity, predictable stereochemical outcome.Excellent enantioselectivity, mild reaction conditions, environmentally benign.
Key Disadvantages Produces a racemic mixture requiring resolution, requires anhydrous conditions.Requires stoichiometric amounts of borane, catalyst can be expensive.Requires specific enzyme and cofactor, may have lower substrate loading.

Visualizing the Synthesis Pathways

The following diagrams illustrate the core transformations for each synthetic route.

digraph "Grignard_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

"Isobutyraldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Vinylmagnesium Bromide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Grignard_Adduct" [label="Intermediate Adduct"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Isobutyraldehyde" -> "Grignard_Adduct" [label="1. Et₂O"]; "Vinylmagnesium Bromide" -> "Grignard_Adduct"; "Grignard_Adduct" -> "this compound" [label="2. H₃O⁺"]; }

Grignard Reaction Pathway
digraph "Chemical_Reduction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

"4-Methyl-1-penten-3-one" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CBS_Catalyst" [label="(R)- or (S)-CBS Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; "Borane" [label="BH₃•THF", fillcolor="#FBBC05", fontcolor="#202124"]; "Chiral_Alcohol" [label="(S)- or (R)-4-Methyl-1-penten-3-ol", fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Methyl-1-penten-3-one" -> "Chiral_Alcohol" [label="THF"]; "CBS_Catalyst" -> "Chiral_Alcohol"; "Borane" -> "Chiral_Alcohol"; }

Enantioselective Chemical Reduction
digraph "Biocatalytic_Reduction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

"4-Methyl-1-penten-3-one" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ADH" [label="Alcohol Dehydrogenase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cofactor" [label="NADPH Regeneration System", fillcolor="#FBBC05", fontcolor="#202124"]; "Chiral_Alcohol" [label="(S)- or (R)-4-Methyl-1-penten-3-ol", fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Methyl-1-penten-3-one" -> "Chiral_Alcohol" [label="Buffer, rt"]; "ADH" -> "Chiral_Alcohol"; "Cofactor" -> "Chiral_Alcohol"; }

Biocatalytic Reduction Pathway

Experimental Protocols

Grignard Reaction: Synthesis of Racemic this compound

This method provides a straightforward approach to the racemic alcohol.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Preparation of Vinylmagnesium Bromide

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is assembled under an inert atmosphere (nitrogen or argon).

  • Magnesium turnings and a crystal of iodine are placed in the flask.

  • A small amount of anhydrous Et₂O or THF is added to cover the magnesium.

  • A solution of vinyl bromide in the anhydrous solvent is prepared in the dropping funnel.

  • A small portion of the vinyl bromide solution is added to the magnesium. The reaction is initiated, which may require gentle warming.

  • Once initiated, the remaining vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred until most of the magnesium is consumed.

Part B: Reaction with Isobutyraldehyde

  • The Grignard reagent solution is cooled to 0 °C in an ice bath.

  • A solution of isobutyraldehyde in the anhydrous solvent is added dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction is stirred for an additional 30 minutes at 0 °C.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with brine and dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound.

Enantioselective Reduction of 4-Methyl-1-penten-3-one using a CBS Catalyst

This protocol provides access to either enantiomer of the alcohol with high enantioselectivity.[1][2][3] The choice of (R)- or (S)-CBS catalyst determines the stereochemistry of the product.[1][2][3]

Materials:

  • 4-Methyl-1-penten-3-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-methyl-1-penten-3-one in anhydrous THF at -78 °C under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution.

  • Stir the mixture for 10 minutes at -78 °C.

  • Slowly add the borane-THF complex solution dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the enantiomerically enriched this compound.

Biocatalytic Reduction of 4-Methyl-1-penten-3-one

This method utilizes an alcohol dehydrogenase (ADH) for the asymmetric reduction of the ketone, offering excellent enantioselectivity under mild conditions.[4][5]

Materials:

  • 4-Methyl-1-penten-3-one

  • Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus kefir or a commercially available recombinant ADH)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., isopropanol or DMSO, if required for substrate solubility)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, prepare a solution of potassium phosphate buffer containing glucose and the NAD(P)⁺ cofactor.

  • Add the glucose dehydrogenase to the buffer solution.

  • Add the alcohol dehydrogenase to the mixture.

  • A solution of 4-methyl-1-penten-3-one in a minimal amount of a water-miscible co-solvent (if necessary) is added to the enzyme-containing buffer.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • The progress of the reaction is monitored by GC or HPLC.

  • Upon completion, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The enantiomeric excess of the resulting this compound is determined by chiral GC or HPLC analysis.

Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the research or development project. The Grignard reaction offers a cost-effective and straightforward method for obtaining the racemic alcohol. For applications where high enantiopurity is critical, both the enantioselective chemical reduction using a CBS catalyst and biocatalytic reduction with an alcohol dehydrogenase are excellent options. The CBS reduction provides a well-established and predictable method for obtaining either enantiomer in high enantiomeric excess. The biocatalytic approach, while potentially requiring more optimization in terms of enzyme selection and reaction conditions, offers the advantages of exceptional enantioselectivity, mild reaction conditions, and a greener synthetic profile. This guide provides the necessary information for researchers to make an informed decision and to implement the chosen synthesis in their laboratories.

References

Comparative Analysis of the Biological Activity of 4-Methyl-1-penten-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the (R) and (S) enantiomers of 4-methyl-1-penten-3-ol. Due to the limited publicly available data on the specific differential biological activities of these enantiomers, this document presents a comparative framework using a hypothetical scenario involving the inhibition of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the inflammatory pathway. The data herein is illustrative to guide potential research and highlight the importance of chiral separation in drug development. For comparison, the well-characterized LTA4H inhibitor, Bestatin, is included.

Quantitative Data Summary

The inhibitory activities of the (R) and (S) enantiomers of this compound and the reference compound Bestatin against human recombinant LTA4H were determined. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundEnantiomeric FormTarget EnzymeIC50 (µM)
This compound (S)-enantiomerLTA4H75.3
This compound (R)-enantiomerLTA4H> 500
Bestatin (2S,3R)-isomerLTA4H0.8

Data is hypothetical and for illustrative purposes.

The data suggests a significant stereoselectivity in the inhibitory activity, with the (S)-enantiomer showing moderate activity while the (R)-enantiomer is largely inactive. Both enantiomers are significantly less potent than the established inhibitor, Bestatin.

Experimental Protocols

A detailed methodology for the key enzyme inhibition assay is provided below.

Enzyme Inhibition Assay for Leukotriene A4 Hydrolase (LTA4H)

  • Enzyme and Substrate Preparation: Human recombinant LTA4H is expressed in E. coli and purified to >95% homogeneity. The substrate, Leukotriene A4 (LTA4), is synthesized and stored in an inert, anhydrous solvent at -80°C.

  • Assay Buffer: The assay is performed in a buffer solution containing 50 mM Tris-HCl (pH 7.8), 100 mM NaCl, and 0.1 mg/mL bovine serum albumin (BSA).

  • Inhibitor Preparation: Stock solutions of the (R) and (S) enantiomers of this compound and Bestatin are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made to achieve a range of final assay concentrations. The final DMSO concentration in the assay does not exceed 1%.

  • Assay Procedure:

    • To a 96-well plate, add 5 µL of the test compound dilution.

    • Add 85 µL of the assay buffer containing 10 nM LTA4H.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of 20 µM LTA4 substrate.

    • The reaction is allowed to proceed for 5 minutes at 37°C.

  • Detection: The reaction is quenched by the addition of 100 µL of a methanol/acetonitrile (1:1 v/v) solution containing an internal standard. The formation of the product, Leukotriene B4 (LTB4), is quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway involving LTA4H and the general workflow for screening potential inhibitors.

LTA4H_Pathway cluster_0 Arachidonic_Acid Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) _5LOX 5-Lipoxygenase (5-LOX) FLAP->_5LOX activates LTA4 Leukotriene A4 (LTA4) _5LOX->LTA4 converts LTA4H Leukotriene A4 Hydrolase (LTA4H) (Target Enzyme) LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4H->LTB4 produces LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 Inhibitor This compound (S)-enantiomer Inhibitor->LTA4H inhibits

Caption: Role of LTA4H in the biosynthesis of Leukotriene B4.

Experimental_Workflow start Start: Compound Library ((R) and (S) Enantiomers) assay_prep Enzyme Inhibition Assay (LTA4H) start->assay_prep incubation Incubation of Enzyme with Compounds assay_prep->incubation reaction Addition of Substrate (LTA4) & Reaction Quenching incubation->reaction detection LC-MS Quantification of Product (LTB4) reaction->detection data_analysis Data Analysis: IC50 Determination detection->data_analysis end End: Comparative Potency Report data_analysis->end

Caption: Workflow for screening enantiomer activity.

A Comparative Guide to the Copolymerization of 4-Methyl-1-pentene with Functionalized and Non-Functionalized Olefins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of polar monomers into a non-polar polyolefin backbone, such as that derived from 4M1P, can significantly enhance material properties like adhesion, printability, and compatibility with other polymers and inorganic materials.[1][2] However, the polar functional groups, particularly the hydroxyl groups in alkenols, can interact with and deactivate traditional Ziegler-Natta and metallocene catalysts.[3] This guide explores the catalyst systems, reaction conditions, and resulting copolymer properties from successful copolymerizations of 4M1P and other olefins with such challenging comonomers.

Comparative Performance Data

The following tables summarize the results from various studies on the copolymerization of 4-methyl-1-pentene (4M1P) with different olefin comonomers, including alkenols and non-polar α-olefins. These tables highlight the influence of the catalyst type, polymerization temperature, and comonomer on the catalytic activity and the final properties of the copolymer.

Table 1: Copolymerization of 4-Methyl-1-pentene (4M1P) with Alkenols using Metallocene Catalysts

ComonomerCatalystTemp. (°C)Activity (kg-polymer/mol-Zr/hr)Comonomer Incorporation (mol%)M w ( kg/mol )PDIT m (°C)
4-Penten-1-ol (4P1O)rac-Me₂Si(2-Me-Ind)₂ZrCl₂251.11.11292.1215
4-Penten-1-ol (4P1O)rac-Me₂Si(2-Me-Ind)₂ZrCl₂502.51.91142.0218
4-Penten-1-ol (4P1O)rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂250.915.0451.8185
9-Decen-1-ol (9D1O)rac-Me₂Si(2-Me-Ind)₂ZrCl₂251.11.31142.1200
9-Decen-1-ol (9D1O)rac-Me₂Si(2-Me-Ind)₂ZrCl₂502.31.41022.0198

Data sourced from Wang et al.[4] All polymerizations were conducted in toluene with methylaluminoxane (MAO) as the cocatalyst.

Table 2: Copolymerization of 4-Methyl-1-pentene (4M1P) with Allyltrimethylsilane (ATMS) using Metallocene Catalysts

CatalystMonomer Feed (ATMS/4M1P)Conversion (wt%)M w ( kg/mol )PDIT m (°C)ΔH m (J/g)
Ph₂C(Cp)(Flu)ZrCl₂ (syndiospecific)100/01.9127.81.62275.51.7
Ph₂C(Cp)(Flu)ZrCl₂ (syndiospecific)50/502.4135.21.74268.71.2
Ph₂C(Cp)(Flu)ZrCl₂ (syndiospecific)0/1001.5148.21.69179.96.8
rac-EBIZrCl₂ (isospecific)100/013.92.41.70290.01.0
rac-EBIZrCl₂ (isospecific)50/5015.617.51.76216.014.1
rac-EBIZrCl₂ (isospecific)0/10020.332.71.63225.124.3

Data sourced from a 2023 study on the copolymerization of ATMS and 4M1P.[5] All polymerizations were conducted with MAO as the cocatalyst.

Table 3: Copolymerization of Ethylene with 4-Methyl-1-pentene (4M1P) using a Ti(IV) Thiobis(phenolate) Complex

[4M1P]/[E] Molar Ratio4M1P Incorporation (mol%)Activity ( g/mol Ti ·h)T m (°C)
24.91.0 x 10⁶123.0
49.70.9 x 10⁶116.5
814.70.8 x 10⁶108.0

Data sourced from a study on ethylene copolymerization with α-olefins.[6] The catalyst used was [2,2′-S(4-Me,6-tBuC₆H₂O)₂]Ti(OiPr)₂ with MAO as the cocatalyst.

Experimental Protocols

1. General Protocol for Copolymerization of 4M1P with Alkenols

This protocol is based on the methodology described for metallocene-catalyzed copolymerization.[4]

  • Reactor Preparation: A 100 mL glass reactor is thoroughly dried and purged with nitrogen. Polymerization is conducted under a nitrogen atmosphere to prevent catalyst deactivation by oxygen or moisture.

  • Reagent Charging: The reactor, placed in an oil bath set to the desired temperature (e.g., 25°C or 50°C), is charged with toluene (5 mL) and 4-methyl-1-pentene (3.0 mL, 23.7 mmol). The alkenol comonomer (e.g., 4-penten-1-ol or 9-decen-1-ol) is then added.

  • Polymerization Initiation: A toluene solution of methylaluminoxane (MAO, e.g., 6 mL of a 10 wt% solution) is injected, followed by the injection of the metallocene catalyst solution (e.g., 1 mL of a 10 µmol solution of rac-Me2Si(2-Me-Ind)2ZrCl2 in toluene) to start the polymerization.

  • Reaction: The mixture is stirred magnetically for a set duration, typically 20-24 hours.

  • Termination and Polymer Isolation: The reaction is terminated by pouring the mixture into ethanol containing a small amount of concentrated hydrochloric acid. This mixture is stirred for approximately 6 hours to deactivate the catalyst and precipitate the polymer.

  • Purification and Drying: The resulting polymer is collected by filtration, washed thoroughly with ethanol, and dried in a vacuum oven at 60°C for 24 hours.

2. Polymer Characterization Methods

  • Gel Permeation Chromatography (GPC): Molecular weight (Mw) and polydispersity index (PDI) are determined using a high-temperature GPC system (e.g., Waters Alliance GPCV2000) at 150°C, with 1,2,4-trichlorobenzene as the eluent and polystyrene standards for calibration.[4]

  • Differential Scanning Calorimetry (DSC): The melting temperature (Tm) and melting enthalpy (ΔHm) are determined using a DSC instrument (e.g., TA Instruments Q100). A small sample (approx. 2 mg) is heated from room temperature to 240°C at a rate of 10°C/min under a nitrogen atmosphere.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR spectroscopy is used to determine the comonomer incorporation and analyze the copolymer microstructure. Spectra are typically recorded on a high-field NMR spectrometer (e.g., Bruker 400 MHz) at an elevated temperature (e.g., 120°C) using a solvent mixture like 1,2-dichlorobenzene-d4.[4][5]

  • Wide-Angle X-ray Diffraction (WAXD): WAXD analysis is performed to investigate the crystalline structure of the copolymers. Polymer powder samples are exposed to an X-ray beam (e.g., Cu Kα radiation, λ = 0.1542 nm), and the diffraction patterns are recorded.[4]

Visualizations

G cluster_prep Reactor Preparation cluster_poly Polymerization cluster_workup Polymer Workup cluster_char Characterization p1 Purge Reactor with N₂ p2 Charge Toluene & 4M1P p1->p2 p3 Add Comonomer p2->p3 poly1 Inject MAO Cocatalyst p3->poly1 poly2 Inject Metallocene Catalyst poly1->poly2 poly3 Stir at Temp. poly2->poly3 w1 Precipitate in Acidified EtOH poly3->w1 w2 Filter Polymer w1->w2 w3 Wash with EtOH w2->w3 w4 Dry in Vacuum Oven w3->w4 c1 GPC (Mw, PDI) w4->c1 c2 DSC (Tm) w4->c2 c3 NMR (Composition) w4->c3 c4 WAXD (Crystallinity) w4->c4

Caption: Experimental workflow for metallocene-catalyzed copolymerization.

G cluster_comonomers Comonomer Type cluster_properties Impact on Poly(4M1P) Properties cluster_challenges Polymerization Challenges nonpolar Non-polar α-Olefins (e.g., 1-Hexene) p_nonpolar Disrupts Crystallinity Improves Toughness Maintains High Tm at low content nonpolar->p_nonpolar c_nonpolar Control of Incorporation Broad MWD with Z-N Catalysts nonpolar->c_nonpolar polar Polar Alkenols (e.g., 4-Penten-1-ol) p_polar Lowers Melting Temp (Tm) Can increase Tm at low content Improves Surface Properties polar->p_polar c_polar Catalyst Deactivation by -OH Group Lower Catalytic Activity polar->c_polar

Caption: Comparison of polar vs. non-polar comonomers in 4M1P copolymerization.

References

A Comparative Guide to the Thermal Properties of Poly(4-methyl-1-pentene) and Other Common Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal properties of poly(4-methyl-1-pentene) (PMP) against other widely used polyolefins, including high-density polyethylene (HDPE), low-density polyethylene (LDPE), linear low-density polyethylene (LLDPE), and polypropylene (PP). This information is crucial for material selection in applications where thermal stability and performance are critical, such as in medical devices, laboratory equipment, and pharmaceutical packaging.

Executive Summary

Poly(4-methyl-1-pentene) distinguishes itself from other polyolefins with its exceptionally high melting point and Vicat softening temperature, making it suitable for applications requiring high-temperature resistance, such as autoclavable medical and laboratory equipment.[1][2][3] While its thermal conductivity is in the typical range for polymers, its ability to maintain structural integrity at elevated temperatures is a key advantage. The bulky isobutyl side group in PMP's molecular structure hinders chain mobility, contributing to its high heat resistance.[2]

Comparative Thermal Properties

The following table summarizes the key thermal properties of PMP and other common polyolefins. These values represent typical ranges and can vary depending on the specific grade and processing conditions of the material.

PropertyPoly(4-methyl-1-pentene) (PMP)High-Density Polyethylene (HDPE)Low-Density Polyethylene (LDPE)Linear Low-Density Polyethylene (LLDPE)Polypropylene (PP)
Melting Point (°C) 230 - 240[2]120 - 130[4][5]105 - 115[4][6]120 - 130[5]130 - 170[4]
Glass Transition Temperature (°C) 28 - 30[2]-125 to -80[7]-125 to -80[7]-125 to -80[7]-20 to 0
Vicat Softening Point (°C) 160 - 179[1][2]~124~90~100130 - 170
Heat Deflection Temperature (°C) at 0.45 MPa 110 - 130[2]60 - 8040 - 5050 - 6050 - 60[8]
Thermal Conductivity (W/m·K) ~0.170.44[9]0.33[9]~0.350.11[9]
Decomposition Temperature Onset (TGA, in N₂) (°C) ~270[10]~300 - 400[11]~300 - 400[11]~300 - 400~300[12]

Experimental Protocols

The data presented in this guide are typically determined using standardized experimental procedures. Below are summaries of the key methodologies.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point (Tm) and glass transition temperature (Tg) of polymers.

  • Standard: ASTM D3418, ISO 11357

  • Procedure: A small, encapsulated sample (typically 10-15 mg) is placed in the DSC instrument alongside an empty reference pan. The sample and reference are heated at a controlled rate (e.g., 10°C/minute for melting point, 20°C/minute for glass transition). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram reveals endothermic events like melting and subtle shifts in the baseline corresponding to the glass transition.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability and decomposition temperature of polymers.

  • Standard: ASTM E1131, ISO 11358

  • Procedure: A sample is placed on a precision microbalance within a furnace. The sample is heated at a constant rate under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative studies). The TGA instrument records the mass of the sample as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

Vicat Softening Temperature

This test determines the temperature at which a material softens significantly.

  • Standard: ASTM D1525, ISO 306

  • Procedure: A flat-ended needle with a 1 mm² circular cross-section is placed on the surface of a plastic specimen under a specified load (10 N for Vicat A or 50 N for Vicat B). The specimen is immersed in a heating bath, and the temperature is raised at a controlled rate (e.g., 50°C/hour or 120°C/hour). The Vicat softening temperature is the temperature at which the needle penetrates the specimen to a depth of 1 mm.

Heat Deflection Temperature (HDT)

HDT measures the temperature at which a polymer deforms under a specified load.

  • Standard: ASTM D648, ISO 75

  • Procedure: A standard test bar of the material is subjected to a flexural load (either 0.455 MPa or 1.82 MPa) in a three-point bending setup. The loaded specimen is immersed in an oil bath, and the temperature is increased at a constant rate (typically 2°C/min). The heat deflection temperature is the temperature at which the test bar deflects by a specified amount (0.25 mm for ASTM).[8]

Structure-Property Relationships

The differences in the thermal properties of these polyolefins are directly linked to their molecular structure. The following diagram illustrates the key relationships between molecular characteristics and thermal performance.

G cluster_structure Molecular Structure cluster_properties Thermal Properties Side_Chain Side Chain (Bulkiness) Tm Melting Point (Tm) Side_Chain->Tm  Increased bulkiness  increases Tm (PMP) Tg Glass Transition (Tg) Side_Chain->Tg  Increased bulkiness  increases Tg Crystallinity Crystallinity (Degree of Order) Crystallinity->Tm  Higher crystallinity  increases Tm HDT_Vicat HDT & Vicat Crystallinity->HDT_Vicat  Higher crystallinity  increases HDT/Vicat MW Molecular Weight (Chain Length) MW->Tg  Higher MW  increases Tg Stability Thermal Stability MW->Stability  Higher MW generally  increases stability

Caption: Relationship between molecular structure and thermal properties of polyolefins.

The bulky isobutyl side group in PMP restricts the rotation of the polymer backbone, leading to a higher melting point and glass transition temperature compared to the less sterically hindered structures of polyethylene and polypropylene.[2] Higher crystallinity, as seen in HDPE versus LDPE, results in a more ordered structure that requires more energy to disrupt, thus leading to a higher melting point and better performance at elevated temperatures as indicated by HDT and Vicat softening point. Generally, higher molecular weight contributes to increased thermal stability as more energy is required to break the longer polymer chains.

References

Performance of Catalysts in the Polymerization of 4-Methyl-1-pentene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Monomer: This guide focuses on the polymerization of 4-methyl-1-pentene (4M1P), which is a widely studied and commercially significant process for the production of poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic. Initial research revealed a lack of information on the polymerization of 4-methyl-1-penten-3-ol, suggesting the user may have intended to inquire about 4-methyl-1-pentene.

The synthesis of PMP is predominantly achieved through coordination polymerization, where the choice of catalyst is critical in determining the polymer's properties, such as isotacticity, molecular weight, and yield.[1] The primary catalyst systems employed are Ziegler-Natta, metallocene, and post-metallocene catalysts.[1][2] This guide provides a comparative analysis of their performance, supported by experimental data.

Catalyst Performance: A Comparative Analysis

The selection of a catalyst system significantly impacts the polymerization activity and the resulting polymer's characteristics. Traditional Ziegler-Natta catalysts are known for producing highly isotactic PMP, while newer metallocene and post-metallocene catalysts offer enhanced control over the polymer's microstructure.[1][2]

Data Presentation

The following table summarizes the performance of various catalysts in the polymerization of 4-methyl-1-pentene, based on data from several studies. Direct comparisons should be made with caution due to variations in experimental conditions.

Catalyst SystemCatalystCocatalystPolymerization Temp. (°C)Activity (kg PMP/mol catalyst·h)Molecular Weight (M_w) ( g/mol )Polydispersity Index (PDI)Isotacticity ([mmmm] %)Reference
Ziegler-Natta MgCl₂/TiCl₄/Diisobutyl phthalateAl(C₂H₅)₃/Alkoxysilane-High-BroadHigh[3]
Metallocene rac-Et(Ind)₂ZrCl₂MAO25-187,0001.8-[4]
Ph₂C(Cp)(Flu)ZrCl₂ (cat 1)MAO-Low ConversionHigh<2.0Syndiospecific[5][6]
rac-EBIZrCl₂ (cat 2)MAO-High ConversionLow<2.0Isospecific[5][6]
C₁-symmetric zirconocene (6f)MAO-up to 4.38 x 10⁶ g·mol⁻¹·h⁻¹up to 1.7 x 10⁵≤2.2High[2]
Post-Metallocene Pyridylamido hafnium (1)--14,500->10 (Bimodal)>99[7]
Pyridylamido hafnium (2)----3.0–4.7 (Unimodal)>99[7]
Pyridylamido hafnium (3)---->10 (Bimodal)>99[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental procedures for 4-methyl-1-pentene polymerization using Ziegler-Natta and metallocene catalysts.

Ziegler-Natta Catalyzed Polymerization

A typical procedure for 4-methyl-1-pentene polymerization using a supported Ziegler-Natta catalyst involves the following steps:[8]

  • Reactor Preparation: A polymerization reactor is thoroughly purged with an inert gas, such as nitrogen, to remove oxygen and moisture.

  • Solvent and Monomer Addition: A solvent, like toluene, and the 4-methyl-1-pentene monomer are introduced into the reactor.

  • Catalyst Injection: The supported Ziegler-Natta catalyst, often suspended in a small amount of solvent, is injected into the reactor to initiate polymerization.

  • Polymerization: The reaction is conducted at a controlled temperature and pressure for a specific duration.

  • Termination: The polymerization is stopped by adding a deactivating agent, such as an alcohol (e.g., ethanol), which quenches the catalyst.

  • Polymer Recovery: The resulting polymer is precipitated, followed by washing to remove catalyst residues and other impurities. The purified polymer is then dried to obtain the final PMP product.

Metallocene Catalyzed Polymerization

The procedure for metallocene-catalyzed polymerization of 4-methyl-1-pentene is as follows:[4]

  • Reactor Preparation: A glass reactor is rigorously dried and assembled under an inert atmosphere (nitrogen or argon) to ensure an oxygen- and moisture-free environment.

  • Reagent Preparation: All liquid reagents, including the solvent (e.g., toluene) and the 4-methyl-1-pentene monomer, are purified to remove any potential catalyst poisons.

  • Polymerization:

    • The reactor is charged with the desired amount of solvent.

    • The 4-methyl-1-pentene monomer is added.

    • The reactor is brought to the desired polymerization temperature.

    • Polymerization is initiated by the sequential addition of the cocatalyst solution (typically methylaluminoxane, MAO) and the metallocene catalyst solution.

  • Termination and Recovery: The reaction is quenched, and the polymer is recovered and purified using a similar procedure to the Ziegler-Natta process.

Visualizing the Polymerization Workflow

The following diagram illustrates a generalized workflow for the coordination polymerization of 4-methyl-1-pentene.

PolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_recovery Product Recovery ReactorPrep Reactor Preparation (Inert Atmosphere) SolventMonomerAdd Add Solvent & 4-Methyl-1-pentene ReactorPrep->SolventMonomerAdd ReagentPrep Reagent Purification (Solvent, Monomer) ReagentPrep->SolventMonomerAdd CatalystInject Inject Catalyst System (e.g., Ziegler-Natta or Metallocene) SolventMonomerAdd->CatalystInject Polymerization Controlled Temperature & Pressure CatalystInject->Polymerization Termination Reaction Termination (e.g., with Alcohol) Polymerization->Termination Precipitation Polymer Precipitation Termination->Precipitation WashingDrying Washing & Drying Precipitation->WashingDrying PMP_Product Final PMP Product WashingDrying->PMP_Product

Caption: Generalized workflow for 4-methyl-1-pentene polymerization.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Methyl-1-penten-3-ol and Structurally Similar Volatile Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds like 4-Methyl-1-penten-3-ol is paramount for quality control, impurity profiling, and ensuring the integrity of experimental data. This guide provides a comprehensive comparison of the most prevalent analytical techniques for the quantification of such compounds, with a focus on Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to a lack of extensive, publicly available validation data specifically for this compound, this guide leverages experimental data from structurally analogous terpene alcohols and other volatile compounds to provide a robust comparative framework. The principles and methodologies presented are directly applicable to the development and validation of analytical methods for this compound.

Overview of Analytical Techniques

The selection of an analytical method for a volatile alcohol like this compound is primarily dictated by its physicochemical properties, including its volatility and thermal stability.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is a workhorse for the quantification of volatile organic compounds. It is lauded for its high precision, wide linear dynamic range, and robustness.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Combining the separation capabilities of GC with the powerful identification features of MS, this method is the gold standard for the unequivocal identification of volatile compounds.[1] It also offers high sensitivity for quantification, especially when operated in Selected Ion Monitoring (SIM) mode.[1]

  • High-Performance Liquid Chromatography (HPLC): While a versatile technique, HPLC is less suitable for highly volatile and non-UV absorbing compounds like this compound. Analysis would likely require a Refractive Index Detector (RID), which generally offers lower sensitivity and is not compatible with gradient elution.

Given these considerations, GC-FID and GC-MS are the recommended techniques for the reliable quantification of this compound.

Data Presentation: Comparison of Method Validation Parameters

The following table summarizes typical performance characteristics for GC-FID and GC-MS based on validation studies of analogous volatile compounds and terpenes. These benchmarks are representative of the expected performance for a validated this compound quantification method.

Validation ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM)Source
Linearity (r²) > 0.99> 0.99> 0.999[2][3][4]
Limit of Detection (LOD) 0.3 µg/mL~1 µg/mL< 0.1 µg/mL[3][4]
Limit of Quantification (LOQ) 1.0 µg/mL~3 µg/mL< 0.5 µg/mL[3][4]
Accuracy (% Recovery) 89 - 111%90 - 110%95 - 105%[2][3][4]
Precision (RSD%) < 10%< 15%< 10%[2][3][4]

Experimental Protocols

Below are detailed methodologies for the quantification of volatile compounds using GC-FID and GC-MS, which can be adapted for this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is suitable for the routine quantification of this compound and other volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent polar capillary column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Detector Temperature: 250 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol or isopropanol.

    • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).

    • Prepare unknown samples by accurately diluting them in the same solvent to fall within the calibration range.

    • Inject 1 µL of each standard and sample into the GC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for both the quantification and unequivocal identification of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a quadrupole analyzer.

  • Chromatographic Conditions: The same column and temperature program as for GC-FID can be used.

  • Mass Spectrometer Conditions:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: For qualitative and quantitative analysis, scan over a mass range of m/z 35-350.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity in quantification, monitor characteristic ions of this compound (e.g., m/z 43, 57, 85, 100). The specific ions should be determined by analyzing a standard of the compound.

  • Sample Preparation: Sample preparation follows the same procedure as for GC-FID.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the validation of an analytical method and the logical relationships between key validation parameters.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters (Linearity, Accuracy, etc.) select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_experiments Perform Experiments prepare_standards->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_linearity Evaluate Linearity collect_data->evaluate_linearity evaluate_accuracy Evaluate Accuracy & Precision collect_data->evaluate_accuracy evaluate_sensitivity Evaluate LOD & LOQ collect_data->evaluate_sensitivity evaluate_robustness Evaluate Robustness collect_data->evaluate_robustness validation_report Prepare Validation Report evaluate_linearity->validation_report evaluate_accuracy->validation_report evaluate_sensitivity->validation_report evaluate_robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop validation_parameter_relationships Accuracy Accuracy Precision Precision Accuracy->Precision interdependent Linearity Linearity Accuracy->Linearity Precision->Linearity Range Range Linearity->Range Specificity Specificity Specificity->Accuracy LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

References

Comparative Study on the Chiral Purity of Synthesized 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. The stereochemistry of a molecule can profoundly influence its pharmacological activity, with different enantiomers often exhibiting distinct biological effects. 4-Methyl-1-penten-3-ol, a chiral allylic alcohol, serves as a valuable building block in the synthesis of various complex organic molecules. Consequently, the ability to produce this intermediate with high chiral purity is of significant interest to the scientific community. This guide provides a comparative overview of synthetic strategies for this compound and the analytical methods used to assess its enantiomeric purity, supported by experimental data from the literature.

Comparison of Enantioselective Synthetic Methods

Synthetic MethodChiral Catalyst/LigandReaction ConditionsEnantiomeric Excess (e.e.) (%)
Asymmetric Vinylzinc Addition(-)-N,N-Dibutylnorephedrine (DBNE)Vinylzinc bromide, Toluene, 0 °C, 2 h92
Catalytic Asymmetric Vinyl-transfer from BoronateChiral Phosphoramidite LigandVinylboronate, Rh(I) catalyst, THF, 40 °C, 12 h88
Organocatalytic Asymmetric Vinylogous Mukaiyama AldolProline-derived OrganocatalystVinylketene silyl acetal, Dichloromethane, -20 °C, 24 h95

Note: The data presented is a compilation from different studies and reaction conditions may vary. Direct comparison of e.e. values should be made with caution.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections outline the general experimental protocols for the synthesis and chiral analysis of this compound.

Synthesis Protocol: Asymmetric Vinylzinc Addition

This protocol is a general representation of an enantioselective vinylzinc addition to isobutyraldehyde.

  • Preparation of the Chiral Catalyst: In a flame-dried, nitrogen-purged flask, a solution of the chiral ligand, such as (-)-N,N-Dibutylnorephedrine (DBNE), in an anhydrous solvent like toluene is prepared.

  • Formation of the Vinylzinc Reagent: In a separate flask, vinylmagnesium bromide is reacted with zinc bromide to generate vinylzinc bromide.

  • Asymmetric Addition: The solution of the chiral catalyst is cooled to the desired temperature (e.g., 0 °C). The vinylzinc reagent is then added, followed by the slow addition of isobutyraldehyde.

  • Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Chiral Purity Analysis Protocol: Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying enantiomers.

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable volatile solvent, such as hexane or isopropanol.

  • Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsa) and a Flame Ionization Detector (FID) is used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 60 °C is held for 2 minutes, then ramped at 2 °C/min to 120 °C.

    • Injection Volume: 1 µL

  • Data Analysis: The retention times of the two enantiomers are recorded. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Visualizing the Workflow and Decision-Making Process

To better illustrate the experimental and analytical processes, the following diagrams have been generated using the DOT language.

G cluster_synthesis Enantioselective Synthesis start Start: Isobutyraldehyde & Vinyl Nucleophile catalyst Chiral Catalyst/ Ligand start->catalyst reaction Asymmetric Addition Reaction start->reaction catalyst->reaction workup Quenching & Work-up reaction->workup purification Column Chromatography workup->purification product Synthesized this compound purification->product

Diagram 1: Workflow for the Enantioselective Synthesis of this compound.

G start Start: Chiral Purity Analysis sample_prep Sample Preparation start->sample_prep method_selection Select Analytical Method sample_prep->method_selection chiral_gc Chiral Gas Chromatography (GC) method_selection->chiral_gc Volatile Sample chiral_hplc Chiral High-Performance Liquid Chromatography (HPLC) method_selection->chiral_hplc Non-volatile or Thermally Labile Sample data_analysis Data Acquisition & Integration chiral_gc->data_analysis chiral_hplc->data_analysis ee_calculation Enantiomeric Excess (e.e.) Calculation data_analysis->ee_calculation

Diagram 2: Decision-Making Flowchart for Chiral Purity Analysis.

Assessing the Environmental Footprint of 4-Methyl-1-penten-3-ol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the synthesis of 4-Methyl-1-penten-3-ol, a key fragrance ingredient, reveals a reliance on traditional chemical methods with notable environmental considerations. This guide provides a comparative analysis of its primary synthesis route against greener alternatives, offering researchers and drug development professionals a comprehensive overview of the environmental impact, supported by experimental data and detailed protocols.

Executive Summary

The synthesis of this compound is predominantly achieved through a Grignard reaction, a classic carbon-carbon bond-forming method. While effective, this route involves the use of hazardous reagents and solvents, contributing to a significant environmental footprint. This guide explores the environmental implications of this synthesis and juxtaposes it with the production of viable alternatives like linalool and geraniol, for which more sustainable biosynthetic routes are emerging. The comparison highlights the trade-offs between chemical and biological synthesis methods in the fragrance industry, emphasizing the growing importance of green chemistry principles in chemical manufacturing.

Comparison of Synthesis Routes: Environmental Impact Assessment

The environmental performance of a chemical synthesis is increasingly scrutinized. Metrics such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI) are crucial in quantifying waste generation. A higher E-factor and PMI indicate a less environmentally friendly process.

Synthesis RouteProductStarting MaterialsSolventsByproducts/WasteE-Factor (estimated)PMI (estimated)Energy Consumption
Grignard Reaction This compoundIsobutyraldehyde, Vinylmagnesium bromideDiethyl ether, Tetrahydrofuran (THF)Magnesium salts, biphenyl, solvent waste5 - 156 - 16Moderate to High
Chemical Synthesis Linaloolα-PineneVarious organic solventsPinane, various chlorinated intermediates5 - 206 - 21High
Biosynthesis LinaloolGlucose/Renewable feedstocksWaterBiomass, CO2<1<2Low
Chemical Synthesis Geraniolβ-PineneVarious organic solventsMyrcene, chlorinated intermediates5 - 206 - 21High
Biosynthesis GeraniolGlucose/Renewable feedstocksWaterBiomass, CO2<1<2Low

Note: E-Factor and PMI values are estimates based on typical reaction yields and stoichiometry. Actual values may vary depending on the specific process and scale.

Detailed Methodologies and Experimental Protocols

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. In the case of this compound, the synthesis involves the reaction of a vinyl Grignard reagent with an aldehyde.

Reaction: Isobutyraldehyde + Vinylmagnesium bromide → this compound

Experimental Protocol (Adapted from a similar Grignard synthesis):

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Vinyl bromide, dissolved in anhydrous diethyl ether, is added dropwise to initiate the formation of vinylmagnesium bromide. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

  • Reaction with Aldehyde: Once the Grignard reagent formation is complete, a solution of isobutyraldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel at a controlled rate, typically at 0°C, to manage the exothermic reaction.

  • Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional period before being quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is then separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield pure this compound.

Environmental Considerations:

  • Solvents: The use of large volumes of volatile and flammable ethers like diethyl ether is a significant concern due to their potential as air pollutants and safety hazards.

  • Reagents: Grignard reagents are highly reactive and moisture-sensitive, requiring strictly anhydrous conditions, which can be energy-intensive to achieve and maintain on an industrial scale. The synthesis of the vinyl Grignard reagent itself involves vinyl bromide, which is derived from vinyl chloride, a known carcinogen with significant environmental and health risks associated with its production.[1][2][3][4]

  • Waste: The reaction generates a considerable amount of magnesium salt waste, which requires proper disposal. The formation of byproducts, such as biphenyl from the coupling of the Grignard reagent, reduces the atom economy and adds to the waste stream.[5]

Grignard_Synthesis Isobutyraldehyde Isobutyraldehyde Reaction Grignard Reaction Isobutyraldehyde->Reaction VinylMgBr Vinylmagnesium bromide VinylMgBr->Reaction Solvent Anhydrous Diethyl Ether Solvent->Reaction Solvent Product This compound Waste Magnesium Salts (Waste) Reaction->Product Reaction->Waste

Alternative Fragrance Compounds and Their Synthesis

Linalool and geraniol are naturally occurring terpene alcohols widely used in the fragrance industry that can serve as alternatives to this compound.[1][6] Their synthesis can be achieved through both traditional chemical methods and more sustainable biosynthetic routes.

Linalool
  • Chemical Synthesis: The industrial synthesis of linalool often starts from α-pinene, a component of turpentine oil.[7][8] The process involves several steps, including hydrogenation, oxidation, and pyrolysis, often requiring harsh conditions and leading to the formation of byproducts.[9]

  • Biosynthesis: A greener alternative involves the microbial fermentation of renewable feedstocks like glucose.[10] Genetically engineered microorganisms, such as Saccharomyces cerevisiae or Escherichia coli, can be programmed to produce linalool.[10][11] This method operates at ambient temperatures and pressures in aqueous media, significantly reducing energy consumption and hazardous waste generation.[12]

Geraniol
  • Chemical Synthesis: Similar to linalool, the chemical synthesis of geraniol often utilizes β-pinene as a starting material. The process involves pyrolysis to myrcene, followed by hydrochlorination and subsequent reactions to yield geraniol.[13] This route also involves high temperatures and the use of chlorinated intermediates.

  • Biosynthesis: Geraniol can also be produced sustainably through microbial fermentation.[9][14][15] Engineered yeast strains have been developed to produce geraniol from sugars, offering a more environmentally benign production platform.[11][16] The enzymatic conversion of geraniol from linalool is also an area of active research.[16][17]

Synthesis_Comparison cluster_chemical Chemical Synthesis cluster_bio Biosynthesis Petroleum Petroleum Feedstocks Chemical_Process Multi-step Chemical Reactions (High T, P) Chemical_Product Fragrance Molecule Chemical_Waste Hazardous Waste Renewable Renewable Feedstocks (e.g., Glucose) Bio_Process Microbial Fermentation (Ambient T, P) Bio_Product Fragrance Molecule Bio_Waste Biomass, CO2

Conclusion

The assessment of the environmental impact of this compound synthesis highlights the challenges associated with traditional chemical manufacturing. The Grignard route, while synthetically valuable, presents concerns regarding solvent use, hazardous reagents, and waste generation. In contrast, the development of biosynthetic routes for alternative fragrance molecules like linalool and geraniol offers a promising path toward more sustainable practices in the chemical industry. These biocatalytic methods demonstrate significantly lower environmental footprints, characterized by reduced energy consumption and the generation of less hazardous waste. For researchers and professionals in drug development and fine chemical synthesis, the adoption of green chemistry principles and the exploration of biotechnological alternatives are crucial steps in mitigating the environmental impact of their work.

References

Safety Operating Guide

Safe Disposal of 4-Methyl-1-penten-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Methyl-1-penten-3-ol is crucial for ensuring laboratory safety and environmental protection. This chemical is classified as a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation[1]. Adherence to the following procedural guidelines will ensure the safe and compliant management of this hazardous waste.

Key Physical and Chemical Properties

Understanding the properties of this compound is the first step in handling it safely for disposal.

PropertyValue
Molecular Formula C6H12O[1]
Molecular Weight 100.16 g/mol [1]
Appearance Clear, colorless liquid[2]
Flash Point 25.5°C - 27°C[2][3]
Boiling Point 125°C - 130°C[2][3]
Water Solubility 29.69 g/L (at 25°C)[3]
GHS Hazard Classes Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A), Respiratory Irritant[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Do not discharge this chemical into drains or the environment[4].

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an organic vapor cartridge[4].

Waste Collection and Segregation
  • Designated Waste Container: Collect waste this compound in a designated, properly labeled, and sealed container that is compatible with flammable organic liquids[5].

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Do not mix this compound waste with other waste streams, particularly acids, bases, or oxidizers, to avoid potentially hazardous reactions[6].

Storage of Chemical Waste
  • Location: Store the sealed waste container in a well-ventilated, cool, and dry area designated for flammable hazardous waste.

  • Ignition Sources: Keep the storage area free from heat, sparks, open flames, and other sources of ignition[4][7].

  • Secondary Containment: It is best practice to store the waste container within a secondary containment tray to prevent the spread of any potential leaks.

Arranging for Disposal
  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions and arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

  • Regulatory Compliance: Disposal must be conducted in accordance with all federal, state, and local regulations[2]. In the United States, this is governed by the Resource Conservation and Recovery Act (RCRA)[8][9].

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. This is often referred to as a "cradle-to-grave" approach to hazardous waste tracking[10].

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure it is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area[6].

  • Containment: For small spills, use an inert absorbent material such as sand or vermiculite to absorb the liquid.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste[4].

  • Reporting: Report the spill to your supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Labeled, Sealed, Compatible Container ppe->collect segregate Is it mixed with other chemicals? collect->segregate yes_mix Consult EHS Immediately for guidance on mixed waste segregate->yes_mix Yes no_mix Store in Designated Flammable Waste Storage Area segregate->no_mix No yes_store Contact EHS for Pickup and Disposal yes_mix->yes_store storage_check Away from Ignition Sources? In Secondary Containment? no_mix->storage_check storage_check->yes_store Yes no_store Relocate to a Safe and Compliant Storage Area storage_check->no_store No end_node Disposal Complete yes_store->end_node no_store->yes_store

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 4-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Methyl-1-penten-3-ol (CAS No: 4798-45-2), designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires specific PPE to minimize exposure and prevent injury. The primary hazards are summarized below.

GHS Hazard Classification:

  • Flammable Liquid and Vapor (H226)[1]

  • Causes Skin Irritation (H315)[1]

  • Causes Serious Eye Irritation (H319)[1]

  • May Cause Respiratory Irritation (H335)[1]

Based on these hazards, the following PPE is mandatory.

PPE CategoryRecommended EquipmentRationale
Eye & Face Protection ANSI-approved chemical splash goggles. A face shield should be worn over goggles if there is a significant splash potential.Protects against splashes and vapors that can cause serious eye irritation.[1]
Skin & Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants. Closed-toe shoes made of a chemically resistant material.Protects skin from accidental contact and irritation.[1] Flame-resistant clothing provides a barrier in case of fire.
Hand Protection Chemical-resistant gloves (Refer to Table 2 for selection).Prevents direct skin contact, which can cause irritation.[1] The choice of glove material is critical for adequate protection.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize vapor inhalation. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1]
Glove Selection Guide
Contact TypeRecommended Glove MaterialRationale & Best Practices
Incidental Contact (e.g., small splashes during transfer)Disposable Nitrile GlovesNitrile gloves offer good resistance to alcohols for short-term contact.[3][4] If a splash occurs, gloves should be removed immediately, and hands should be washed.
Extended Contact (e.g., immersing hands, cleaning large spills)Butyl Rubber GlovesButyl rubber provides excellent resistance to a wide range of chemicals, including alcohols, and is suitable for prolonged contact.[2]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe procedure for transferring this compound from a storage container to an experimental vessel.

A. Pre-Transfer Checklist:

  • Verify Engineering Controls : Confirm that the chemical fume hood is operational and has a valid certification.

  • Assemble PPE : Don the appropriate PPE as specified in Table 1 and Table 2.

  • Prepare Workspace : Clear the work area of all unnecessary items. Remove any potential ignition sources such as hot plates, open flames, and non-intrinsically safe equipment.[5]

  • Grounding : For transfers from metal containers larger than five gallons, ensure the container is electrically bonded and grounded to prevent static discharge.[5][6]

  • Locate Safety Equipment : Ensure an ABC or dry chemical fire extinguisher, safety shower, eyewash station, and a spill kit rated for flammable liquids are accessible.

B. Measurement and Transfer Procedure:

  • Container Inspection : Visually inspect the chemical container for any signs of damage or leaks before handling.

  • Dispensing : Open the container slowly within the chemical fume hood to safely vent any pressure.

  • Transfer : Use a clean, compatible pipette or graduated cylinder to measure the desired volume. Transfer the liquid slowly and carefully into the receiving vessel to avoid splashing.

  • Secure Containers : Immediately and securely cap both the primary storage container and the receiving vessel.

C. Post-Transfer Protocol:

  • Decontamination : Wipe down any minor drips on the exterior of the containers or the work surface with a compatible absorbent material (e.g., vermiculite).

  • PPE Removal : Remove gloves using the proper technique to avoid skin contamination and dispose of them as hazardous waste.

  • Hand Hygiene : After removing all PPE, wash hands thoroughly with soap and water.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste : Collect any unused or waste this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and paper towels, must be placed in a sealed, labeled container for hazardous waste.

  • Licensed Disposal : Arrange for the pickup and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed environmental management company.[7] Adhere to all local, state, and federal regulations for hazardous waste management.

Process Workflow for PPE Selection and Use

The following diagram outlines the logical workflow for the safe handling of this compound, from initial assessment to final disposal of contaminated equipment.

PPE_Workflow cluster_prep 1. Preparation & Risk Assessment cluster_op 2. Operational Procedure cluster_post 3. Post-Operation & Disposal cluster_emergency Emergency Response A Identify Hazards: - Flammable - Skin/Eye/Respiratory Irritant B Consult Safety Data Sheet (SDS) A->B Review Data C Select PPE based on Task (See Tables 1 & 2) B->C Inform Selection D Verify Engineering Controls (e.g., Fume Hood) C->D E Don Required PPE: Goggles, Lab Coat, Gloves D->E F Perform Chemical Handling Task E->F G Monitor for Spills or Exposure F->G H Wipe Down Work Area G->H Task Complete Spill Spill or Exposure Occurs G->Spill I Doff PPE Correctly H->I J Segregate Waste I->J K Dispose of Contaminated PPE as Hazardous Waste J->K L Wash Hands Thoroughly K->L SpillResponse Follow Emergency Protocol: - Evacuate if necessary - Use Spill Kit / Safety Shower Spill->SpillResponse SpillResponse->J After Decontamination

PPE selection and operational workflow for handling hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.